Hispolon
Description
This compound has been reported in Tropicoporus linteus, Phellinus igniarius, and other organisms with data available.
structure given in first source
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(3Z,5E)-6-(3,4-dihydroxyphenyl)-4-hydroxyhexa-3,5-dien-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12O4/c1-8(13)6-10(14)4-2-9-3-5-11(15)12(16)7-9/h2-7,14-16H,1H3/b4-2+,10-6- | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QDVIEIMMEUCFMW-QXYPORFMSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C=C(C=CC1=CC(=C(C=C1)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)/C=C(/C=C/C1=CC(=C(C=C1)O)O)\O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701045719 | |
| Record name | Hispolon | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701045719 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
220.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
173933-40-9 | |
| Record name | Hispolon | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=173933-40-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Hispolon | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701045719 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Hispolon: A Comprehensive Technical Guide to its Natural Sources, Isolation, and Biological Activity
For Researchers, Scientists, and Drug Development Professionals
Abstract
Hispolon is a naturally occurring polyphenol demonstrating significant therapeutic potential across a spectrum of biomedical applications. Primarily sourced from medicinal mushrooms of the Phellinus and Inotus genera, this bioactive compound has garnered considerable attention for its anti-cancer, anti-inflammatory, antioxidant, and antidiabetic properties.[1][2] This technical guide provides an in-depth overview of the natural origins of this compound, detailed methodologies for its isolation and purification, and a summary of its molecular interactions with key cellular signaling pathways. All quantitative data are presented in structured tables for comparative analysis, and complex biological and experimental workflows are visualized through detailed diagrams.
Natural Sources of this compound
This compound is predominantly found in various species of medicinal mushrooms, particularly within the Phellinus and Inotus genera.[1] These fungi have a long history of use in traditional medicine, and modern research has identified this compound as a key contributor to their therapeutic effects. The yield of this compound can vary depending on the fungal species and the extraction method employed.
Major Fungal Sources
The primary fungal species known to produce this compound include:
-
Phellinus linteus : Widely recognized as a major source of this compound.[1]
-
Inonotus hispidus : The species from which this compound was first isolated.[1]
-
Phellinus igniarius [1]
-
Phellinus lonicerinus [1]
-
Phellinus merrillii [1]
Quantitative Yield of this compound from Natural Sources
The concentration of this compound varies among different fungal species and is influenced by the extraction solvent and duration. The following table summarizes the reported yields of this compound from various natural sources.
| Fungal Species | Common Name | Part Used | Extraction Conditions | Yield | Reference(s) |
| Phellinus linteus | Black Hoof Mushroom | Fruiting Body, Mycelium | 95% Ethanol, 6 hours | 0.1629 mg/g of dried mushroom powder | [1][3] |
| Inonotus hispidus | Shaggy Bracket Mushroom | Fruiting Body | Ethyl Acetate Extract | 0.06% (60 mg/1 g of extract) | [1] |
| Phellinus igniarius | Willow Bracket | Fruiting Body | Not specified | Not specified | [1][4] |
| Phellinus lonicerinus | Fruiting Body | Not specified | Not specified | [1][4] | |
| Phellinus merrillii | Sanghuang | Fruiting Body | Not specified | Not specified | [1][4] |
Isolation and Purification of this compound
The isolation of this compound from its natural sources typically involves a multi-step process of extraction and chromatographic purification. The following protocols are based on established methodologies for the isolation of polyphenolic compounds from fungal matrices.
Experimental Workflow for this compound Isolation
Detailed Experimental Protocols
2.2.1. Soxhlet Extraction
-
Preparation of Fungal Material : The fruiting bodies of the selected mushroom species (e.g., Phellinus linteus) are air-dried and then finely ground into a powder.
-
Extraction : The powdered mushroom material is placed in a thimble and subjected to continuous extraction in a Soxhlet apparatus using 95% ethanol as the solvent. The extraction is typically carried out for 6-8 hours.
-
Concentration : The resulting ethanolic extract is concentrated under reduced pressure using a rotary evaporator to yield a crude extract.
2.2.2. Silica Gel Column Chromatography
-
Column Preparation : A glass column is packed with silica gel (60-120 mesh) as the stationary phase, using a non-polar solvent such as hexane to create a slurry and ensure even packing.
-
Sample Loading : The crude extract is adsorbed onto a small amount of silica gel and loaded onto the top of the prepared column.
-
Elution : The column is eluted with a gradient of solvents with increasing polarity. A common gradient system starts with a non-polar solvent like hexane and gradually increases the proportion of a more polar solvent such as ethyl acetate, followed by methanol.
-
Note: The optimal solvent gradient should be determined by preliminary thin-layer chromatography (TLC) analysis.
-
-
Fraction Collection : The eluate is collected in fractions, and each fraction is analyzed by TLC to identify those containing this compound.
-
Pooling and Concentration : Fractions containing pure or enriched this compound are pooled and concentrated.
2.2.3. Preparative High-Performance Liquid Chromatography (Prep-HPLC)
-
System : A preparative HPLC system equipped with a C18 column is used for the final purification step.
-
Mobile Phase : The mobile phase typically consists of a mixture of methanol and water, often with a small amount of acid (e.g., 0.1% acetic acid) to improve peak shape. An isocratic or gradient elution can be employed.
-
Injection and Detection : The concentrated this compound-rich fraction from the silica gel column is dissolved in the mobile phase and injected into the HPLC system. The elution is monitored using a UV detector at a wavelength where this compound shows maximum absorbance.
-
Fraction Collection : The peak corresponding to this compound is collected.
-
Final Processing : The collected fraction is evaporated to dryness to yield pure this compound.
Signaling Pathways Modulated by this compound
This compound exerts its diverse biological effects by modulating several key cellular signaling pathways, including the PI3K/Akt, MAPK, and NF-κB pathways. These pathways are crucial in regulating cell proliferation, survival, inflammation, and apoptosis.
PI3K/Akt Signaling Pathway
This compound has been shown to inhibit the PI3K/Akt signaling pathway, which is often hyperactivated in cancer cells, leading to uncontrolled cell growth and survival.[1]
MAPK Signaling Pathway
The Mitogen-Activated Protein Kinase (MAPK) pathway is another critical regulator of cell proliferation and survival. This compound has been observed to modulate the activity of key components of this pathway, including ERK1/2, p38 MAPK, and JNK.[1][5]
NF-κB Signaling Pathway
Nuclear Factor-kappa B (NF-κB) is a key transcription factor involved in inflammatory responses and cell survival. This compound has been shown to inhibit the NF-κB pathway by preventing the phosphorylation of IκBα, which in turn blocks the translocation of NF-κB to the nucleus.[6]
Quantitative Data on Biological Activity
The biological activity of this compound has been quantified in numerous studies, with IC50 values providing a measure of its potency in various cell lines and assays.
| Activity | Cell Line/Target | IC50 Value | Reference(s) |
| Anticancer | |||
| Glioblastoma | C6 cells | 68.1 µM (24h), 51.7 µM (48h) | [7][8] |
| DBTRG cells | 55.7 µM (24h), 46.6 µM (48h) | [7][8] | |
| Antidiabetic | |||
| α-glucosidase | 12.38 µg/mL | [1] | |
| Aldose reductase | 9.47 µg/mL | [1] |
Conclusion
This compound stands out as a promising natural compound with a wide array of pharmacological activities. Its presence in readily available medicinal mushrooms, coupled with established, albeit needing refinement, isolation protocols, makes it an attractive candidate for further drug development. The elucidation of its mechanisms of action, particularly its inhibitory effects on key signaling pathways implicated in major diseases, provides a solid foundation for future preclinical and clinical investigations. This guide serves as a comprehensive resource for researchers and professionals in the field, summarizing the current knowledge on this compound and providing a framework for its continued exploration as a therapeutic agent. Further research is warranted to optimize extraction and purification processes to improve yields and to fully delineate the intricate molecular interactions of this compound within cellular signaling networks.
References
- 1. This compound: A natural polyphenol and emerging cancer killer by multiple cellular signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound: A natural polyphenol and emerging cancer killer by multiple cellular signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. caribjscitech.com [caribjscitech.com]
- 5. This compound from Phellinus linteus possesses mediate caspases activation and induces human nasopharyngeal carcinomas cells apoptosis through ERK1/2, JNK1/2 and p38 MAPK pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound inhibits TPA-induced invasion by reducing MMP-9 expression through the NF-κB signaling pathway in MDA-MB-231 human breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. This compound Induces Apoptosis, Suppresses Migration and Invasion of Glioblastoma Cells and Inhibits GBM Xenograft Tumor Growth In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
Hispolon: A Technical Guide for Researchers and Drug Development Professionals
An In-depth Overview of the Chemical Structure, Physicochemical Properties, and Biological Activities of a Promising Natural Compound
Introduction
Hispolon is a bioactive polyphenol first isolated from the medicinal mushroom Phellinus linteus.[1] It has garnered significant attention within the scientific community for its diverse pharmacological activities, including potent anticancer, anti-inflammatory, and antioxidant properties.[2][3] This technical guide provides a comprehensive overview of this compound, focusing on its chemical structure, physicochemical properties, and mechanisms of action, with a particular emphasis on its potential as a therapeutic agent. This document is intended to serve as a valuable resource for researchers, scientists, and professionals involved in drug discovery and development.
Chemical Structure and Physicochemical Properties
This compound, with the IUPAC name (3Z,5E)-6-(3,4-dihydroxyphenyl)-4-hydroxyhexa-3,5-dien-2-one, is a phenolic compound characterized by a catechol ring linked to a dienone structure. Its chemical and physical properties are summarized in the tables below.
| Identifier | Value |
| IUPAC Name | (3Z,5E)-6-(3,4-dihydroxyphenyl)-4-hydroxyhexa-3,5-dien-2-one |
| Molecular Formula | C₁₂H₁₂O₄ |
| Molecular Weight | 220.22 g/mol |
| CAS Number | 173933-40-9 |
| SMILES | CC(=O)/C=C(\O)/C=C/c1ccc(O)c(O)c1 |
| Property | Value | Source |
| Physical State | Solid | [4] |
| Color | Yellow | |
| Melting Point | 154 °C | [5] |
| Solubility | DMSO: 112.5 mg/mL (510.8 mM) | [2] |
| Water (pH 0.0-8.7): Slightly soluble | [4] | |
| Water (pH 8.8-9.4): Sparingly soluble | [4] | |
| Water (pH 9.5-14.0): Soluble to freely soluble | [4] | |
| Acetone: Soluble | ||
| Methanol: Soluble | ||
| logP (calculated) | 1.71 - 1.89 | [4] |
| pKa (calculated) | Acidic pKa: 8.89 (most acidic) | [4] |
Biological Activities and Signaling Pathways
This compound exhibits a wide range of biological activities, making it a compound of significant interest for therapeutic development. Its primary effects are centered around its anticancer, anti-inflammatory, and antioxidant properties, which are mediated through the modulation of several key cellular signaling pathways.
Anticancer Activity
This compound has demonstrated potent cytotoxic effects against a variety of cancer cell lines.[3] Its anticancer mechanisms are multifaceted and include the induction of apoptosis, cell cycle arrest, and inhibition of metastasis.
Apoptosis Induction: this compound triggers programmed cell death in cancer cells through both the intrinsic and extrinsic pathways. It has been shown to activate caspase-8, caspase-9, and the executioner caspase-3, leading to the cleavage of poly(ADP-ribose) polymerase (PARP) and subsequent apoptosis.[6][7][8]
Cell Cycle Arrest: this compound can arrest the cell cycle at various phases in different cancer cell types, thereby inhibiting their proliferation. For instance, it has been reported to cause G2/M phase arrest in some cancer cells.
Metastasis Inhibition: this compound has been shown to suppress the migration and invasion of cancer cells by targeting pathways involved in cell motility and adhesion.
Anti-inflammatory Activity
This compound exerts significant anti-inflammatory effects by modulating key inflammatory signaling pathways, primarily the NF-κB pathway. It has been shown to inhibit the phosphorylation of IκBα, which prevents the nuclear translocation of the NF-κB p65 subunit.[9][10] This, in turn, suppresses the expression of pro-inflammatory cytokines and enzymes.
PI3K/Akt Signaling Pathway
The PI3K/Akt pathway is a critical signaling cascade that regulates cell survival, growth, and proliferation. This compound has been reported to inhibit this pathway, contributing to its anticancer effects.[3] By downregulating the phosphorylation of Akt and its downstream targets, this compound can promote apoptosis and inhibit cell proliferation.
Experimental Protocols
This section provides an overview of key experimental methodologies used in the study of this compound.
Extraction and Isolation of this compound
This compound is typically extracted from the fruiting bodies of Phellinus linteus mushrooms.
Protocol:
-
Preparation of Mushroom Powder: The fruiting bodies of Phellinus linteus are dried and ground into a fine powder.
-
Soxhlet Extraction: 2 grams of the mushroom powder are placed in a Soxhlet apparatus with 130 mL of 95% ethanol as the solvent. The extraction is carried out for 5 hours.[10]
-
Solvent Removal: The ethanol is removed from the extract using a rotary vacuum evaporator to concentrate the sample to approximately 3 mL.[10]
-
Drying: The concentrated extract is then dried completely under a stream of nitrogen gas to yield the crude this compound extract.[10]
-
Further Purification (Optional): The crude extract can be further purified using techniques such as column chromatography to obtain highly pure this compound.
Cell Viability (MTT) Assay
The MTT assay is a colorimetric assay used to assess cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.
Protocol:
-
Cell Seeding: Cancer cells are seeded in a 96-well plate at a predetermined density and allowed to adhere overnight.
-
This compound Treatment: The cells are then treated with various concentrations of this compound (or a vehicle control) and incubated for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After the incubation period, the culture medium is removed, and a solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well. The plate is then incubated for 3-4 hours at 37°C.
-
Formazan Solubilization: The MTT solution is removed, and a solubilizing agent (e.g., DMSO or a specialized MTT solvent) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of 570-590 nm. Cell viability is expressed as a percentage of the vehicle-treated control.
Western Blot Analysis
Western blotting is used to detect specific proteins in a sample and to quantify their expression levels. This technique is crucial for studying the effects of this compound on signaling pathway components.
Protocol:
-
Protein Extraction: Cells treated with this compound are lysed to extract total protein. The protein concentration is determined using a protein assay (e.g., BCA assay).
-
SDS-PAGE: Equal amounts of protein from each sample are separated by size via sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: The separated proteins are transferred from the gel to a membrane (e.g., PVDF or nitrocellulose).
-
Blocking: The membrane is incubated in a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.
-
Primary Antibody Incubation: The membrane is incubated with a primary antibody specific to the protein of interest (e.g., anti-phospho-Akt, anti-caspase-3) overnight at 4°C. The antibody is typically diluted in the blocking buffer.
-
Secondary Antibody Incubation: After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.
-
Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection reagent and an imaging system. The band intensities are quantified using densitometry software and normalized to a loading control (e.g., β-actin or GAPDH).
Conclusion
This compound is a promising natural compound with a well-defined chemical structure and a broad spectrum of biological activities. Its ability to modulate key signaling pathways involved in cancer progression and inflammation makes it an attractive candidate for further investigation and development as a therapeutic agent. This technical guide provides a solid foundation of its chemical and biological properties, along with essential experimental protocols, to aid researchers in their exploration of this potent polyphenol. Further studies are warranted to fully elucidate its therapeutic potential and to translate these preclinical findings into clinical applications.
References
- 1. researchgate.net [researchgate.net]
- 2. This compound | TargetMol [targetmol.com]
- 3. This compound: A natural polyphenol and emerging cancer killer by multiple cellular signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. derpharmachemica.com [derpharmachemica.com]
- 5. mdpi.com [mdpi.com]
- 6. This compound Induces Apoptosis, Suppresses Migration and Invasion of Glioblastoma Cells and Inhibits GBM Xenograft Tumor Growth In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound induces apoptosis through JNK1/2-mediated activation of a caspase-8, -9, and -3-dependent pathway in acute myeloid leukemia (AML) cells and inhibits AML xenograft tumor growth in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. hub.tmu.edu.tw [hub.tmu.edu.tw]
- 9. This compound: A natural polyphenol and emerging cancer killer by multiple cellular signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Immunomodulatory Effect of this compound on LPS-Induced RAW264.7 Cells and Mitogen/Alloantigen-Stimulated Spleen Lymphocytes of Mice - PMC [pmc.ncbi.nlm.nih.gov]
The Multifaceted Biological Activities of Hispolon: A Technical Review
For Immediate Release
A Comprehensive Overview for Researchers, Scientists, and Drug Development Professionals on the Pharmacological Potential of the Fungal Polyphenol, Hispolon.
This compound, a bioactive polyphenol predominantly isolated from medicinal mushrooms of the Phellinus and Inonotus genera, has garnered significant scientific interest due to its broad spectrum of pharmacological activities.[1][2][3][4][5][6] This technical guide provides an in-depth review of the biological effects of this compound, with a focus on its anticancer, anti-inflammatory, antioxidant, and neuroprotective properties. The information is presented to aid researchers and drug development professionals in exploring the therapeutic potential of this promising natural compound.
Anticancer Activity
This compound exhibits potent cytotoxic effects against a wide array of cancer cell lines.[1][3][5] Its anticancer mechanisms are multifaceted, primarily involving the induction of apoptosis, cell cycle arrest, and inhibition of metastasis through the modulation of various cellular signaling pathways.[1][3][5][7]
Induction of Apoptosis
This compound triggers programmed cell death in cancer cells through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways.[1][7] It modulates the expression of Bcl-2 family proteins, leading to the release of cytochrome c from mitochondria and the subsequent activation of a caspase cascade, including caspase-3, -8, and -9.[1][8][9][10] Furthermore, this compound can upregulate Fas and its ligand (FasL), initiating the extrinsic apoptotic pathway.[1]
Cell Cycle Arrest
This compound has been shown to halt the cell cycle at different phases in various cancer cells. For instance, it can induce G0/G1 arrest in human promyelocytic leukemia (NB4) cells and G2/M arrest in glioblastoma U87MG cells.[1][7] This is often associated with the downregulation of cyclins (such as cyclin B1 and D1) and cyclin-dependent kinases (CDKs), and the upregulation of CDK inhibitors like p21 and p27.[1][7][8]
Inhibition of Metastasis
The anti-metastatic potential of this compound is attributed to its ability to inhibit cancer cell invasion and migration.[1][7] It has been observed to suppress the expression and activity of matrix metalloproteinases (MMPs), such as MMP-2 and MMP-9, and urokinase plasminogen activator (uPA), which are crucial for the degradation of the extracellular matrix.[1][7]
Quantitative Data on Anticancer Activity
The following table summarizes the half-maximal inhibitory concentration (IC50) values of this compound against various cancer cell lines.
| Cancer Type | Cell Line | IC50 (µM) | Treatment Time (h) | Reference |
| Glioblastoma | C6 | 68.1 | 24 | [11] |
| 51.7 | 48 | [11] | ||
| DBTRG | 55.7 | 24 | [11] | |
| 46.6 | 48 | [11] | ||
| Breast Cancer | MCF7 | 42 | 48 | [12] |
| Lung Cancer | A549 | 68 | 48 | [12] |
| Prostate Cancer | DU145 | Not specified | Not specified | [8] |
| Acute Myeloid Leukemia | HL-60 | 6.5-25 | Not specified | [11] |
| Bladder Cancer | Not specified | 20-40 | Not specified | [11] |
Anti-inflammatory Activity
This compound demonstrates significant anti-inflammatory properties by targeting key inflammatory mediators and signaling pathways.[1][2][13] It can suppress the production of pro-inflammatory cytokines like tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6).[1][13][14] The anti-inflammatory effects are mediated through the inhibition of pathways such as NF-κB and MAPKs (including JNK).[1][2][5] this compound has also been shown to decrease the levels of nitric oxide (NO) and inhibit the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2).[2][5][13]
Antioxidant Activity
This compound possesses strong antioxidant properties, enabling it to scavenge free radicals and protect cells from oxidative stress.[1][15] It can reduce the levels of reactive oxygen species (ROS) and enhance the activity of antioxidant enzymes such as superoxide dismutase (SOD), catalase, and glutathione peroxidase (GPx).[13][16] This antioxidant capacity contributes to its protective effects in various pathological conditions, including cancer and inflammation.[5][10]
Neuroprotective Activity
Recent studies have highlighted the neuroprotective potential of this compound. It has been shown to inhibit neuronal ferroptosis, a form of iron-dependent programmed cell death, by promoting the expression of Nrf-2.[17] By upregulating Nrf-2, this compound enhances the expression of downstream antioxidant proteins like GPX4 and SLC7A11, while decreasing the pro-ferroptotic protein ACSL4.[17] These findings suggest a potential therapeutic role for this compound in neurodegenerative diseases associated with ferroptosis.[17]
Other Biological Activities
Beyond the major activities detailed above, this compound has also been reported to possess antidiabetic, antiviral, and immunomodulatory effects.[1][2][3] It can inhibit α-glucosidase and aldose reductase, suggesting its potential in managing diabetes.[1]
Quantitative Data on Antidiabetic Activity
| Target Enzyme | IC50 (µg/mL) | Reference |
| α-Glucosidase | 12.38 | [1] |
| Aldose Reductase | 9.47 | [1] |
Experimental Protocols
This section outlines the general methodologies for key experiments cited in the literature to evaluate the biological activities of this compound.
Cell Viability Assay (MTT Assay)
-
Seed cells in 96-well plates at a specific density (e.g., 1 × 10^4 cells/well) and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound for specified time periods (e.g., 24, 48, 72 hours).
-
Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours at 37°C.
-
Remove the MTT solution and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate cell viability as a percentage of the control (untreated cells).
Apoptosis Assay (Annexin V/PI Staining)
-
Treat cells with this compound at desired concentrations and time points.
-
Harvest the cells by trypsinization and wash with cold PBS.
-
Resuspend the cells in Annexin V binding buffer.
-
Add FITC-conjugated Annexin V and propidium iodide (PI) to the cell suspension.
-
Incubate the cells in the dark for 15 minutes at room temperature.
-
Analyze the stained cells by flow cytometry to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.
Cell Cycle Analysis
-
Culture and treat cells with this compound as required.
-
Harvest and fix the cells in cold 70% ethanol overnight at -20°C.
-
Wash the cells with PBS and resuspend them in a solution containing RNase A and propidium iodide (PI).
-
Incubate for 30 minutes at 37°C.
-
Analyze the DNA content of the cells by flow cytometry to determine the percentage of cells in each phase of the cell cycle (G0/G1, S, G2/M).
Western Blot Analysis
-
Lyse this compound-treated and control cells in RIPA buffer to extract total proteins.
-
Determine protein concentration using a BCA or Bradford assay.
-
Separate equal amounts of protein by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with primary antibodies against target proteins overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and visualize with an imaging system.
Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz, illustrate key signaling pathways modulated by this compound and a general experimental workflow for its evaluation.
Caption: this compound-induced apoptosis signaling pathways.
Caption: Anti-inflammatory mechanism of this compound.
Caption: General experimental workflow for evaluating this compound.
References
- 1. This compound: A natural polyphenol and emerging cancer killer by multiple cellular signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 2. caribjscitech.com [caribjscitech.com]
- 3. This compound: A natural polyphenol and emerging cancer killer by multiple cellular signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. rcastoragev2.blob.core.windows.net [rcastoragev2.blob.core.windows.net]
- 8. This compound induces apoptosis against prostate DU145 cancer cells via modulation of mitochondrial and STAT3 pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. tandfonline.com [tandfonline.com]
- 11. This compound Induces Apoptosis, Suppresses Migration and Invasion of Glioblastoma Cells and Inhibits GBM Xenograft Tumor Growth In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Toxicity and Antigenotoxic Effect of this compound Derivatives: Role of Structure in Modulating Cellular Redox State and Thioredoxin Reductase - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Analgesic Effects and the Mechanisms of Anti-Inflammation of this compound in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. researchgate.net [researchgate.net]
- 16. Antioxidant, anti-acetylcholinesterase, and anti-amyloid-β peptide aggregations of this compound and its analogs in vitro and improved learning and memory functions in scopolamine-induced ICR mice - PMC [pmc.ncbi.nlm.nih.gov]
- 17. This compound inhibits neuronal ferroptosis by promoting the expression of Nrf-2 - PubMed [pubmed.ncbi.nlm.nih.gov]
In Vitro Bioactivity of Hispolon: A Technical Guide for Drug Discovery and Development
Introduction
Hispolon, a polyphenolic compound derived from medicinal mushrooms such as Phellinus linteus and Inonotus hispidus, has garnered significant attention in preclinical research.[1][2][3] Structurally similar to curcumin but lacking one aryl moiety, this compound exhibits a wide spectrum of pharmacological activities, including anticancer, anti-inflammatory, antioxidant, and antiviral properties.[2][4][5] Its therapeutic potential stems from its ability to modulate multiple cellular signaling pathways, making it a compelling lead compound for the development of novel therapeutics.[1][2] This technical guide provides a comprehensive overview of the in vitro bioactivity of this compound, focusing on its anticancer, anti-inflammatory, and antioxidant effects, with detailed experimental protocols and pathway visualizations to support further research and development.
Anticancer Bioactivity
In vitro studies have consistently demonstrated that this compound exerts potent antiproliferative effects across a broad range of human cancer cell lines.[1] The primary mechanisms underlying its anticancer activity include the induction of apoptosis, cell cycle arrest, and the inhibition of metastasis.[1][2]
Cytotoxicity and Antiproliferative Effects
This compound's efficacy in inhibiting cancer cell growth is typically quantified by its half-maximal inhibitory concentration (IC50), which varies depending on the cell line and exposure duration. A summary of reported IC50 values is presented below.
| Cell Line | Cancer Type | IC50 (µM) | Exposure Time (h) | Reference |
| Colon Cancer | ||||
| HCT-116 | Colon Carcinoma | 1.4 ± 1.3 (Analog VA-2) | 72 | [1][4] |
| HCT-116 | Colon Carcinoma | 5.2 ± 3.9 | 72 | [4] |
| S1 | Colon Carcinoma | 1.8 ± 0.9 (Analog VA-2) | 72 | [1][4] |
| S1 | Colon Carcinoma | 8.4 ± 3.2 | 72 | [4] |
| Prostate Cancer | ||||
| PC-3 | Prostate Adenocarcinoma | 12.9 ± 7.1 | 72 | [4] |
| DU-145 | Prostate Carcinoma | 28.6 ± 11.1 | 72 | [4] |
| Breast Cancer | ||||
| MCF-7 | Breast Adenocarcinoma | 7.9 ± 4.6 | 72 | [4] |
| MCF-7 | Breast Adenocarcinoma | 42 | 48 | [3] |
| MDA-MB-231 | Breast Adenocarcinoma | 32.2 ± 14.4 | 72 | [4] |
| Glioblastoma | ||||
| C6 | Glioma | 68.1 (24h), 51.7 (48h) | 24, 48 | [6][7] |
| DBTRG | Glioblastoma | 55.7 (24h), 46.6 (48h) | 24, 48 | [6][7] |
| U87MG | Glioblastoma | 25-50 (effective range) | 24-72 | [8] |
| Leukemia | ||||
| NB4 | Promyelocytic Leukemia | Dose-dependent inhibition | - | [9] |
| Lung Cancer | ||||
| A549 | Lung Carcinoma | 68 | 48 | [3] |
| Hepatocellular Carcinoma | ||||
| Hep3B | Hepatocellular Carcinoma | Time & dose-dependent | - | [10] |
Induction of Apoptosis
A primary mechanism of this compound's anticancer effect is the induction of programmed cell death, or apoptosis. This compound activates both the intrinsic (mitochondrial) and extrinsic (death receptor) apoptotic pathways.[9][11]
-
Intrinsic Pathway : this compound modulates Bcl-2 family proteins, leading to an increased Bax/Bcl-2 ratio.[2][9] This disrupts the mitochondrial membrane potential, causing the release of cytochrome c into the cytosol.[2][11] Cytochrome c then activates caspase-9, which in turn activates the executioner caspase-3, leading to the cleavage of poly (ADP-ribose) polymerase (PARP) and subsequent cell death.[6][7][11]
-
Extrinsic Pathway : this compound has been shown to upregulate the expression of Fas and Fas ligand (FasL), which triggers the activation of caspase-8.[2][9] Activated caspase-8 can directly activate caspase-3, converging the extrinsic pathway with the intrinsic cascade.[12]
The activation of caspases-3, -8, and -9 is a central event in this compound-induced apoptosis.[9][12][13]
Cell Cycle Arrest
This compound can halt the proliferation of cancer cells by inducing cell cycle arrest at various phases, including G0/G1, S, or G2/M, depending on the cell type.[2][6] This arrest is achieved by modulating the expression of key cell cycle regulatory proteins.
-
G0/G1 Arrest : In NB4 human leukemia cells, this compound induces G0/G1 arrest by decreasing the expression of cyclin D1, cyclin E, cyclin-dependent kinase 2 (CDK2), and CDK4, while increasing the levels of CDK inhibitors p21waf1/Cip1 and p27Kip1.[2][9]
-
S Phase Arrest : In Hep3B hepatocellular carcinoma cells, this compound causes S phase arrest by downregulating cyclin A and cyclin E, and upregulating p21waf1/Cip1 and p27Kip1.[2][10]
-
G2/M Arrest : In glioblastoma cells, this compound triggers G2/M arrest by inhibiting the expression of cyclin B1, cdc2, and cdc25c.[6][14]
References
- 1. researchgate.net [researchgate.net]
- 2. This compound: A natural polyphenol and emerging cancer killer by multiple cellular signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Toxicity and Antigenotoxic Effect of this compound Derivatives: Role of Structure in Modulating Cellular Redox State and Thioredoxin Reductase - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Design, Synthesis and In Vitro Cell-based Evaluation of the Anti-cancer Activities of this compound Analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound: A natural polyphenol and emerging cancer killer by multiple cellular signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. This compound Induces Apoptosis, Suppresses Migration and Invasion of Glioblastoma Cells and Inhibits GBM Xenograft Tumor Growth In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
- 9. This compound from Phellinus linteus induces G0/G1 cell cycle arrest and apoptosis in NB4 human leukaemia cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. researchgate.net [researchgate.net]
- 12. This compound Decreases Melanin Production and Induces Apoptosis in Melanoma Cells through the Downregulation of Tyrosinase and Microphthalmia-Associated Transcription Factor (MITF) Expressions and the Activation of Caspase-3, -8 and -9 [mdpi.com]
- 13. This compound induces apoptosis in oral squamous cell carcinoma cells through JNK/HO‐1 pathway activation - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
Hispolon: A Technical Guide on Bioavailability and Pharmacokinetics
An In-depth Whitepaper for Researchers, Scientists, and Drug Development Professionals
Disclaimer: It is important to note that as of late 2025, comprehensive in vivo pharmacokinetic and bioavailability data for hispolon from animal or human studies are not available in the published scientific literature. Current knowledge is primarily derived from in silico (computational) predictions. This guide summarizes the available predicted data and provides a framework for future experimental investigation. Several reviews emphasize the need for further research to determine the bioavailability, toxicological limits, and the complete ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profile of this compound to validate its potential as a therapeutic agent.[1][2]
Predicted Physicochemical and Pharmacokinetic Properties of this compound
This compound's potential as a drug candidate is initially assessed through its physicochemical and pharmacokinetic properties, which have been predicted using computational models. These predictions offer a preliminary understanding of how this compound might behave in a biological system.
In Silico Physicochemical Properties
The physicochemical properties of a compound are crucial determinants of its absorption and distribution. An in silico study calculated several key parameters for this compound using MarvinSketch software.[3][4] These properties suggest that the unionized form of this compound is predominant at physiological pH, which is favorable for intestinal absorption.[4][5]
| Property | Predicted Value | Software/Method | Reference |
| Acid Dissociation Constant (pKa) | 8.84 (most acidic), 10.23 (most basic) | MarvinSketch | [3] |
| Partition Coefficient (logP) | 1.83 | MarvinSketch | [3] |
| Aqueous Solubility (logS) | -2.74 | MarvinSketch | [3] |
| Isoelectric Point (pI) | 8.84 | MarvinSketch | [3] |
In Silico Pharmacokinetic (ADMET) Properties
The absorption, distribution, metabolism, excretion, and toxicity (ADMET) profile of this compound has been predicted using the online server PreADMET.[3][4] The results indicate good intestinal absorption and moderate cell permeability.
Table 2.1: Predicted Absorption and Distribution Properties
| Parameter | Predicted Value/Classification | Interpretation | Reference |
| Human Intestinal Absorption (HIA) | 84.38% | Good absorption | [6] |
| Caco-2 Cell Permeability | 15.59 nm/s | Moderate permeability | [6] |
| MDCK Cell Permeability | Not specified | Moderate permeability (stated in text) | [4][5] |
| Plasma Protein Binding | 84.8% | Weakly bound | [6] |
| Blood-Brain Barrier (BBB) Permeability | 0.1 (Cbrain/Cblood) | Moderate CNS activity | [4][6] |
| P-glycoprotein Substrate | No | Not likely to be actively effluxed | [6] |
| P-glycoprotein Inhibitor | No | Unlikely to inhibit P-gp | [6] |
Table 2.2: Predicted Metabolism and Toxicity Properties
| Parameter | Predicted Value/Classification | Interpretation | Reference |
| CYP2C19 Inhibitor | Yes | Potential for drug-drug interactions | [4] |
| CYP2C9 Inhibitor | Yes | Potential for drug-drug interactions | [4] |
| CYP3A4 Inhibitor | Yes | Potential for drug-drug interactions | [4] |
| UGT Substrate | Yes | Metabolized via glucuronidation | [4] |
| SULT Substrate | Yes | Metabolized via sulfation | [4] |
| Ames Mutagenicity | Mutagenic | Potential for genotoxicity | [4] |
| Carcinogenicity (Rat) | Non-carcinogenic | Low carcinogenic potential in rats | [4] |
Methodologies for In Silico Predictions
The data presented above were generated using established computational tools widely employed in early-stage drug discovery.
Physicochemical Property Prediction
The physicochemical properties of this compound, including pKa, logP, logS, and pI, were calculated using MarvinSketch software .[3][4] This software utilizes structure-based algorithms to estimate these fundamental chemical characteristics. The calculations were performed over a pH range of 0.0 to 14.0 at a standard temperature of 298 K.[3]
Pharmacokinetic and Toxicological Property Prediction
Pharmacokinetic and toxicological properties were predicted using the PreADMET online server .[3][4] PreADMET is a popular tool that employs a library of predictive models based on the structures of known compounds to estimate various ADMET parameters, such as human intestinal absorption, Caco-2 cell permeability, plasma protein binding, and potential for metabolism by cytochrome P450 enzymes.[4]
Conceptual Frameworks for Experimental Studies
While in vivo data for this compound is lacking, the following sections provide a conceptual workflow for a typical oral bioavailability study and illustrate a key signaling pathway modulated by this compound, offering a roadmap for future research.
Proposed Experimental Workflow for an Oral Bioavailability Study
To validate the in silico predictions and definitively characterize the pharmacokinetic profile of this compound, a preclinical in vivo study is necessary. The following diagram outlines a standard experimental workflow for determining the oral bioavailability of a compound in an animal model.
This compound's Interaction with the NF-κB Signaling Pathway
This compound has been reported to exert its anti-inflammatory and anticancer effects by modulating various cellular signaling pathways, including the NF-κB (nuclear factor kappa B) pathway.[1][2][7] The NF-κB pathway is a critical regulator of inflammatory responses, cell survival, and proliferation. In many disease states, this pathway is constitutively active. This compound is thought to inhibit this pathway, leading to its therapeutic effects.
Conclusion and Future Directions
The current body of scientific literature indicates that this compound, a natural polyphenol, possesses a wide range of promising biological activities.[1] However, the critical data regarding its bioavailability and in-vivo pharmacokinetic profile remain largely unexplored. The in silico predictions presented in this guide suggest that this compound has favorable absorption characteristics but may be subject to significant metabolism and potential drug-drug interactions.
These computational predictions must be validated through rigorous preclinical studies. The conceptual workflow provided herein offers a standard model for such an investigation. A thorough understanding of this compound's ADMET properties is essential for its progression as a potential therapeutic agent. Future research should focus on:
-
In vivo pharmacokinetic studies in relevant animal models to determine key parameters like Cmax, Tmax, AUC, half-life, and absolute oral bioavailability.
-
Metabolite identification studies to characterize the metabolic pathways and identify the major metabolites of this compound.
-
Tissue distribution studies to understand its accumulation in various organs.
-
In vivo toxicity studies to validate the in silico prediction of mutagenicity and establish a safety profile.
Addressing these knowledge gaps is a prerequisite for advancing this compound into clinical development and realizing its full therapeutic potential.
References
- 1. IN SILICO SCREENING OF this compound AND ITS ANALOGS: PHARMACOKINETICS AND MOLECULAR DOCKING STUDIES WITH CYCLOOXYGENASE-2 ENZYME [sid.ir]
- 2. researchgate.net [researchgate.net]
- 3. derpharmachemica.com [derpharmachemica.com]
- 4. japsonline.com [japsonline.com]
- 5. derpharmachemica.com [derpharmachemica.com]
- 6. FDA Guidance for Industry: Bioavailability and Bioequivalence Studies for orally administered drug products - General considerations - ECA Academy [gmp-compliance.org]
- 7. “This article has been retracted at the request of the authors": In Silico Screening of this compound and its Analogs: Pharmacokinetics and Molecular Docking Studies with Cyclooxygenase-2 Enzyme - Scientific Research Publishing House (SRPH) - ALKHAS;The Journal of Environment Agriculture and Biological Sciences [alkhass.srpub.org]
Hispolon Derivatives: A Technical Guide to Synthesis and Biological Activity
For Researchers, Scientists, and Drug Development Professionals
Hispolon, a phenolic compound naturally occurring in medicinal mushrooms like Phellinus linteus, has garnered significant attention in the scientific community for its diverse pharmacological properties.[1][2][3] Its structural similarity to curcumin, but with a single aromatic ring, presents a unique scaffold for chemical modification.[4] This guide provides an in-depth overview of the synthesis of this compound and its derivatives, their biological activities, and the underlying molecular mechanisms, with a focus on their potential in drug development.
Synthesis of this compound and Its Derivatives
The synthesis of this compound and its analogs generally involves the condensation of a substituted benzaldehyde with a β-diketone, typically acetylacetone. Various derivatives can be achieved by modifying the aromatic ring of the starting aldehyde or by further chemical transformations of the this compound scaffold.
General Synthesis of this compound
A common method for synthesizing this compound (VA-1) starts from vanillin.[4][5] The synthesis of this compound methyl ether (HME) involves the reaction of vanillin with acetylacetone and boric anhydride, followed by the addition of tributyl borate and n-butyl amine.[5] this compound can then be obtained by demethylation of HME using aluminum chloride and pyridine.[5]
Synthesis of Aromatic-Modified Analogs
Simple modifications to the aromatic functional groups of this compound have been explored to generate analogs with potentially enhanced activity.[4] For instance, methylation of the meta-hydroxyl group of this compound yields this compound methyl ether (VA-2), which has shown more prominent anticancer activity than the parent compound.[4]
Synthesis of Heterocyclic Derivatives (Isoxazoles and Pyrazoles)
This compound's β-diketone moiety is a versatile handle for creating heterocyclic derivatives. Isoxazole and pyrazole analogs have been synthesized and evaluated for their anticancer properties.[4] These are typically formed by reacting the this compound analog with hydroxylamine or hydrazine, respectively.
Synthesis of Sulfonamide Derivatives
To explore new therapeutic avenues, novel this compound-derived pyrazole sulfonamides have been designed and synthesized.[6] These compounds are generated by reacting hispolons with 4-sulfonamide phenylhydrazine hydrochloride, yielding pyrazole sulfonamides with potential antitubercular and antimicrobial activities.[6]
Synthesis of Hydrogenated Derivatives
Hydrogenation of the side chain double bond in this compound analogs has also been investigated.[4] However, this modification has been shown to lead to a complete loss of anticancer activity, highlighting the crucial role of this double bond for its cytotoxic effects.[4]
Biological Activities and Structure-Activity Relationships
This compound and its derivatives exhibit a wide range of biological activities, including anticancer, anti-inflammatory, and antioxidant effects.[3][7][8]
Anticancer Activity
This compound and its analogs have demonstrated significant antiproliferative activity against various human cancer cell lines.[2][4] The anticancer mechanism involves the induction of apoptosis, cell cycle arrest, and inhibition of metastasis.[2][7][9]
Structure-Activity Relationship (SAR):
-
Aromatic Functional Groups: Methylation of the meta-hydroxyl group (as in VA-2) and the formation of a dimethyl ether analog (VA-4) have been shown to enhance anticancer activity compared to this compound.[4]
-
Side Chain Double Bond: The double bond in the side chain is critical for anticancer activity. Hydrogenation of this bond leads to a complete loss of activity.[4]
-
Heterocyclic Moieties: The introduction of isoxazole and pyrazole rings has yielded compounds with significant anticancer activity.[4]
Table 1: Anticancer Activity of this compound and its Derivatives (IC50 values in µM)
| Compound | HCT-116 (Colon) | S1 (Colon) | PC-3 (Prostate) | Normal (HEK293/pcDNA3.1) | Reference |
| VA-2 | 1.4 ± 1.3 | 1.8 ± 0.9 | - | 15.8 ± 3.7 | [4] |
| VA-4 | < 10 | - | < 10 | - | [4] |
| VA-7 | 3.3 - 10.7 (mean) | - | 3.3 - 10.7 (mean) | - | [4] |
| VA-15 | 3.3 - 10.7 (mean) | - | 3.3 - 10.7 (mean) | - | [4] |
| This compound (HS) | - | - | - | >100 | [10] |
| This compound Methyl Ether (HME) | - | - | - | 89 | [10] |
Table 2: Cytotoxicity of this compound and Derivatives in Different Cell Lines (IC50 in µM)
| Compound | MCF7 (Breast Cancer) | A549 (Lung Cancer) | CHO (Normal) | Lymphocytes (Normal) | Reference |
| This compound (HS) | 42 | 68 | >100 | >100 | [10] |
| This compound Methyl Ether (HME) | 35 | 25 | 89 | 20 | [10] |
Anti-inflammatory Activity
This compound and its derivatives exhibit potent anti-inflammatory properties.[11] The mechanisms underlying this activity include the suppression of key inflammatory mediators like inducible nitric oxide synthase (iNOS), cyclooxygenase-2 (COX-2), and tumor necrosis factor-alpha (TNF-α).[12] They also modulate signaling pathways such as mitogen-activated protein kinases (MAPK) and nuclear factor kappa B (NF-κB).[12] this compound has been shown to decrease nitric oxide (NO) levels in both edema paw and serum.[11]
Antioxidant Activity
This compound is a potent antioxidant, capable of scavenging reactive oxygen species (ROS) and reducing lipid peroxidation.[2][13] The pyrazole derivatives of this compound and this compound monomethyl ether have also demonstrated significant antioxidant and radioprotective effects.[13] The anti-inflammatory mechanisms of this compound may be linked to its ability to increase the activities of antioxidant enzymes such as superoxide dismutase (SOD), glutathione peroxidase (GPx), and glutathione reductase (GRx).[11]
Signaling Pathways Modulated by this compound Derivatives
This compound and its analogs exert their biological effects by modulating multiple cellular signaling pathways.[3][7]
PI3K/Akt Signaling Pathway
The PI3K/Akt pathway is a crucial regulator of cell proliferation, growth, and survival, making it a key target in cancer therapy.[8] this compound has been shown to inhibit the metastasis of nasopharyngeal carcinoma (NPC) cells by downregulating the Akt signaling pathway.[7][8]
Caption: this compound inhibits metastasis by downregulating the PI3K/Akt signaling pathway.
NF-κB Signaling Pathway
The NF-κB family of transcription factors plays a critical role in immune and inflammatory responses and is implicated in cancer progression.[8] this compound suppresses the nuclear translocation of p65 and inhibits NF-κB activation, contributing to its anti-inflammatory and anticancer effects.[2][8]
References
- 1. Antioxidant, anti-acetylcholinesterase, and anti-amyloid-β peptide aggregations of this compound and its analogs in vitro and improved learning and memory functions in scopolamine-induced ICR mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. caribjscitech.com [caribjscitech.com]
- 3. This compound: A natural polyphenol and emerging cancer killer by multiple cellular signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Design, Synthesis and In Vitro Cell-based Evaluation of the Anti-cancer Activities of this compound Analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Bisdemethylcurcumin and Structurally Related this compound Analogues of Curcumin Exhibit Enhanced Prooxidant, Anti-Proliferative and Anti-inflammatory Activities in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis of New this compound Derived Pyrazole Sulfonamides for Possible Antitubercular and Antimicrobial Agents [scielo.org.mx]
- 7. researchgate.net [researchgate.net]
- 8. This compound: A natural polyphenol and emerging cancer killer by multiple cellular signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Anticancer Perspectives on the Fungal-Derived Polyphenolic Hispol...: Ingenta Connect [ingentaconnect.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Analgesic effects and the mechanisms of anti-inflammation of this compound in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols for the Extraction of Hispolon from Phellinus linteus
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hispolon is a yellow polyphenolic compound isolated from the medicinal mushroom Phellinus linteus.[1] It has garnered significant scientific interest due to its wide range of pharmacological activities, including anticancer, anti-inflammatory, antioxidant, and antiviral properties.[1][2] Mechanistically, this compound has been shown to modulate multiple cellular signaling pathways, such as PI3K/Akt, MAPK, and NF-κB, making it a promising candidate for drug development.[1] These application notes provide detailed protocols for the extraction, purification, and quantification of this compound from Phellinus linteus, as well as an overview of its key biological signaling pathways.
Data Presentation: this compound Extraction Parameters and Yield
The following table summarizes quantitative data related to the extraction of this compound from Phellinus linteus.
| Parameter | Value | Source |
| Starting Material | Dried and powdered fruiting body of Phellinus linteus | [1] |
| Extraction Method | Soxhlet Extraction | [3] |
| Solvent | 95% Ethanol | [1][3] |
| Extraction Time | 5 - 6 hours | [3][4] |
| Reported Yield | 0.1629 mg/g of dried mushroom powder | [4] |
| Alternative Method | Static fermentation with Valproic Acid (VPA) | [5] |
| VPA Concentration | 400 µM | [5] |
| Increase in this compound Production with VPA | 120% | [5] |
Experimental Protocols
Protocol 1: Soxhlet Extraction of this compound
This protocol describes a standard method for extracting this compound from the dried fruiting bodies of Phellinus linteus using a Soxhlet apparatus.
Materials:
-
Dried fruiting bodies of Phellinus linteus
-
Grinder or mill
-
Soxhlet apparatus
-
Cellulose extraction thimble
-
Heating mantle
-
Rotary evaporator
-
95% Ethanol
-
Deionized water
Procedure:
-
Preparation of Material: Dry the fruiting bodies of Phellinus linteus at a controlled temperature (e.g., 40-50°C) to a constant weight. Grind the dried mushrooms into a fine powder.
-
Soxhlet Setup: Place 2 grams of the dried mushroom powder into a cellulose extraction thimble and position the thimble inside the main chamber of the Soxhlet extractor.
-
Solvent Addition: Add 130 mL of 95% ethanol to the distillation flask.[3]
-
Extraction: Assemble the Soxhlet apparatus and heat the distillation flask using a heating mantle. The solvent will vaporize, condense, and drip into the chamber containing the mushroom powder. The extraction is allowed to proceed for 5-6 hours.[3][4] The solvent will periodically siphon back into the distillation flask, carrying the extracted compounds.
-
Concentration: After the extraction is complete, allow the apparatus to cool. Remove the distillation flask and concentrate the ethanolic extract to approximately 3 mL using a rotary evaporator under reduced pressure.[3]
-
Storage: Store the concentrated crude extract at -20°C for further purification and analysis.
Protocol 2: Purification of this compound by Column Chromatography
This protocol provides a general guideline for the purification of this compound from the crude ethanolic extract.
Materials:
-
Crude this compound extract
-
Silica gel or ODS (Octadecyl-silica) for column chromatography
-
Sephadex LH-20
-
Glass chromatography column
-
Solvents for mobile phase (e.g., hexane, ethyl acetate, methanol, water)
-
Thin Layer Chromatography (TLC) plates
-
UV lamp for visualization
Procedure:
-
Initial Fractionation (e.g., ODS Column Chromatography):
-
Pack a chromatography column with ODS material.
-
Dissolve the crude extract in a minimal amount of a suitable solvent and load it onto the column.
-
Elute the column with a stepwise gradient of solvents with increasing polarity (e.g., starting with water and gradually increasing the concentration of methanol).
-
Collect fractions and monitor the separation using TLC. Pool the fractions containing this compound based on the TLC profile.
-
-
Size Exclusion Chromatography (Sephadex LH-20):
-
Further purify the this compound-containing fractions using a Sephadex LH-20 column with an appropriate solvent (e.g., methanol) to separate compounds based on their size.
-
Collect and monitor fractions as described above.
-
-
Final Purification (Preparative HPLC):
-
For high-purity this compound, a final purification step using preparative reversed-phase HPLC can be employed.
-
The specific conditions (column, mobile phase, and gradient) will need to be optimized based on the purity of the sample from the previous steps.
-
Protocol 3: Quantification of this compound by High-Performance Liquid Chromatography (HPLC)
This protocol outlines a method for the quantitative analysis of this compound in the extracted samples.
Materials:
-
This compound standard of known concentration
-
Purified this compound extract
-
HPLC grade acetonitrile and water
-
0.45 µm syringe filters
-
HPLC system with a UV-Vis or PDA detector
HPLC Conditions:
-
Instrument: Waters 2695 or equivalent[6]
-
Column: Cosmosil 5C18-AR-II (4.6 x 150 mm, 5 µm) or equivalent C18 column[6]
-
Mobile Phase: Acetonitrile:Water (50:50, v/v)[6]
-
Flow Rate: 0.5 mL/min[6]
-
Injection Volume: 10 µL[6]
-
Detection: UV detector at a wavelength range of 200-350 nm[6]
-
Retention Time: Approximately 6.01 minutes for this compound under these conditions[6]
Procedure:
-
Standard Curve Preparation: Prepare a series of standard solutions of this compound of known concentrations in the mobile phase.
-
Sample Preparation: Dilute the purified this compound extract to a concentration within the range of the standard curve. Filter the sample through a 0.45 µm syringe filter before injection.
-
Analysis: Inject the standard solutions and the sample solution into the HPLC system.
-
Quantification: Create a standard curve by plotting the peak area against the concentration of the this compound standards. Determine the concentration of this compound in the sample by comparing its peak area to the standard curve.
Mandatory Visualizations
This compound Extraction and Quantification Workflow
References
- 1. This compound: A natural polyphenol and emerging cancer killer by multiple cellular signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. Enhancement this compound production from Phellinus linteus via epigenetic-modified culture to inhibit human breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Hispolon In Vivo Treatment: Application Notes and Protocols for Preclinical Research
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for conducting in vivo studies to evaluate the therapeutic potential of hispolon, a natural polyphenol with demonstrated anti-cancer, anti-inflammatory, and antioxidant properties.[1][2][3] The following sections detail established experimental designs, quantitative data from published studies, and step-by-step methodologies for key in vivo assays.
I. Summary of In Vivo Efficacy Data
This compound has been investigated in several preclinical animal models, demonstrating notable efficacy in tumor growth inhibition and amelioration of acute inflammatory conditions. The quantitative outcomes from these studies are summarized below for easy comparison.
| Animal Model | Cancer/Condition Type | This compound Dosage | Administration Route | Treatment Duration | Key Outcomes | Reference |
| DBTRG Xenograft Mice | Glioblastoma | 5 and 10 mg/kg | Subcutaneous (s.c.) | Not specified | Reduced tumor volume (RTV).[1][4] | [1][4] |
| DBTRG Xenograft Mice | Glioblastoma | 5 and 10 mg/kg | Subcutaneous (s.c.) | 21 days | Significant reduction in tumor mass.[4] | [4] |
| HL-60 Xenograft Mice | Acute Myeloid Leukemia | Not specified | Not specified | Not specified | Significant reduction in tumor growth.[5] | [5] |
| LPS-induced Mice | Acute Lung Injury | 2.5, 5, and 10 mg/kg | Intraperitoneal (i.p.) | Not specified | Alleviated pathological effects, reduced lung W/D ratio and MPO activity, decreased pro-inflammatory cytokine production.[1] | [1] |
II. Experimental Protocols
This section provides detailed protocols for the in vivo evaluation of this compound. These are generalized procedures and may require optimization based on the specific cell line, animal strain, and experimental goals.
Protocol 1: Preparation of this compound for In Vivo Administration
A critical step for in vivo studies is the appropriate solubilization of this compound for safe and effective administration.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO)
-
Polyethylene glycol 300 (PEG300)
-
Tween 80
-
Sterile saline (0.9% NaCl)
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Sonicator (optional)
Procedure:
-
Stock Solution Preparation:
-
Dissolve this compound powder in 100% DMSO to create a concentrated stock solution. The concentration will depend on the final desired dose.
-
-
Vehicle Preparation:
-
Prepare a vehicle solution consisting of PEG300, Tween 80, and sterile saline. A common ratio is 40% PEG300, 5% Tween 80, and 55% saline.
-
-
Final Formulation:
-
For a final injection solution, the this compound stock in DMSO is typically diluted with the vehicle. A common final concentration of DMSO in the injection solution should be kept low (e.g., <10%) to avoid toxicity.
-
Example Formulation: To achieve a final solution with 10% DMSO, 40% PEG300, 5% Tween 80, and 45% saline, first mix the required volume of the this compound-DMSO stock with the PEG300 and Tween 80. Then, add the sterile saline to reach the final volume.
-
-
Solubilization:
-
Vortex the final solution thoroughly.
-
If precipitation occurs, gentle warming or sonication can be used to aid dissolution.
-
-
Sterilization:
-
Sterilize the final this compound solution by filtering it through a 0.22 µm syringe filter into a sterile tube.
-
-
Storage:
-
It is recommended to prepare fresh solutions for each experiment. If short-term storage is necessary, store at 4°C and protect from light.
-
Protocol 2: Subcutaneous Xenograft Tumor Model
This protocol describes the establishment of a subcutaneous tumor model in immunodeficient mice, a widely used model for assessing anti-cancer therapies.
Materials:
-
Cancer cell line (e.g., DBTRG glioblastoma cells)
-
Cell culture medium and supplements
-
Phosphate-buffered saline (PBS), sterile
-
Trypsin-EDTA
-
Hemocytometer or automated cell counter
-
Matrigel (optional, can enhance tumor take rate)
-
Immunodeficient mice (e.g., NOD-SCID or nude mice), 4-6 weeks old
-
1 mL syringes with 27-30 gauge needles
-
Calipers
-
Anesthetic agent (e.g., isoflurane or ketamine/xylazine)
-
70% ethanol
Procedure:
-
Cell Preparation:
-
Culture cancer cells to 70-80% confluency.
-
Harvest cells by trypsinization, wash with PBS, and perform a cell count.
-
Resuspend the cell pellet in sterile PBS or serum-free medium at the desired concentration (e.g., 1 x 10^7 cells/mL). If using Matrigel, resuspend the cells in a 1:1 mixture of PBS/serum-free medium and Matrigel on ice.
-
-
Animal Preparation:
-
Anesthetize the mouse.
-
Shave the injection site (typically the right flank).
-
Disinfect the skin with 70% ethanol.
-
-
Tumor Cell Implantation:
-
Draw the cell suspension into a 1 mL syringe.
-
Gently lift the skin at the injection site and insert the needle subcutaneously.
-
Inject the cell suspension (typically 100-200 µL) to form a small bleb under the skin.
-
Slowly withdraw the needle.
-
-
Tumor Growth Monitoring:
-
Allow tumors to establish and grow to a palpable size (e.g., 50-100 mm³).
-
Measure tumor dimensions (length and width) regularly (e.g., 2-3 times per week) using calipers.
-
Calculate tumor volume using the formula: Volume = (Width² x Length) / 2 .
-
-
This compound Treatment:
-
Once tumors reach the desired size, randomize the mice into treatment and control groups.
-
Administer this compound or vehicle control according to the desired dosage and route (e.g., subcutaneous or intraperitoneal injection).
-
-
Endpoint:
-
Continue treatment and tumor monitoring for the duration of the study.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weighing, immunohistochemistry, western blotting).
-
Protocol 3: Intraperitoneal (IP) Injection
This protocol details the procedure for administering substances into the peritoneal cavity of a mouse.
Materials:
-
This compound solution or vehicle
-
1 mL syringe with a 25-27 gauge needle
-
70% ethanol
Procedure:
-
Animal Restraint:
-
Securely restrain the mouse by grasping the loose skin over the neck and back.
-
Turn the mouse over to expose the abdomen, tilting the head slightly downwards. This allows the abdominal organs to shift cranially, reducing the risk of injury.
-
-
Injection Site Identification:
-
Identify the injection site in the lower right quadrant of the abdomen to avoid the cecum and urinary bladder.
-
-
Injection:
-
Disinfect the injection site with 70% ethanol.
-
Insert the needle, bevel up, at a 10-20 degree angle.
-
Gently aspirate to ensure the needle has not entered a blood vessel or organ.
-
Slowly inject the solution.
-
-
Post-injection:
-
Withdraw the needle and return the mouse to its cage.
-
Monitor the animal for any signs of distress.
-
Protocol 4: Immunohistochemistry (IHC) for Ki-67 and Cleaved Caspase-3
This protocol outlines the steps for detecting cell proliferation (Ki-67) and apoptosis (cleaved caspase-3) in tumor tissue sections.
Materials:
-
Formalin-fixed, paraffin-embedded (FFPE) tumor tissue sections
-
Xylene and graded ethanol series for deparaffinization and rehydration
-
Antigen retrieval buffer (e.g., citrate buffer, pH 6.0)
-
Hydrogen peroxide (3%) for quenching endogenous peroxidase activity
-
Blocking buffer (e.g., PBS with 5% normal goat serum)
-
Primary antibodies (anti-Ki-67 and anti-cleaved caspase-3)
-
HRP-conjugated secondary antibody
-
DAB chromogen substrate
-
Hematoxylin for counterstaining
-
Mounting medium
Procedure:
-
Deparaffinization and Rehydration:
-
Immerse slides in xylene to remove paraffin.
-
Rehydrate the tissues by sequential immersion in graded ethanol solutions (100%, 95%, 70%) and finally in distilled water.
-
-
Antigen Retrieval:
-
Heat the slides in antigen retrieval buffer to unmask the antigenic epitopes. This can be done using a microwave, pressure cooker, or water bath.
-
-
Peroxidase Blocking:
-
Incubate the sections with 3% hydrogen peroxide to block endogenous peroxidase activity.
-
-
Blocking:
-
Incubate the sections with blocking buffer to prevent non-specific antibody binding.
-
-
Primary Antibody Incubation:
-
Incubate the sections with the primary antibody (diluted in blocking buffer) overnight at 4°C in a humidified chamber.
-
-
Secondary Antibody Incubation:
-
Wash the slides and incubate with the HRP-conjugated secondary antibody.
-
-
Detection:
-
Wash the slides and apply the DAB substrate. A brown precipitate will form at the site of the antigen.
-
-
Counterstaining:
-
Counterstain the sections with hematoxylin to visualize the cell nuclei.
-
-
Dehydration and Mounting:
-
Dehydrate the sections through a graded ethanol series and xylene.
-
Mount a coverslip onto the slide using mounting medium.
-
-
Analysis:
-
Examine the slides under a microscope and quantify the percentage of Ki-67 or cleaved caspase-3 positive cells.
-
Protocol 5: Western Blot Analysis of Signaling Pathways
This protocol describes the detection of key proteins in the PI3K/Akt, MAPK, and NF-κB signaling pathways in tumor lysates.
Materials:
-
Excised tumor tissue
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
Transfer apparatus and PVDF membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-phospho-Akt, anti-Akt, anti-phospho-ERK1/2, anti-ERK1/2, anti-NF-κB p65)
-
HRP-conjugated secondary antibodies
-
ECL chemiluminescence substrate
-
Imaging system
Procedure:
-
Tumor Lysate Preparation:
-
Homogenize the tumor tissue in ice-cold lysis buffer.
-
Centrifuge the homogenate to pellet cellular debris and collect the supernatant (lysate).
-
-
Protein Quantification:
-
Determine the protein concentration of the lysates using a BCA assay.
-
-
SDS-PAGE and Protein Transfer:
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the separated proteins to a PVDF membrane.
-
-
Blocking and Antibody Incubation:
-
Block the membrane in blocking buffer to prevent non-specific antibody binding.
-
Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
-
Detection:
-
Wash the membrane and apply the ECL substrate.
-
Capture the chemiluminescent signal using an imaging system.
-
-
Analysis:
-
Quantify the band intensities using densitometry software. Normalize the levels of phosphorylated proteins to the total protein levels.
-
III. Visualization of this compound's Mechanism of Action
Signaling Pathways
This compound has been shown to exert its anti-cancer effects by modulating several key signaling pathways, including the PI3K/Akt, MAPK, and NF-κB pathways.[3] These pathways are crucial for cell survival, proliferation, and inflammation.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. mdpi.com [mdpi.com]
- 3. This compound: A natural polyphenol and emerging cancer killer by multiple cellular signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound Induces Apoptosis, Suppresses Migration and Invasion of Glioblastoma Cells and Inhibits GBM Xenograft Tumor Growth In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 5. hub.tmu.edu.tw [hub.tmu.edu.tw]
Application Notes and Protocols for the Analytical Quantification of Hispolon
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hispolon, a polyphenol predominantly isolated from medicinal mushrooms such as Phellinus linteus, has garnered significant scientific interest due to its diverse pharmacological activities, including anticancer, anti-inflammatory, and antioxidant properties.[1][2][3] As research into the therapeutic potential of this compound progresses, robust and reliable analytical methods for its quantification in various matrices are crucial for pharmacokinetic studies, quality control of natural product extracts, and in vitro and in vivo experimental validation.
These application notes provide detailed protocols for the quantification of this compound using High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), and UV-Visible Spectrophotometry.
Data Presentation: Quantitative Method Parameters
The selection of an appropriate analytical method depends on the specific requirements of the study, such as sensitivity, selectivity, and the nature of the sample matrix. The following tables summarize the key quantitative parameters for the described methods.
Table 1: High-Performance Liquid Chromatography (HPLC) with UV Detection
| Parameter | Reported Values |
| Linearity Range | 2–25 µg/mL |
| Correlation Coefficient (r²) | > 0.999 |
| Limit of Detection (LOD) | ~0.16 - 0.37 µg/mL |
| Limit of Quantification (LOQ) | ~0.55 - 1.23 µg/mL |
| Accuracy (% Recovery) | 98.80 - 102.47% |
| Precision (%RSD) | Within-run: 0.073 - 0.917% Between-run: 0.344 - 1.651% |
Note: Data is based on a validated method for a nanoformulation and may vary depending on the specific matrix and instrumentation.[4]
Table 2: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
| Parameter | General Performance |
| Linearity Range | Typically in the ng/mL range (requires method development) |
| Correlation Coefficient (r²) | > 0.99 (expected) |
| Limit of Detection (LOD) | Low ng/mL to pg/mL (expected) |
| Limit of Quantification (LOQ) | Low ng/mL to pg/mL (expected) |
| Accuracy (% Recovery) | 85 - 115% (target range for bioanalytical methods) |
| Precision (%RSD) | < 15% (target for bioanalytical methods) |
Table 3: UV-Visible Spectrophotometry (Folin-Ciocalteu Method)
| Parameter | General Performance for Polyphenols |
| Linearity Range | Wide, dependent on path length and instrument |
| Correlation Coefficient (r²) | > 0.99 (typical) |
| Limit of Detection (LOD) | µg/mL range |
| Limit of Quantification (LOQ) | µg/mL range |
| Accuracy (% Recovery) | Dependent on matrix and standard purity |
| Precision (%RSD) | < 10% (typical) |
Note: This method is for total polyphenols and is not specific to this compound. For accurate quantification, a this compound standard curve must be used. The performance will depend on the purity of the this compound standard and the complexity of the sample matrix.
Experimental Protocols
Quantification of this compound by High-Performance Liquid Chromatography (HPLC)
This protocol provides a general method for the quantification of this compound using reverse-phase HPLC with UV detection.
a. Sample Preparation
-
From Fungal Material (e.g., Phellinus linteus):
-
Dry the fungal material (fruiting bodies or mycelium) at 40-50°C and grind it into a fine powder.
-
Perform Soxhlet extraction with 95% ethanol for 5-6 hours.[5]
-
Alternatively, use maceration or ultrasonication with ethanol or methanol.
-
Evaporate the solvent from the extract under reduced pressure.
-
Reconstitute the dried extract in a known volume of the mobile phase.
-
Filter the sample through a 0.45 µm syringe filter before injection.
-
-
From Plasma:
-
To 100 µL of plasma, add a protein precipitation agent such as acetonitrile or methanol (e.g., in a 2:1 or 3:1 ratio v/v).[6]
-
Vortex the mixture for 1-2 minutes to ensure thorough mixing and protein precipitation.
-
Centrifuge the sample at high speed (e.g., 10,000 x g) for 10-15 minutes to pellet the precipitated proteins.
-
Carefully collect the supernatant.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in a known volume of the mobile phase.
-
Filter the reconstituted sample through a 0.45 µm syringe filter prior to HPLC analysis.
-
b. HPLC Instrumentation and Conditions
-
Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: An isocratic or gradient mixture of acetonitrile and water (often with a small percentage of acid, such as 0.1% formic acid or acetic acid, to improve peak shape). A common starting point is a 50:50 (v/v) mixture of acetonitrile and water.[7]
-
Flow Rate: 0.5 - 1.0 mL/min.
-
Detection: UV detector at a wavelength of approximately 360 nm, which is near the absorbance maximum for this compound.[3]
-
Injection Volume: 10 - 20 µL.
-
Column Temperature: Ambient or controlled at a specific temperature (e.g., 25-30°C).
c. Calibration and Quantification
-
Prepare a stock solution of pure this compound standard in a suitable solvent (e.g., methanol).
-
Create a series of calibration standards by serially diluting the stock solution to cover the expected concentration range of the samples.
-
Inject the calibration standards into the HPLC system and record the peak areas.
-
Construct a calibration curve by plotting the peak area versus the concentration of this compound.
-
Inject the prepared samples and determine the peak area for this compound.
-
Calculate the concentration of this compound in the samples using the linear regression equation from the calibration curve.
Quantification of this compound by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
This protocol outlines a general approach for developing a sensitive and selective LC-MS/MS method for this compound quantification, particularly in complex biological matrices.
a. Sample Preparation
Sample preparation is similar to that for HPLC analysis but may require additional clean-up steps like solid-phase extraction (SPE) to minimize matrix effects.
b. LC-MS/MS Instrumentation and Conditions
-
Liquid Chromatography: Utilize a UHPLC or HPLC system with a C18 column. The mobile phase will likely consist of a gradient of water and acetonitrile or methanol with 0.1% formic acid to facilitate ionization.
-
Mass Spectrometry:
-
Ionization Mode: Electrospray ionization (ESI) in negative ion mode is often suitable for phenolic compounds.
-
Mass Analyzer: A triple quadrupole (QqQ) mass spectrometer is ideal for quantitative analysis.
-
MRM Transitions: Develop a Multiple Reaction Monitoring (MRM) method by first performing a full scan to determine the precursor ion of this compound (m/z 219). Then, perform product ion scans to identify the most abundant and stable fragment ions. Based on literature, the parent ion is approximately m/z 218.91, with daughter ions at m/z 176, 160, and 135.[5]
-
Example MRM transitions:
-
Quantifier: 219 -> 176
-
Qualifier: 219 -> 135
-
-
-
Optimization: Optimize MS parameters such as collision energy and cone voltage for each transition to maximize signal intensity.
-
c. Calibration and Quantification
-
Use a stable isotope-labeled this compound as an internal standard if available. If not, a structurally similar compound can be used.
-
Prepare calibration standards in the same matrix as the samples (matrix-matched calibration curve) to compensate for matrix effects.
-
Spike the internal standard into all calibration standards and samples at a constant concentration.
-
Analyze the standards and samples using the developed LC-MS/MS method.
-
Construct a calibration curve by plotting the ratio of the analyte peak area to the internal standard peak area against the analyte concentration.
-
Quantify this compound in the samples using this calibration curve.
Quantification of this compound using UV-Visible Spectrophotometry
This method, based on the Folin-Ciocalteu reagent, is suitable for the rapid estimation of total polyphenol content and can be adapted for this compound if a pure standard is used for calibration.
a. Reagents and Equipment
-
Folin-Ciocalteu reagent
-
Sodium carbonate solution (e.g., 7.5% w/v)
-
This compound standard
-
UV-Visible Spectrophotometer
b. Protocol
-
Prepare a stock solution of this compound standard in methanol.
-
Prepare a series of calibration standards from the stock solution.
-
For each standard and sample, mix a small aliquot (e.g., 100 µL) with the Folin-Ciocalteu reagent (e.g., 500 µL).
-
After a few minutes, add the sodium carbonate solution (e.g., 1.5 mL).
-
Incubate the mixture in the dark at room temperature for a specified time (e.g., 30-60 minutes) to allow for color development.
-
Measure the absorbance of the solutions at the wavelength of maximum absorbance (typically around 760-765 nm for the Folin-Ciocalteu reaction).
-
Construct a calibration curve of absorbance versus this compound concentration.
-
Determine the concentration of this compound in the samples from the calibration curve.
Mandatory Visualizations
Experimental Workflow for this compound Quantification
Caption: General experimental workflow for this compound quantification.
This compound's Inhibitory Effect on Key Signaling Pathways
This compound has been shown to exert its anticancer and anti-inflammatory effects by modulating several key cellular signaling pathways.[1][2][3][8]
1. PI3K/Akt Signaling Pathway
Caption: this compound inhibits the PI3K/Akt signaling pathway.
2. MAPK Signaling Pathway
Caption: this compound modulates the MAPK signaling pathway.
3. NF-κB Signaling Pathway
Caption: this compound inhibits the NF-κB signaling pathway.
References
- 1. This compound: A natural polyphenol and emerging cancer killer by multiple cellular signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound: A natural polyphenol and emerging cancer killer by multiple cellular signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Validated HPLC method for simultaneous quantitative determination of dimethylcurcumin and resveratrol in pluronic-F127 nanomicelles: Formulation with enhanced anticancer efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]
- 6. scispace.com [scispace.com]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
Hispolon in Cell-Based Assays: A Guide to Solution Preparation and Experimental Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the preparation of hispolon solutions for use in cell-based assays. This compound, a polyphenol compound isolated from medicinal mushrooms such as Phellinus linteus, has garnered significant interest for its diverse biological activities, including anticancer, anti-inflammatory, and antioxidant properties.[1][2] This guide offers a standardized approach to solubilizing and applying this compound in experimental settings to ensure reproducibility and accuracy of results.
Data Presentation: Physicochemical Properties and Cytotoxicity
A thorough understanding of this compound's chemical characteristics and its effects on various cell lines is paramount for experimental design.
| Property | Value | Reference |
| Molecular Formula | C₁₂H₁₂O₄ | [2] |
| Molecular Weight | 220.22 g/mol | [2] |
| Physical State | Solid | [1] |
| Color | Yellow | [1] |
| Melting Point | 155.65 °C | [1] |
| Solubility | DMSO | [1] |
Table 1: Physicochemical Properties of this compound.
This compound's cytotoxic effects have been documented across a range of cancer cell lines. The half-maximal inhibitory concentration (IC₅₀) values provide a quantitative measure of its potency.
| Cell Line | Cancer Type | IC₅₀ (µM) | Reference |
| HCT-116 | Colon Cancer | 1.4 ± 1.3 | [3] |
| S1 | Colon Cancer | 1.8 ± 0.9 | [3] |
| PC-3 | Prostate Cancer | 3.3 ± 2.2 | [3] |
| DU-145 | Prostate Cancer | 5.2 ± 3.1 | [3] |
| MCF-7 | Breast Cancer | 6.3 ± 3.3 | [3] |
| HONE-1 | Nasopharyngeal Carcinoma | Not specified | [4] |
| NP-039 | Nasopharyngeal Carcinoma | Not specified | [4] |
| C6 | Glioblastoma | 68.1 (24h), 51.7 (48h) | [5] |
| DBTRG | Glioblastoma | 55.7 (24h), 46.6 (48h) | [5] |
Table 2: IC₅₀ Values of this compound in Various Cancer Cell Lines.
Experimental Protocols
This compound Stock Solution Preparation
Objective: To prepare a high-concentration stock solution of this compound for subsequent dilution to working concentrations for cell treatment.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), cell culture grade
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Pipettes and sterile filter tips
Protocol:
-
Aseptically weigh the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Add the appropriate volume of DMSO to achieve the desired stock concentration (e.g., 100 mM).
-
Vortex the tube thoroughly until the this compound is completely dissolved. Gentle warming may be applied if necessary.
-
Sterile-filter the stock solution using a 0.22 µm syringe filter into a new sterile tube.
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C for short-term storage or -80°C for long-term storage, protected from light.
Cell Treatment with this compound
Objective: To treat cultured cells with this compound at various concentrations to assess its biological effects.
Materials:
-
Cultured cells in multi-well plates
-
Complete cell culture medium
-
This compound stock solution (prepared as above)
-
Pipettes and sterile filter tips
Protocol:
-
Culture cells to the desired confluency in a multi-well plate.
-
Prepare working solutions of this compound by diluting the stock solution in complete cell culture medium to the final desired concentrations.
-
Note: The final concentration of DMSO in the culture medium should be kept low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity. A vehicle control (medium with the same concentration of DMSO as the highest this compound concentration) must be included in all experiments.
-
-
Remove the existing medium from the cells.
-
Add the medium containing the desired concentrations of this compound (or vehicle control) to the respective wells.
-
Incubate the cells for the desired treatment duration under standard cell culture conditions (e.g., 37°C, 5% CO₂).
Cell Viability Assessment using MTT Assay
Objective: To determine the effect of this compound on cell viability and proliferation.
Materials:
-
This compound-treated cells in a 96-well plate
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Phosphate-buffered saline (PBS)
-
Multi-well plate reader
Protocol:
-
After the desired this compound treatment period, add 10-20 µL of MTT solution to each well.[6]
-
Incubate the plate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.
-
Carefully remove the medium from the wells. For adherent cells, aspirate the medium. For suspension cells, centrifuge the plate and then aspirate the supernatant.
-
Add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.[7]
-
Gently shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.
-
Read the absorbance at a wavelength between 550 and 600 nm using a multi-well plate reader.[6] A reference wavelength of 630-690 nm can be used to subtract background absorbance.
-
Calculate cell viability as a percentage of the vehicle-treated control cells.
Western Blot Analysis of Signaling Proteins
Objective: To investigate the effect of this compound on the expression and phosphorylation of key proteins in cellular signaling pathways.
Materials:
-
This compound-treated cells
-
Ice-cold PBS
-
Cell lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors
-
Cell scraper
-
Microcentrifuge
-
BCA protein assay kit
-
SDS-PAGE gels
-
Transfer buffer
-
Nitrocellulose or PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (specific to the target proteins)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Protocol:
-
After this compound treatment, wash the cells with ice-cold PBS.
-
Lyse the cells by adding ice-cold lysis buffer and scraping the cells. For suspension cells, pellet the cells and resuspend in lysis buffer.
-
Incubate the lysate on ice for 30 minutes, followed by centrifugation to pellet cell debris.
-
Determine the protein concentration of the supernatant using a BCA assay.
-
Denature equal amounts of protein from each sample by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a nitrocellulose or PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C with gentle agitation.
-
Wash the membrane three times with TBST (Tris-buffered saline with 0.1% Tween 20).
-
Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Add the chemiluminescent substrate and visualize the protein bands using an imaging system.
Signaling Pathways and Experimental Workflows
This compound has been shown to modulate several key signaling pathways involved in cancer cell proliferation, survival, and metastasis.[1][2]
Caption: this compound's impact on key cellular signaling pathways.
Caption: General experimental workflow for cell treatment with this compound.
References
- 1. This compound: A natural polyphenol and emerging cancer killer by multiple cellular signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound: A natural polyphenol and emerging cancer killer by multiple cellular signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Design, Synthesis and In Vitro Cell-based Evaluation of the Anti-cancer Activities of this compound Analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound from Phellinus linteus possesses mediate caspases activation and induces human nasopharyngeal carcinomas cells apoptosis through ERK1/2, JNK1/2 and p38 MAPK pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound Induces Apoptosis, Suppresses Migration and Invasion of Glioblastoma Cells and Inhibits GBM Xenograft Tumor Growth In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 6. merckmillipore.com [merckmillipore.com]
- 7. cyrusbio.com.tw [cyrusbio.com.tw]
Hispolon's Inhibitory Effect on Cell Migration: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hispolon, a phenolic compound primarily isolated from the medicinal mushroom Phellinus linteus, has garnered significant attention for its diverse pharmacological activities, including anti-inflammatory, antioxidant, and potent anti-cancer properties.[1][2] Emerging evidence strongly suggests that this compound is a formidable inhibitor of cell migration and invasion, key processes in cancer metastasis.[2] These application notes provide a comprehensive overview of this compound's effect on cell migration, the underlying molecular mechanisms, and detailed protocols for assessing its efficacy in a laboratory setting.
Mechanism of Action: Targeting Key Signaling Pathways
This compound exerts its anti-migratory effects by modulating several critical intracellular signaling pathways.[2] The primary mechanisms identified involve the inhibition of the PI3K/Akt and MAPK signaling cascades, as well as the reversal of the epithelial-to-mesenchymal transition (EMT), a crucial process for cancer cell dissemination.[2][3]
A key mechanism of this compound's action is the suppression of the Epithelial-Mesenchymal Transition (EMT).[4] this compound has been shown to upregulate the epithelial marker E-cadherin while downregulating mesenchymal markers such as N-cadherin, vimentin, Snail, and Twist.[1][4] This action effectively reverses the EMT process, thereby reducing the migratory and invasive potential of cancer cells.[1] Furthermore, this compound has been observed to inhibit the TGF-β-induced EMT, a known driver of metastasis.[1][5]
This compound has also been shown to target the PI3K/Akt and MAPK (mitogen-activated protein kinase) signaling pathways, which are frequently dysregulated in cancer and play a crucial role in cell migration and invasion.[2] Specifically, this compound can inhibit the phosphorylation of Akt and ERK (extracellular signal-regulated kinase), leading to the downregulation of downstream effectors involved in cell motility.[2][3] In some cancer types, this compound has been found to suppress the activity of urokinase-plasminogen activator (uPA), a key enzyme in extracellular matrix degradation, through the modulation of the Akt signaling pathway.[2][6] Additionally, this compound has been reported to decrease cellular levels of reactive oxygen species (ROS), which can act as signaling molecules to promote migration via the ERK pathway.[3]
Quantitative Data Summary
The following tables summarize the quantitative data on the inhibitory effects of this compound on cell viability and migration in various cancer cell lines.
Table 1: IC50 Values of this compound on Cancer Cell Viability
| Cell Line | Cancer Type | Incubation Time (h) | IC50 (µM) | Reference |
| C6 | Glioblastoma | 24 | 68.1 | [4] |
| 48 | 51.7 | [4] | ||
| DBTRG | Glioblastoma | 24 | 55.7 | [4] |
| 48 | 46.6 | [4] |
Table 2: Inhibition of Cell Migration and Invasion by this compound
| Cell Line | Cancer Type | Assay | This compound Concentration (µM) | Incubation Time (h) | % Inhibition | Reference |
| C6 | Glioblastoma | Wound Healing | 75 | 24 | 56% | [7] |
| DBTRG | Glioblastoma | Wound Healing | 75 | 24 | 57% | [7] |
| C6 | Glioblastoma | Transwell Migration | 75 | 24 | 71.9% | [7] |
| DBTRG | Glioblastoma | Transwell Migration | 75 | 24 | 66% | [7] |
| C6 | Glioblastoma | Transwell Invasion | 75 | 24 | 50% | [7] |
| DBTRG | Glioblastoma | Transwell Invasion | 75 | 24 | 67.6% | [7] |
| HeLa | Cervical Cancer | Wound Healing & Transwell | 25, 50, 100 | 6, 12, 24 | Dose-dependent inhibition | [8] |
| SiHa | Cervical Cancer | Wound Healing & Transwell | 25, 50, 100 | 6, 12, 24 | Dose-dependent inhibition | [8] |
| MCF-7 | Breast Cancer | Transwell Migration | ≤20 | 24 | Significant inhibition | [3][9] |
Experimental Protocols
Detailed methodologies for key experiments cited in the assessment of this compound's effect on cell migration are provided below.
Protocol 1: Wound Healing (Scratch) Assay
This assay is a straightforward and widely used method to study directional cell migration in vitro.
Materials:
-
12-well or 6-well tissue culture plates
-
Cell culture medium (e.g., DMEM or RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics
-
Phosphate-buffered saline (PBS)
-
This compound stock solution (dissolved in DMSO)
-
Sterile 200 µL or 1 mL pipette tips
-
Inverted microscope with a camera
Procedure:
-
Cell Seeding: Seed cells into a 12-well or 6-well plate at a density that will form a confluent monolayer within 24 hours.[10]
-
Cell Starvation (Optional): Once cells reach confluency, replace the growth medium with a serum-free or low-serum medium and incubate for 12-24 hours. This step helps to minimize cell proliferation, ensuring that wound closure is primarily due to cell migration.
-
Creating the "Wound": Using a sterile 200 µL or 1 mL pipette tip, make a straight scratch across the center of the cell monolayer.[10]
-
Washing: Gently wash the cells twice with PBS to remove detached cells and debris.
-
Treatment: Replace the PBS with a fresh culture medium containing various concentrations of this compound. Include a vehicle control (DMSO) and an untreated control.
-
Image Acquisition: Immediately after adding the treatment, capture images of the scratch at designated locations (mark the plate for consistent imaging). This is the 0-hour time point.[10]
-
Incubation: Incubate the plate at 37°C in a 5% CO₂ incubator.
-
Time-Lapse Imaging: Capture images of the same locations at regular intervals (e.g., 6, 12, and 24 hours) until the wound in the control group is nearly closed.[8][10]
-
Data Analysis: Measure the width of the scratch at different points for each image. The percentage of wound closure can be calculated using the following formula: % Wound Closure = [(Initial Wound Width - Wound Width at Time T) / Initial Wound Width] x 100
References
- 1. This compound as an inhibitor of TGF-β-induced epithelial-mesenchymal transition in human epithelial cancer cells by co-regulation of TGF-β-Snail/Twist axis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound: A natural polyphenol and emerging cancer killer by multiple cellular signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound inhibits breast cancer cell migration by reversal of epithelial-to-mesenchymal transition via suppressing the ROS/ERK/Slug/E-cadherin pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. This compound as an inhibitor of TGF-β-induced epithelial-mesenchymal transition in human epithelial cancer cells by co-regulation of TGF-β-Snail/Twist axis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound suppresses migration and invasion of human nasopharyngeal carcinoma cells by inhibiting the urokinase-plasminogen activator through modulation of the Akt signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. This compound Induces Apoptosis, Suppresses Migration and Invasion of Glioblastoma Cells and Inhibits GBM Xenograft Tumor Growth In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. med.virginia.edu [med.virginia.edu]
Troubleshooting & Optimization
Technical Support Center: Hispolon Solubility for Cell Culture
This guide provides researchers, scientists, and drug development professionals with detailed information, troubleshooting advice, and standardized protocols for working with hispolon in cell culture applications.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary research applications?
A1: this compound is a natural polyphenolic compound isolated from medicinal mushrooms like Phellinus linteus.[1] It is investigated for a wide range of biological activities, including anticancer, anti-inflammatory, antioxidant, and antiviral properties.[2][3] In cancer research, it has been shown to induce apoptosis (programmed cell death), halt the cell cycle, and inhibit metastasis by targeting various cellular signaling pathways.[2][4]
Q2: What is the recommended solvent for dissolving this compound for in vitro experiments?
A2: Dimethyl sulfoxide (DMSO) is the most commonly recommended solvent for preparing this compound stock solutions for cell culture experiments.[5][6] While this compound can also be extracted using methanol or ethanol, DMSO offers the highest reported solubility.[7]
Q3: How should I store this compound powder and my prepared stock solutions?
A3: this compound powder should be stored at 4°C, protected from light.[1] Once dissolved in a solvent like DMSO, the stock solution is stable for up to 6 months when stored at -80°C and for 1 month at -20°C (must be protected from light).[1] It is highly recommended to aliquot the stock solution into smaller, single-use volumes to prevent degradation from repeated freeze-thaw cycles.[1]
Q4: What is the maximum concentration of DMSO that is safe for my cells?
A4: The final concentration of DMSO in the cell culture medium should be kept as low as possible, preferably below 0.1% and almost always below 0.5%, to avoid solvent-induced cytotoxicity or other off-target effects.[5][8] Different cell lines can have varying tolerance to DMSO, so it is best to run a vehicle control experiment to determine the optimal concentration for your specific cell line.[9][10]
Solubility Data
Quantitative data on this compound solubility is crucial for experimental design. The table below summarizes available information.
| Solvent | Reported Solubility | Molar Concentration (MW: 220.22 g/mol ) | Notes |
| DMSO | 112.5 mg/mL[6] | ~510.8 mM | Sonication and heating to 70°C may be required to achieve maximum solubility.[6] |
| DMSO | ≥ 6.02 mg/mL[1] | ~27.34 mM | Use newly opened, anhydrous DMSO as hygroscopic (water-absorbing) DMSO can reduce solubility.[1] |
Troubleshooting Guide: Compound Precipitation
Problem: My this compound compound precipitated out of solution after I diluted my DMSO stock into the cell culture medium.
This is a common issue stemming from the poor aqueous solubility of this compound.[11] When a concentrated DMSO stock is rapidly diluted into the aqueous environment of the culture medium, the compound can crash out of solution.[12]
| Cause | Recommended Solutions |
| Rapid Solvent Polarity Change | • Pre-warm the cell culture medium to 37°C before adding the compound.[8][13]• Add the this compound stock solution dropwise to the medium while gently swirling or vortexing the tube.[8][13]• Avoid adding the stock solution directly to the cells in the plate; always dilute it in the medium first. |
| Exceeding Aqueous Solubility | • Decrease the final concentration of this compound in your experiment.• Increase the final percentage of DMSO, but ensure it remains within the tolerated limit for your cell line (typically <0.5%).[12] |
| Interaction with Media Components | • The high concentration of salts, proteins, and other components in culture media can sometimes promote precipitation.[14][15]• As a test, try diluting your this compound stock in a simpler aqueous buffer like sterile Phosphate-Buffered Saline (PBS) to see if the precipitation persists.[13] |
| Temperature Fluctuations | • Ensure your stock solution is completely thawed and brought to room temperature before adding it to the pre-warmed medium.[15]• Avoid repeated freeze-thaw cycles of the stock solution by preparing single-use aliquots.[1] |
| pH Instability | • Ensure your culture medium is properly buffered (e.g., with HEPES or sodium bicarbonate) and that the incubator's CO₂ level is correct to maintain a stable physiological pH.[13] |
Experimental Protocols
Protocol 1: Preparation of a this compound Stock Solution (50 mM in DMSO)
Materials:
-
This compound powder (MW: 220.22 g/mol )
-
Anhydrous, sterile DMSO
-
Sterile microcentrifuge tubes or cryovials
-
Calibrated analytical balance
-
Vortex mixer
-
(Optional) Sonicator or 37°C water bath
Procedure:
-
Calculation: To prepare 1 mL of a 50 mM stock solution, you need:
-
Mass = Molarity x Volume x Molecular Weight
-
Mass = 0.050 mol/L x 0.001 L x 220.22 g/mol = 0.01101 g = 11.01 mg
-
-
Weighing: Carefully weigh out 11.01 mg of this compound powder and place it into a sterile vial.
-
Dissolving: Add 1 mL of sterile DMSO to the vial.
-
Mixing: Vortex the solution vigorously for 1-2 minutes. If the compound does not fully dissolve, you can sonicate the vial for 10-15 minutes or warm it briefly in a 37°C water bath.[6][8] Visually inspect to ensure no solid particles remain.
-
Aliquoting & Storage: Dispense the stock solution into sterile, single-use aliquots (e.g., 20 µL) in amber or foil-wrapped microcentrifuge tubes. Store immediately at -80°C for long-term use (up to 6 months) or -20°C for short-term use (up to 1 month).[1]
Workflow for Solution Preparation
Caption: Recommended workflow for preparing this compound working solutions.
Signaling Pathways Modulated by this compound
This compound exerts its biological effects by modulating multiple key cellular signaling pathways.[2] Understanding these targets is essential for interpreting experimental results. This compound has been reported to inhibit pathways including PI3K/Akt, MAPK, and NF-κB.[2][3][4]
Inhibition of the NF-κB Signaling Pathway
The NF-κB pathway is a critical regulator of inflammation, immunity, and cell survival.[2] this compound has been shown to suppress this pathway, contributing to its anti-inflammatory and anticancer effects.[2]
Caption: this compound's inhibition of the NF-κB signaling pathway.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound: A natural polyphenol and emerging cancer killer by multiple cellular signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound: A natural polyphenol and emerging cancer killer by multiple cellular signaling pathways [agris.fao.org]
- 4. researchgate.net [researchgate.net]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. This compound | TargetMol [targetmol.com]
- 7. researchgate.net [researchgate.net]
- 8. emulatebio.com [emulatebio.com]
- 9. Comparative cytotoxic effects of methanol, ethanol and DMSO on human cancer cell lines | Biomedical Research and Therapy [bmrat.org]
- 10. Considerations regarding use of solvents in in vitro cell based assays - PMC [pmc.ncbi.nlm.nih.gov]
- 11. This compound Cyclodextrin Complexes and Their Inclusion in Liposomes for Enhanced Delivery in Melanoma Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. benchchem.com [benchchem.com]
- 14. Cell Culture Academy [procellsystem.com]
- 15. Common Cell Culture Problems: Precipitates [sigmaaldrich.com]
Hispolon Experimental Assays: Technical Support Center
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with hispolon. The information is designed to address common stability issues and other challenges encountered during experimental assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary biological activities?
This compound is a polyphenolic compound naturally found in medicinal mushrooms like Phellinus linteus.[1][2] It is known for a wide range of biological activities, including anticancer, antioxidant, anti-inflammatory, and antiviral effects.[1][2] In cancer research, this compound has been shown to induce apoptosis, inhibit cell proliferation, and suppress metastasis by modulating various cellular signaling pathways.[1][2]
Q2: How should I dissolve and store this compound?
This compound is sparingly soluble in water but can be dissolved in organic solvents like dimethyl sulfoxide (DMSO). For long-term storage, it is recommended to store the solid powder at -20°C. Once dissolved in a solvent, aliquot the stock solution and store it at -80°C to minimize degradation from repeated freeze-thaw cycles.
Q3: What are the known stability issues with this compound in experimental settings?
Q4: Can the stability of this compound be improved?
Yes, several strategies can enhance this compound's stability. Formulating this compound into nanoparticles has been shown to improve its stability, particularly at physiological pH and temperature.[11][12] Additionally, chemical modifications to the this compound structure, such as the creation of pyrazole derivatives, have been reported to increase its chemical stability in cell culture medium.
Troubleshooting Guides
Issue 1: Inconsistent or weaker-than-expected results in cell viability assays.
Possible Cause: Degradation of this compound in the cell culture medium. Standard cell culture media typically have a pH of around 7.4, a condition under which polyphenols like this compound can be unstable.
Troubleshooting Steps:
-
Prepare Fresh Solutions: Always prepare fresh dilutions of this compound from a frozen stock solution immediately before treating cells.
-
Minimize Incubation Time: If possible, reduce the incubation time of this compound with the cells to minimize the extent of degradation.
-
pH Considerations: While altering the pH of the culture medium is generally not feasible, be aware that the inherent pH of the medium can contribute to this compound instability.
-
Consider a More Stable Derivative: If consistent stability issues persist, consider using a more stable derivative of this compound if it is suitable for your research question.
-
Run a Stability Control: To assess the stability of this compound in your specific cell culture medium, incubate a this compound-containing medium under the same conditions as your experiment (37°C, 5% CO2) but without cells. Measure the concentration of this compound at different time points using a suitable analytical method like HPLC.
Issue 2: Variability in results between experimental replicates.
Possible Cause: Inconsistent handling of this compound solutions or temperature fluctuations.
Troubleshooting Steps:
-
Standardize Solution Preparation: Ensure a consistent and standardized procedure for preparing this compound solutions for each replicate.
-
Control Temperature: Maintain a consistent temperature during all steps of the experiment where this compound is handled. Avoid prolonged exposure to elevated temperatures.
-
Protect from Light: Polyphenols can be light-sensitive. Protect this compound stock solutions and experimental setups from direct light.
-
Thorough Mixing: Ensure that the this compound solution is thoroughly mixed with the cell culture medium before adding it to the cells to ensure a uniform concentration.
Quantitative Data Summary
Table 1: Stability of this compound-Loaded Liquid Crystalline Nanoparticles
| Parameter | Condition | Result | Reference |
| Temperature Stability | 45°C | Good stability observed | [11][12] |
| pH Stability | pH 2-5 | Good stability observed | [11][12] |
Table 2: Stability of Curcumin (a structural analog of this compound) in Aqueous Solutions
| pH | Temperature | Stability | Reference |
| < 7 (acidic) | 37°C | >85% retained after 1 month (in emulsion) | [7][8][9] |
| ≥ 7.0 (alkaline) | 37°C | Highly unstable to chemical degradation | [7][8][9] |
| 7.0 | 37°C | 62% retained after 1 month (in emulsion) | [7][8][9] |
| 7.4 | 37°C | 60% retained after 1 month (in emulsion) | [7][8][9] |
| 8.0 | 37°C | 53% retained after 1 month (in emulsion) | [7][8][9] |
Note: Data for curcumin is provided as a reference due to its structural similarity to this compound and the limited availability of direct stability data for this compound under these conditions.
Experimental Protocols
Protocol 1: Cell Viability (MTT) Assay
This protocol outlines the general steps for assessing the effect of this compound on cell viability using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
Materials:
-
Cells of interest
-
Complete cell culture medium
-
This compound stock solution (in DMSO)
-
96-well plates
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 20% SDS in 50% N,N-dimethylformamide)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight in a 37°C, 5% CO2 incubator.
-
This compound Treatment: Prepare serial dilutions of this compound in complete cell culture medium from the stock solution. Remove the old medium from the wells and add 100 µL of the this compound-containing medium to the respective wells. Include a vehicle control (medium with the same concentration of DMSO used for the highest this compound concentration).
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours) at 37°C and 5% CO2.
-
MTT Addition: After incubation, add 10-20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C. During this time, viable cells will metabolize the MTT into formazan crystals.
-
Solubilization: Carefully remove the medium and add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals. The plate can be gently shaken for 15 minutes to ensure complete dissolution.
-
Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the vehicle control.
Protocol 2: Western Blot Analysis
This protocol provides a general workflow for analyzing the effect of this compound on protein expression levels using Western blotting.
Materials:
-
Cells treated with this compound
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Protein quantification assay kit (e.g., BCA assay)
-
SDS-PAGE gels
-
Running and transfer buffers
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies against target proteins
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Lysis: After treating cells with this compound for the desired time, wash the cells with ice-cold PBS and then lyse them with lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a protein quantification assay.
-
Gel Electrophoresis: Denature equal amounts of protein from each sample by boiling in Laemmli buffer and then separate the proteins by SDS-PAGE.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody diluted in blocking buffer overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times for 10 minutes each with TBST (Tris-buffered saline with 0.1% Tween 20).
-
Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature.
-
Washing: Repeat the washing step as described above.
-
Detection: Incubate the membrane with a chemiluminescent substrate and capture the signal using an imaging system.
-
Analysis: Analyze the band intensities to determine the relative expression levels of the target proteins.
Signaling Pathway Diagrams
Below are simplified diagrams of key signaling pathways affected by this compound, generated using the DOT language.
References
- 1. This compound: A natural polyphenol and emerging cancer killer by multiple cellular signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound: A natural polyphenol and emerging cancer killer by multiple cellular signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Polyphenol stability and bioavailability in cell culture medium: Challenges, limitations and future directions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Stability of dietary polyphenols under the cell culture conditions: avoiding erroneous conclusions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Physical and Chemical Stability of Curcumin in Aqueous Solutions and Emulsions: Impact of pH, Temperature, and Molecular Environment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. 2024.sci-hub.se [2024.sci-hub.se]
- 10. semanticscholar.org [semanticscholar.org]
- 11. This compound-Loaded Liquid Crystalline Nanoparticles: Development, Stability, In Vitro Delivery Profile, and Assessment of Hepatoprotective Activity in Hepatocellular Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
troubleshooting hispolon precipitation in media
Welcome to the technical support center for hispolon. This resource is designed for researchers, scientists, and drug development professionals to provide clear guidance on avoiding and troubleshooting a common challenge encountered during in vitro experiments: the precipitation of this compound in aqueous cell culture media.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses specific issues you may encounter when working with this compound.
Q1: I dissolved my this compound in DMSO to make a stock solution. When I added it to my cell culture medium, the medium turned cloudy and a precipitate formed immediately. What's happening?
A: This is a classic sign of a compound crashing out of solution. This compound is a hydrophobic molecule that is poorly soluble in water-based solutions like cell culture media.[1][2] When your concentrated DMSO stock is rapidly diluted into the aqueous medium, the solvent environment changes drastically. The DMSO concentration is no longer high enough to keep the this compound dissolved, causing it to precipitate.[1][2]
Q2: What is the maximum concentration of this compound I can use in my experiments without it precipitating?
A: The maximum soluble concentration is not fixed; it depends on the final concentration of the solvent (e.g., DMSO) in the medium and the specific composition of your medium (salts, proteins, etc.).[2] It is critical to keep the final DMSO concentration as low as possible, ideally at or below 0.1%, as higher concentrations can be toxic to cells.[3] You will need to perform a solubility test to determine the practical working limit for your specific conditions. A detailed protocol for this is provided below.
Q3: My medium looked clear right after adding this compound, but I noticed a fine, crystalline precipitate in the wells after incubating for a few hours. Why did this happen?
A: This is known as delayed precipitation and can be caused by several factors:
-
Metastable Supersaturation: You may have initially created a supersaturated solution that was temporarily stable but precipitated over time as it reached equilibrium.[2]
-
Temperature Fluctuations: Moving your culture plate from room temperature (while dosing) to a 37°C incubator can affect solubility. Ensure your medium is pre-warmed to 37°C before adding the this compound stock.[1][4]
-
pH Shift: Cell metabolism can cause the pH of the culture medium to decrease over time. A change in pH can alter the ionization state and solubility of this compound.[2] Using a medium buffered with HEPES can help maintain a more stable pH.
-
Interaction with Media Components: this compound may interact with salts or proteins in the serum, leading to the formation of less soluble complexes over time.[4]
Q4: How can I improve the solubility of this compound in my cell culture medium?
A: Here are several strategies, starting with the simplest:
-
Optimize the Dilution Technique: Instead of adding the this compound stock directly to the full volume of medium, prepare an intermediate dilution in a smaller volume of pre-warmed medium. Add this intermediate dilution to your culture wells. Always add the stock solution dropwise while gently swirling the medium to ensure rapid dispersal.[2]
-
Reduce the Final Concentration: The most straightforward solution is often to work at a lower final concentration of this compound.
-
Use a Co-solvent (with caution): While DMSO is the most common, other solvents can be used. However, the final concentration of any organic solvent must be kept to a non-toxic level (see Table 2).
-
Employ Solubilizing Agents: For particularly challenging situations, you can explore the use of solubilizing agents like cyclodextrins. These molecules can form inclusion complexes with hydrophobic drugs, increasing their aqueous solubility.[5][6][7] This requires careful validation to ensure the agent itself does not interfere with your experimental outcomes.
Data Presentation
Table 1: this compound Solubility Data
| Solvent | Molar Mass ( g/mol ) | Solubility | Notes |
| Dimethyl Sulfoxide (DMSO) | 220.22 | ≥ 6.02 mg/mL (27.34 mM) | A higher solubility of 112.5 mg/mL (510.8 mM) can be achieved with sonication and heating.[8] |
| Ethanol | 220.22 | Soluble | Often used as a solvent, but specific quantitative data is less available. Cytotoxicity should be monitored.[3] |
| Methanol | 220.22 | Soluble | Similar to ethanol, it can be used as a solvent but requires careful control of final concentration.[3] |
| Water | 220.22 | Poorly Soluble | This compound is a hydrophobic compound with very limited solubility in aqueous solutions. |
Table 2: Recommended Maximum Solvent Concentrations in Cell Culture
| Solvent | Recommended Max. Concentration | Notes |
| DMSO | 0.1% - 0.5% (v/v) | Cell line dependent. Always recommended to keep at or below 0.1%. A solvent-only control is essential.[3] |
| Ethanol | ≤ 1.25% (v/v) | Can be less toxic than DMSO for some cell lines, but effects on cell membranes have been noted.[3] |
| Methanol | ≤ 1.25% (v/v) | Similar toxicity profile to ethanol in several cell lines.[3] |
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
Objective: To prepare a concentrated primary stock solution of this compound for subsequent dilution.
Materials:
-
This compound powder (MW: 220.22 g/mol )
-
Anhydrous, sterile Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes
-
Calibrated analytical balance and vortex mixer
Methodology:
-
Tare a sterile 1.5 mL microcentrifuge tube on the analytical balance.
-
Carefully weigh 2.2 mg of this compound powder into the tube.
-
Add 1 mL of anhydrous, sterile DMSO to the tube. This will yield a final concentration of 10 mM. Calculation: (2.2 mg / 220.22 g/mol ) / 0.001 L ≈ 10 mmol/L = 10 mM
-
Close the tube tightly and vortex for 1-2 minutes until the this compound is completely dissolved. The solution should be clear and yellow.
-
If solubility is an issue, the tube can be gently warmed to 37°C or sonicated briefly.[8]
-
Aliquot the stock solution into smaller, single-use volumes (e.g., 20 µL) in sterile tubes.
-
Store the aliquots at -20°C or -80°C, protected from light, to prevent degradation and avoid repeated freeze-thaw cycles.[9]
Protocol 2: Serial Dilution for Treating Cells and Minimizing Precipitation
Objective: To prepare a working solution of this compound and add it to cells in a 24-well plate to achieve a final concentration of 10 µM with 0.1% DMSO, minimizing the risk of precipitation.
Methodology:
-
Thaw one aliquot of the 10 mM this compound stock solution (from Protocol 1).
-
Pre-warm your complete cell culture medium to 37°C.
-
Prepare an Intermediate Dilution: In a sterile tube, prepare a 100 µM intermediate solution by diluting the 10 mM stock 1:100 in the pre-warmed medium.
-
Add 5 µL of the 10 mM stock solution to 495 µL of pre-warmed medium.
-
Mix gently by flicking the tube or pipetting up and down.
-
-
Dose the Cells: For each well of your 24-well plate containing 900 µL of medium with cells, add 100 µL of the 100 µM intermediate dilution.
-
This creates a final volume of 1 mL and a final this compound concentration of 10 µM.
-
The final DMSO concentration will be 0.1%.
-
-
Solvent Control: For your vehicle control wells, prepare a mock intermediate dilution containing only DMSO (5 µL of DMSO in 495 µL of medium). Add 100 µL of this mixture to the control wells.
-
Gently swirl the plate to ensure even distribution before returning it to the incubator.
Visualizations
Below are diagrams illustrating key workflows and concepts related to this compound experimentation.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Comparative cytotoxic effects of methanol, ethanol and DMSO on human cancer cell lines | Semantic Scholar [semanticscholar.org]
- 4. Common Cell Culture Problems: Precipitates [sigmaaldrich.com]
- 5. Cyclodextrin Complexation Improves the Solubility and Caco-2 Permeability of Chrysin - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 7. scispace.com [scispace.com]
- 8. This compound | TargetMol [targetmol.com]
- 9. medchemexpress.com [medchemexpress.com]
Technical Support Center: Overcoming Hispolon Resistance in Cancer Cell Lines
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during experiments with hispolon, particularly concerning the development of resistance in cancer cell lines.
Troubleshooting Guide
This guide offers solutions to common problems observed during in vitro studies with this compound.
Problem 1: Decreased Sensitivity or Acquired Resistance to this compound
You may observe a gradual or sudden increase in the IC50 value of this compound in your cancer cell line over time.
Potential Causes and Solutions
| Potential Cause | Suggested Troubleshooting Steps |
| Upregulation of Anti-Apoptotic Proteins | 1. Western Blot Analysis: Analyze the expression levels of key anti-apoptotic proteins such as Bcl-2 and Mcl-1 in resistant cells compared to sensitive parental cells.[1][2][3][4] An increase in these proteins can inhibit this compound-induced apoptosis. 2. Combination Therapy: Consider co-treatment with inhibitors of Bcl-2 family proteins (e.g., ABT-737) to restore sensitivity. |
| Alterations in Cell Cycle Regulation | 1. Cell Cycle Analysis: Perform flow cytometry analysis after propidium iodide (PI) staining to check for alterations in cell cycle distribution. Resistant cells might overcome the G0/G1 or G2/M arrest typically induced by this compound. 2. Western Blot for Cell Cycle Proteins: Examine the expression of key cell cycle regulatory proteins like Cyclin D1, CDK4, p21, and p27. |
| Increased Drug Efflux | 1. ABC Transporter Expression: Use Western Blot or qRT-PCR to assess the expression of ABC transporters like P-glycoprotein (P-gp/ABCB1), MRP1, and ABCG2.[5] Overexpression of these transporters can pump this compound out of the cell, reducing its intracellular concentration. 2. Co-treatment with ABC Transporter Inhibitors: Use known inhibitors of ABC transporters, such as verapamil or cyclosporine A, in combination with this compound to see if sensitivity is restored. Several natural compounds have also been shown to inhibit ABC transporters.[6][7][8][9] |
| Alterations in this compound-Targeted Signaling Pathways | 1. Phospho-Protein Analysis: Use Western blotting to analyze the phosphorylation status of key proteins in the PI3K/Akt and MAPK signaling pathways, which are known targets of this compound.[10][11][12][13] Constitutive activation of these pro-survival pathways can confer resistance. 2. Combination with Pathway Inhibitors: Combine this compound with specific inhibitors of the PI3K/Akt (e.g., LY294002) or MAPK/ERK (e.g., U0126) pathways to investigate synergistic effects.[14] |
Problem 2: Inconsistent Results in Cytotoxicity Assays
You may be observing high variability in your MTT or other cell viability assay results.
Potential Causes and Solutions
| Potential Cause | Suggested Troubleshooting Steps |
| Cell Seeding Density | Ensure a consistent number of cells are seeded in each well. Create a standard operating procedure (SOP) for cell counting and seeding. |
| This compound Preparation and Storage | Prepare fresh stock solutions of this compound in a suitable solvent (e.g., DMSO) and store them in aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles. Protect from light. |
| Assay Incubation Time | Optimize the incubation time for this compound treatment. A time-course experiment (e.g., 24h, 48h, 72h) can help determine the optimal endpoint. |
| Metabolic Activity of Cells | Be aware that the MTT assay measures metabolic activity, which may not always directly correlate with cell viability. Consider using a complementary assay, such as trypan blue exclusion or a cytotoxicity assay that measures membrane integrity (e.g., LDH release). |
Frequently Asked Questions (FAQs)
Q1: What is the known mechanism of action of this compound in cancer cells?
A1: this compound is a natural polyphenol that exhibits anticancer properties by inducing apoptosis (programmed cell death), causing cell cycle arrest, and inhibiting metastasis.[10][11][12] It achieves this by modulating multiple cellular signaling pathways, including the PI3K/Akt, MAPK, and NF-κB pathways.[10][11][12][13]
Q2: My cancer cell line appears to be resistant to this compound. What are the possible mechanisms of resistance?
A2: While specific resistance mechanisms to this compound are not yet well-documented, based on its mechanism of action and general principles of drug resistance, potential mechanisms include:
-
Upregulation of anti-apoptotic proteins: Increased expression of proteins like Bcl-2 and Mcl-1 can counteract the pro-apoptotic signals induced by this compound.[1][2][15][3][4][16][17][18][19]
-
Increased drug efflux: Overexpression of ATP-binding cassette (ABC) transporters can actively pump this compound out of the cancer cells.[5]
-
Alterations in target signaling pathways: Mutations or compensatory activation of pro-survival pathways like PI3K/Akt or MAPK can bypass the inhibitory effects of this compound.[10][11][12][13]
Q3: How can I overcome this compound resistance in my cell line?
A3: A promising strategy is the use of combination therapy. Based on the suspected resistance mechanism, you can combine this compound with:
-
Inhibitors of anti-apoptotic proteins: To target Bcl-2 family-mediated resistance.
-
ABC transporter inhibitors: To increase the intracellular concentration of this compound.[6]
-
Inhibitors of key signaling pathways: To create a synergistic effect by blocking multiple survival pathways. For instance, combining this compound with a PI3K or MAPK inhibitor could be effective.[14]
-
Conventional chemotherapeutic agents: this compound has been shown to have synergistic effects with drugs like doxorubicin.[20][21][22][23]
Q4: What are the typical IC50 values for this compound in sensitive cancer cell lines?
A4: The IC50 values for this compound can vary depending on the cancer cell line and the assay conditions. Below is a table summarizing some reported IC50 values.
Data Presentation
Table 1: IC50 Values of this compound in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) | Reference |
| HCT-116 | Colon Cancer | 5.2 ± 3.9 | [24] |
| S1 | Colon Cancer | 8.4 ± 3.2 | [24] |
| MCF-7 | Breast Cancer | 7.9 ± 4.6 | [24] |
| PC-3 | Prostate Cancer | 12.9 ± 7.1 | [24] |
| DU-145 | Prostate Cancer | 28.6 ± 11.1 | [24] |
| MDA-MB-231 | Breast Cancer | 32.2 ± 14.4 | [24] |
| J82 | Bladder Cancer | Not specified, but comparable to T24 | [25] |
| T24 | Bladder Cancer | Approx. 50 | [25] |
| TCCSUP | Bladder Cancer | Approx. 75 | [25] |
| C6 | Glioblastoma | Not specified | [26] |
| DBTRG | Glioblastoma | Not specified | [26] |
| HONE-1 | Nasopharyngeal Carcinoma | Not specified | [27] |
| NPC-039 | Nasopharyngeal Carcinoma | Not specified | [27] |
Note: IC50 values are highly dependent on experimental conditions and should be determined empirically in your specific cell line.
Experimental Protocols
1. Cell Viability Assessment: MTT Assay
This protocol is for determining the cytotoxic effects of this compound on cancer cell lines.
Materials:
-
96-well plates
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound stock solution (in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 N HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
The next day, treat the cells with various concentrations of this compound (typically in a serial dilution). Include a vehicle control (DMSO) and a no-treatment control.
-
Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).
-
Add 10-20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to form formazan crystals.
-
Carefully remove the medium and add 100-200 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Read the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle control and plot a dose-response curve to determine the IC50 value.
2. Apoptosis Detection: Annexin V-FITC/PI Staining
This protocol is for quantifying apoptosis in response to this compound treatment.
Materials:
-
6-well plates
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and treat with this compound at the desired concentration and time. Include appropriate controls.
-
Harvest the cells (including floating cells in the medium) by trypsinization and centrifugation.
-
Wash the cells twice with cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to 100 µL of the cell suspension.
-
Incubate the cells in the dark for 15 minutes at room temperature.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within one hour.
-
Annexin V-negative/PI-negative: Live cells
-
Annexin V-positive/PI-negative: Early apoptotic cells
-
Annexin V-positive/PI-positive: Late apoptotic/necrotic cells
-
Annexin V-negative/PI-positive: Necrotic cells
-
3. Protein Expression Analysis: Western Blotting
This protocol is for analyzing the expression of specific proteins involved in this compound's mechanism of action and potential resistance.
Materials:
-
Cell culture dishes
-
This compound
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
Transfer apparatus and membranes (PVDF or nitrocellulose)
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., against Bcl-2, Mcl-1, p-Akt, Akt, p-ERK, ERK, ABCB1, etc.)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Treat cells with this compound as required.
-
Lyse the cells and quantify the protein concentration.
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the separated proteins to a membrane.
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1-2 hours at room temperature.
-
Wash the membrane again and apply the chemiluminescent substrate.
-
Capture the signal using an imaging system and analyze the band intensities.
Visualizations
Diagram 1: Hypothesized Signaling Pathways in this compound Resistance
Caption: Potential mechanisms of acquired resistance to this compound in cancer cells.
Diagram 2: Experimental Workflow for Investigating this compound Resistance
Caption: A stepwise approach to investigate and overcome this compound resistance.
Diagram 3: Logical Flow for Troubleshooting Inconsistent Cytotoxicity Results
Caption: Troubleshooting inconsistent results in this compound cytotoxicity assays.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Correlation between chemosensitivity to anticancer drugs and Bcl-2 expression in gastric cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Bcl-2 overexpression is associated with resistance to paclitaxel, but not gemcitabine, in multiple myeloma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Natural medicinal compounds target signal transduction pathways to overcome ABC drug efflux transporter-mediated multidrug resistance in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Discovering Natural Product Modulators to Overcome Multidrug Resistance in Cancer Chemotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Secondary Metabolites from Plants Inhibiting ABC Transporters and Reversing Resistance of Cancer Cells and Microbes to Cytotoxic and Antimicrobial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. This compound: A natural polyphenol and emerging cancer killer by multiple cellular signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 11. This compound: A natural polyphenol and emerging cancer killer by multiple cellular signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. mdpi.com [mdpi.com]
- 14. 2024.febscongress.org [2024.febscongress.org]
- 15. Bcl-2 Inhibition to Overcome Resistance to Chemo- and Immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Decoding the mechanism behind MCL-1 inhibitors: A pathway to understanding MCL-1 protein stability - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Targeting MCL‐1 to Overcome Therapeutic Resistance and Improve Cancer Mortality - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Understanding MCL1: from cellular function and regulation to pharmacological inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 19. mdpi.com [mdpi.com]
- 20. researchgate.net [researchgate.net]
- 21. Polyphenols act synergistically with doxorubicin and etoposide in leukaemia cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Synergistic anticancer effects of doxorubicin in combination with tilorone in breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. Synergistic Anticancer Efficacy of Curcumin and Doxorubicin Combination Treatment Inducing S-phase Cell Cycle Arrest in Triple-Negative Breast Cancer Cells: An In Vitro Study - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Design, Synthesis and In Vitro Cell-based Evaluation of the Anti-cancer Activities of this compound Analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 25. This compound Methyl Ether, a this compound Analog, Suppresses the SRC/STAT3/Survivin Signaling Axis to Induce Cytotoxicity in Human Urinary Bladder Transitional Carcinoma Cell Lines [mdpi.com]
- 26. This compound Induces Apoptosis, Suppresses Migration and Invasion of Glioblastoma Cells and Inhibits GBM Xenograft Tumor Growth In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 27. This compound from Phellinus linteus possesses mediate caspases activation and induces human nasopharyngeal carcinomas cells apoptosis through ERK1/2, JNK1/2 and p38 MAPK pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
Hispolon Dose-Response Curve Optimization: A Technical Support Guide
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers and drug development professionals working with hispolon. Our aim is to help you navigate common challenges and optimize your dose-response curve experiments for accurate and reproducible results.
Frequently Asked Questions (FAQs)
Q1: What is a typical IC50 range for this compound in cancer cell lines?
A1: The half-maximal inhibitory concentration (IC50) of this compound can vary significantly depending on the cancer cell line. Published data indicates a broad range, generally from 5 µM to over 100 µM. For example, IC50 values have been reported as 42 µM in MCF7 cells, 68 µM in A549 cells, and between 46.6 and 68.1 µM in glioblastoma cell lines.[1][2] It is crucial to determine the IC50 empirically for your specific cell line and experimental conditions.
Q2: I am not observing a dose-dependent effect of this compound on my cells. What are the possible reasons?
A2: Several factors could contribute to a lack of a dose-response effect:
-
Concentration Range: The concentrations of this compound you are testing may be too low or too narrow. We recommend a wide range of concentrations for initial experiments, for instance, from 0.1 µM to 100 µM, to capture the full dynamic range of the response.
-
Solubility: this compound has low aqueous solubility. Ensure that it is properly dissolved in a suitable solvent, such as DMSO, before being diluted in your culture medium. Precipitated this compound will not be bioavailable to the cells. The final concentration of DMSO in the cell culture should typically be kept low (e.g., 0.1%) to avoid solvent-induced toxicity.[1]
-
Cell Seeding Density: The initial number of cells seeded can influence the apparent IC50. Higher cell densities may require higher concentrations of this compound to elicit a response. It is important to optimize and maintain a consistent seeding density across experiments.
-
Incubation Time: The duration of this compound exposure can impact the observed effect. A 48-hour incubation is commonly used in cytotoxicity assays.[1] You may need to optimize this for your specific cell line and experimental endpoint.
Q3: My IC50 values for this compound are not reproducible between experiments. How can I improve consistency?
A3: Reproducibility issues often stem from subtle variations in experimental protocol. To improve consistency:
-
Standardize Cell Culture Conditions: Use cells from the same passage number, ensure consistent cell seeding density, and use the same batch of media and supplements for all experiments.
-
Prepare Fresh Drug Dilutions: Prepare fresh dilutions of this compound from a concentrated stock for each experiment. Avoid repeated freeze-thaw cycles of the stock solution.
-
Control for Solvent Effects: Include a vehicle control (e.g., medium with the same concentration of DMSO used in the highest this compound dose) in every experiment to account for any effects of the solvent on cell viability.[3]
-
Automate Liquid Handling: If possible, use automated liquid handling systems to minimize pipetting errors, especially for serial dilutions.
-
Monitor Assay Performance: Use assay quality control metrics such as the Z-factor and coefficient of variation to monitor the performance of your viability assay.[3]
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| High variability in replicates | - Inconsistent cell seeding- Pipetting errors during reagent addition or serial dilutions- Edge effects in multi-well plates | - Ensure a homogenous cell suspension before seeding.- Use calibrated pipettes and practice consistent pipetting technique.- Avoid using the outer wells of multi-well plates or fill them with sterile PBS to maintain humidity. |
| Unexpectedly high cell viability at high this compound concentrations | - this compound precipitation at high concentrations- Cell line resistance to this compound | - Visually inspect the wells for any signs of precipitation.- Consider using a formulation with improved solubility.- Verify the identity and sensitivity of your cell line. |
| Steep or shallow dose-response curve | - Narrow range of concentrations tested- Assay incubation time is too short or too long | - Broaden the range of this compound concentrations to better define the top and bottom plateaus of the curve.- Perform a time-course experiment to determine the optimal incubation time. |
Quantitative Data Summary
The following table summarizes the reported IC50 values of this compound in various cell lines. Note that these values can be influenced by the specific experimental conditions used in each study.
| Cell Line | Cell Type | IC50 (µM) | Reference |
| MCF7 | Breast Cancer | 42 | [1] |
| A549 | Lung Cancer | 68 | [1] |
| CHO | Chinese Hamster Ovary | >100 | [1] |
| Lymphocytes | Normal | >100 | [1] |
| DU145 | Prostate Cancer | 28.6 ± 11.1 | [4] |
| PC-3 | Prostate Cancer | 12.9 ± 7.1 | [4] |
| HCT-116 | Colon Cancer | 5.2 ± 3.9 | [4] |
| C6 | Glioblastoma | 68.1 (24h), 51.7 (48h) | [2] |
| DBTRG | Glioblastoma | 55.7 (24h), 46.6 (48h) | [2] |
Experimental Protocols
Protocol: Determining the IC50 of this compound using the MTT Assay
This protocol outlines the steps for a typical dose-response experiment to determine the IC50 of this compound using a 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.
-
Cell Seeding:
-
Harvest and count cells that are in the logarithmic growth phase.
-
Seed the cells in a 96-well plate at a pre-optimized density (e.g., 2 x 10³ cells/well) in 100 µL of complete culture medium.[1]
-
Incubate the plate for 12-24 hours to allow for cell attachment.
-
-
This compound Treatment:
-
Prepare a stock solution of this compound in DMSO.
-
Perform serial dilutions of the this compound stock solution in complete culture medium to achieve the desired final concentrations.
-
Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of this compound. Include a vehicle control (medium with DMSO) and a no-treatment control.
-
Incubate the plate for the desired treatment duration (e.g., 48 hours).[1]
-
-
MTT Assay:
-
Add 20 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubate the plate for 4 hours at 37°C to allow for the formation of formazan crystals.
-
Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Shake the plate for 10 minutes to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of cell viability against the logarithm of the this compound concentration.
-
Use a non-linear regression model (e.g., sigmoidal dose-response) to fit the data and determine the IC50 value.[5]
-
Visualizations
Experimental Workflow for this compound Dose-Response Assay
References
- 1. Toxicity and Antigenotoxic Effect of this compound Derivatives: Role of Structure in Modulating Cellular Redox State and Thioredoxin Reductase - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Optimization of cell viability assays to improve replicability and reproducibility of cancer drug sensitivity screens - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Design, Synthesis and In Vitro Cell-based Evaluation of the Anti-cancer Activities of this compound Analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. How Do I Perform a Dose-Response Experiment? - FAQ 2188 - GraphPad [graphpad.com]
Technical Support Center: Minimizing Off-Target Effects of Hispolon In Vitro
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to minimize and understand the off-target effects of hispolon in in vitro experiments.
Frequently Asked Questions (FAQs)
Q1: What are the known primary on-target effects of this compound in cancer cells?
This compound is a polyphenol with well-documented anticancer properties. Its primary on-target effects are considered to be the induction of apoptosis, cell cycle arrest, and inhibition of metastasis in various cancer cell types.[1][2][3][4][5] These effects are achieved through the modulation of several key signaling pathways, including PI3K/Akt, MAPK, and NF-κB.[1][2][3][4][5]
Q2: What are potential off-target effects or experimental artifacts to be aware of when using this compound in vitro?
Potential off-target effects and artifacts include:
-
Cytotoxicity in non-cancerous cells: While some studies report this compound has selective cytotoxicity towards cancer cells, others have shown effects on normal cells, indicating a narrow therapeutic window in some contexts.[6][7][8][9][10]
-
Pro-oxidant activity: As a polyphenol, this compound can auto-oxidize in cell culture media, generating hydrogen peroxide (H₂O₂).[2][6][7][8] This can lead to oxidative stress and cell death, which may be misinterpreted as a specific, target-mediated effect.
-
Assay interference: Polyphenols are known to interfere with common in vitro assays. For example, the reducing nature of this compound may directly reduce MTT tetrazolium salt, leading to false-positive results in cell viability assays. They can also inhibit luciferase enzymes, causing false negatives in reporter assays.
-
Multi-targeted nature: this compound is known to interact with multiple cellular targets.[1][3][5] While this can be beneficial for its anticancer activity, it can also be considered an off-target effect if the researcher is interested in a single, specific pathway.
Q3: How can I differentiate between on-target and off-target effects of this compound?
Several experimental strategies can help distinguish between on-target and off-target effects:
-
Target knockdown/knockout: Use techniques like siRNA, shRNA, or CRISPR to reduce the expression of a hypothesized primary target. If the effect of this compound is diminished, it is more likely to be an on-target effect.
-
Cellular Thermal Shift Assay (CETSA): This method can confirm direct binding of this compound to its intended target and other potential off-targets within a cellular environment.[1][3][11][12][13]
-
Use of a structurally related inactive analog: If available, a similar compound that does not bind to the primary target can serve as a negative control.
-
Catalase co-treatment: To test for effects mediated by hydrogen peroxide generation, co-treat cells with catalase, an enzyme that neutralizes H₂O₂. If the observed effect is abrogated, it is likely an artifact of oxidative stress.[6]
Q4: What is a suitable concentration range for in vitro experiments with this compound?
The optimal concentration of this compound is highly dependent on the cell line and the specific biological question. Based on published data, the half-maximal inhibitory concentration (IC₅₀) for various cancer cell lines typically ranges from 5 µM to 60 µM.[8][9][10][14] It is crucial to perform a dose-response curve for each new cell line to determine the appropriate concentration range for your experiments. It is also recommended to use the lowest effective concentration to minimize potential off-target effects.
Troubleshooting Guides
Problem 1: High variability in experimental results.
| Possible Cause | Troubleshooting Step |
| This compound instability in media | Prepare fresh stock solutions of this compound for each experiment. Polyphenols can degrade in solution over time. |
| Inconsistent cell passage number | Use cells within a consistent and low passage number range for all experiments. |
| Variability in cell seeding density | Ensure uniform cell seeding density across all wells and plates, as this can significantly impact the response to treatment. |
| Pro-oxidant effects in media | The generation of hydrogen peroxide can vary depending on the media composition and incubation time. Test for H₂O₂ in your cell culture supernatant. |
Problem 2: Observed phenotype does not correlate with the known mechanism of action of this compound.
| Possible Cause | Troubleshooting Step |
| Artifact of H₂O₂ generation | Co-treat with catalase to determine if the phenotype is due to oxidative stress. |
| Assay interference | Run appropriate controls for your assay. For MTT assays, include a "no cells" control with media and this compound to check for direct reduction of the reagent. For luciferase assays, test for direct inhibition of the enzyme by this compound. |
| Undisclosed Off-Target Effect | The observed phenotype may be due to this compound binding to an unknown off-target. Consider target deconvolution methods like CETSA or affinity chromatography coupled with mass spectrometry to identify novel binding partners.[1][11][15][16][17] |
| Cell-line specific response | The signaling pathways and response to this compound can vary significantly between different cell lines. |
Quantitative Data Summary
Table 1: Reported IC₅₀ Values of this compound in Various Cell Lines
| Cell Line | Cell Type | IC₅₀ (µM) | Reference |
| SCC-9 | Oral Squamous Carcinoma | ~55 | [8][9] |
| HSC-3 | Oral Squamous Carcinoma | ~55 | [8][9] |
| A549 | Lung Cancer | 35.9 ± 6.9 | [9] |
| DU145 | Prostate Cancer | 31 | [9] |
| B16-F10 | Melanoma | 41.5 ± 1.3 | [10] |
| Detroit 551 | Normal Fibroblast | >50 | [10] |
| SG | Normal Gingival Epithelial | >100 | [8][9] |
Experimental Protocols
Protocol 1: Detection of Hydrogen Peroxide (H₂O₂) in Cell Culture Media
This protocol is designed to determine if this compound is generating H₂O₂ in your experimental conditions.
-
Preparation:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Use a commercially available hydrogen peroxide assay kit (e.g., Amplex Red).
-
-
Procedure:
-
In a 96-well plate, add your cell culture media.
-
Treat the media with various concentrations of this compound or vehicle control. Include a "no cells" control with media and this compound to assess direct H₂O₂ generation.
-
At different time points (e.g., 1, 4, 24 hours), collect the cell culture supernatant.
-
Follow the manufacturer's instructions for the H₂O₂ assay kit to measure the concentration of H₂O₂ in the supernatant.
-
-
Analysis:
-
Compare the H₂O₂ levels in this compound-treated wells to the control wells. A significant increase indicates that this compound is generating H₂O₂ under your experimental conditions.
-
Protocol 2: Cellular Thermal Shift Assay (CETSA) for Target Engagement
This protocol provides a general workflow to confirm the direct binding of this compound to a target protein.
-
Cell Treatment:
-
Culture your cells to the desired confluency.
-
Treat the cells with this compound or a vehicle control for a specified time.
-
-
Heat Shock:
-
Harvest the cells and resuspend them in a suitable buffer.
-
Aliquot the cell suspension into PCR tubes and heat them at a range of temperatures (e.g., 40-70°C) for a few minutes.
-
-
Protein Extraction and Analysis:
-
Lyse the cells by freeze-thaw cycles.
-
Separate the soluble fraction (containing non-denatured proteins) from the precipitated aggregates by centrifugation.
-
Analyze the soluble fractions by SDS-PAGE and Western blotting using an antibody against the target protein.
-
-
Data Analysis:
-
Quantify the band intensities to determine the melting curve of the target protein in the presence and absence of this compound. A shift in the melting curve indicates direct binding.
-
Visualizations
Caption: Known signaling pathways modulated by this compound.
Caption: Experimental workflow to investigate potential off-target effects.
References
- 1. Mass spectrometry-based Cellular Thermal Shift Assay (CETSA®) for target deconvolution in phenotypic drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Hydrogen peroxide. Ubiquitous in cell culture and in vivo? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. This compound: A natural polyphenol and emerging cancer killer by multiple cellular signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Formation of hydrogen peroxide in cell culture media by apple polyphenols and its effect on antioxidant biomarkers in the colon cell line HT-29 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Oxidation and generation of hydrogen peroxide by thiol compounds in commonly used cell culture media - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. This compound induces apoptosis in oral squamous cell carcinoma cells through JNK/HO‐1 pathway activation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. This compound Decreases Melanin Production and Induces Apoptosis in Melanoma Cells through the Downregulation of Tyrosinase and Microphthalmia-Associated Transcription Factor (MITF) Expressions and the Activation of Caspase-3, -8 and -9 - PMC [pmc.ncbi.nlm.nih.gov]
- 11. biorxiv.org [biorxiv.org]
- 12. Frontiers | Current Advances in CETSA [frontiersin.org]
- 13. Mass spectrometry-based Cellular Thermal Shift Assay (CETSA®) for target deconvolution in phenotypic drug discovery. | Semantic Scholar [semanticscholar.org]
- 14. mdpi.com [mdpi.com]
- 15. pubs.rsc.org [pubs.rsc.org]
- 16. Small molecule target identification using photo-affinity chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. youtube.com [youtube.com]
Hispolon In Vivo Delivery: Technical Support Center
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to the challenges and solutions for the in vivo delivery of hispolon. The information is presented in a question-and-answer format to directly address specific issues encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: What are the main challenges associated with the in vivo delivery of this compound?
A1: this compound, a promising polyphenol with anticancer, anti-inflammatory, and antioxidant properties, presents several challenges for effective in vivo delivery. These primarily stem from its poor biopharmaceutical properties, including:
-
Low Aqueous Solubility: this compound is a hydrophobic molecule, which limits its dissolution in physiological fluids and hinders its absorption.
-
Poor Bioavailability: Consequently, its low solubility and potential for rapid metabolism contribute to low bioavailability, meaning only a small fraction of the administered dose reaches the systemic circulation to exert its therapeutic effects.
-
Instability: this compound can be unstable under certain physiological conditions, such as varying pH and temperatures, leading to degradation before it can reach its target site.
-
Rapid Metabolism and Elimination: The body can quickly metabolize and clear this compound, reducing its therapeutic window.[1]
Q2: What formulation strategies can be used to overcome the delivery challenges of this compound?
A2: To address the limitations of this compound's poor solubility and bioavailability, various advanced drug delivery systems have been explored. These formulations aim to encapsulate this compound, improve its stability, and facilitate its delivery to target tissues. Promising strategies include:
-
Liposomes: These are vesicles composed of a lipid bilayer that can encapsulate both hydrophilic and hydrophobic drugs. For this compound, it can be entrapped within the lipid bilayer. Liposomal formulations can enhance solubility, protect the drug from degradation, and offer opportunities for targeted delivery.
-
Liquid Crystalline Nanoparticles (LCNPs): These are self-assembled nanostructures formed from lipids that can encapsulate drug molecules. LCNPs have shown to significantly improve the oral bioavailability of this compound.[1]
-
Cyclodextrin Complexes: this compound can be complexed with cyclodextrins, which are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior. This complexation can increase the aqueous solubility of this compound.
Troubleshooting Guides
This section provides solutions to common problems encountered during in vivo studies with this compound formulations.
| Problem | Potential Cause | Troubleshooting Steps |
| Low therapeutic efficacy in animal models. | Poor bioavailability of the this compound formulation. | 1. Optimize the formulation: Consider using a nanoformulation such as liposomes or LCNPs to enhance solubility and absorption. 2. Modify the administration route: Intravenous (IV) or intraperitoneal (IP) injection may provide higher bioavailability compared to oral administration. 3. Increase the dosage: Titrate the dose to find the optimal therapeutic window, while closely monitoring for any signs of toxicity. |
| Aggregation of nanoformulation upon administration. | Instability of the formulation in biological fluids (e.g., blood). | 1. Surface modification: PEGylate the surface of the nanoparticles to create a hydrophilic shield, which can reduce protein opsonization and aggregation. 2. Check formulation stability: Assess the stability of your formulation in relevant biological media (e.g., serum) in vitro before in vivo administration. 3. Optimize the drug-to-lipid ratio: An inappropriate ratio can lead to drug expulsion and aggregation. |
| Observed toxicity or adverse effects in animals. | Off-target effects of this compound or toxicity of the delivery vehicle. | 1. Dose reduction: Lower the administered dose to a level that maintains efficacy while minimizing toxicity. 2. Targeted delivery: Incorporate targeting ligands (e.g., antibodies, peptides) onto the surface of the nanoformulation to direct it to the desired tissue and reduce systemic exposure. 3. Evaluate vehicle toxicity: Conduct a toxicity study of the empty delivery vehicle (e.g., blank liposomes) to ensure it is not the source of the adverse effects. |
| Inconsistent results between experiments. | Variability in formulation preparation or animal handling. | 1. Standardize protocols: Ensure that all experimental protocols, from formulation preparation to animal administration, are strictly followed and well-documented. 2. Characterize each batch: Thoroughly characterize each new batch of this compound formulation for size, drug loading, and stability to ensure consistency. 3. Control for animal variability: Use animals of the same age, sex, and strain, and acclimatize them properly before starting the experiment. |
Experimental Protocols
Protocol 1: Preparation of this compound-Loaded Liposomes via Thin-Film Hydration
This protocol describes a general method for preparing this compound-loaded liposomes. Optimization of lipid composition and drug-to-lipid ratio is recommended for specific applications.
Materials:
-
This compound
-
Phospholipids (e.g., Dipalmitoylphosphatidylcholine - DPPC, Cholesterol)
-
Organic solvent (e.g., Chloroform/Methanol mixture)
-
Hydration buffer (e.g., Phosphate-Buffered Saline - PBS, pH 7.4)
-
Rotary evaporator
-
Probe sonicator or extruder
Procedure:
-
Lipid Film Formation:
-
Dissolve this compound and lipids (e.g., DPPC and cholesterol in a desired molar ratio) in the organic solvent in a round-bottom flask.
-
Attach the flask to a rotary evaporator.
-
Rotate the flask in a water bath set at a temperature above the lipid transition temperature (e.g., 45-60°C) to evaporate the organic solvent.
-
A thin, uniform lipid film will form on the inner surface of the flask.
-
Dry the film under a vacuum for at least 2 hours to remove any residual solvent.
-
-
Hydration:
-
Add the hydration buffer (pre-heated to the same temperature as the water bath) to the flask containing the lipid film.
-
Rotate the flask gently to hydrate the lipid film, which will lead to the formation of multilamellar vesicles (MLVs).
-
-
Size Reduction:
-
To obtain smaller, unilamellar vesicles (SUVs or LUVs), sonicate the MLV suspension using a probe sonicator on ice or extrude it through polycarbonate membranes of a defined pore size.
-
-
Purification:
-
Remove any unencapsulated this compound by centrifugation or dialysis.
-
-
Characterization:
-
Determine the particle size, polydispersity index (PDI), and zeta potential using dynamic light scattering (DLS).
-
Quantify the encapsulation efficiency and drug loading using a suitable analytical method (e.g., HPLC).
-
Protocol 2: Preparation of this compound-Loaded Liquid Crystalline Nanoparticles (LCNPs)
This protocol is based on a top-down method for preparing this compound-LCNPs.
Materials:
-
This compound
-
Lipid (e.g., Glyceryl monooleate - GMO)
-
Stabilizer (e.g., Pluronic F-127)
-
Organic solvent (e.g., Isopropyl alcohol - IPA)
-
Rotary evaporator
-
Probe sonicator
Procedure:
-
Add this compound to the organic solvent containing the lipid.
-
Use a rotary evaporator at 45°C to form a dry thin film.
-
Add the stabilizer and the lipid mixture in varying ratios.
-
Sonicate the dispersion for a fixed time (e.g., 3 minutes) at a fixed temperature (e.g., 45°C) using a probe sonicator to produce the this compound-LCNPs.[1]
-
Characterize the formulation for particle size, PDI, zeta potential, entrapment efficiency, and drug loading.
Protocol 3: In Vivo Administration of this compound Formulations in Mice
This section provides general guidelines for intravenous and intraperitoneal administration of this compound nanoformulations in mice. All animal procedures should be performed in accordance with institutional guidelines and approved protocols.
Intravenous (IV) Injection (Tail Vein):
-
Warm the mouse's tail using a heat lamp or warm water to dilate the lateral tail veins.
-
Place the mouse in a suitable restraint device.
-
Disinfect the injection site with 70% ethanol.
-
Insert a 27-30 gauge needle attached to a syringe containing the this compound formulation into one of the lateral tail veins.
-
Inject the formulation slowly (e.g., over 30-60 seconds) to avoid a rapid increase in blood pressure.
-
Withdraw the needle and apply gentle pressure to the injection site to prevent bleeding.
-
Monitor the animal for any immediate adverse reactions.
Intraperitoneal (IP) Injection:
-
Restrain the mouse by grasping the loose skin over the neck and shoulders.
-
Tilt the mouse's head downwards to allow the abdominal organs to shift cranially.
-
Insert a 25-27 gauge needle into the lower right or left quadrant of the abdomen, avoiding the midline to prevent injury to the bladder.
-
Aspirate to ensure that the needle has not entered a blood vessel or organ.
-
Inject the this compound formulation.
-
Withdraw the needle and return the mouse to its cage.
Data Presentation
Table 1: Physicochemical Properties of this compound Nanoformulations
| Formulation | Particle Size (nm) | Polydispersity Index (PDI) | Zeta Potential (mV) | Encapsulation Efficiency (%) |
| This compound-LCNPs | 172.5 ± 0.3 | 0.38 ± 0.31 | -10.12 ± 0.05 | 86.81 ± 2.5 |
| This compound Liposomes (H-SL) | ~130 | ~0.160 | Not significantly altered from blank | ~80 |
| This compound-Cyclodextrin Liposomes (HSC-SL) | <150 | <0.2 | ~-31 | >90 |
Data compiled from multiple sources.
Table 2: In Vitro Cytotoxicity of this compound and its Formulations
| Cell Line | Compound/Formulation | IC50 (µM) |
| B16-F10 Melanoma | This compound | 41.5 ± 1.3 |
| Glioblastoma (C6) | This compound | 68.1 (24h), 51.7 (48h) |
| Glioblastoma (DBTRG) | This compound | 55.7 (24h), 46.6 (48h) |
IC50 values represent the concentration required to inhibit 50% of cell growth.
Signaling Pathway Diagrams
This compound exerts its anticancer effects by modulating several key signaling pathways. The following diagrams illustrate the primary mechanisms of action.
References
Technical Support Center: Refining HPLC Methods for Hispolon Analysis
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for refining High-Performance Liquid Chromatography (HPLC) methods for the analysis of hispolon. This guide includes troubleshooting advice, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to streamline your analytical workflow.
Troubleshooting Guide
This section addresses common issues encountered during the HPLC analysis of this compound, presented in a question-and-answer format.
Question: My this compound peak is showing significant tailing. What are the potential causes and solutions?
Answer:
Peak tailing for phenolic compounds like this compound is a frequent issue. The primary causes and their respective solutions are outlined below:
-
Secondary Interactions: Silanol groups on the silica-based C18 column can interact with the hydroxyl groups of this compound, causing tailing.
-
Solution: Add a small amount of an acidic modifier, such as 0.1% formic acid or orthophosphoric acid, to the mobile phase. This will suppress the ionization of the silanol groups and reduce these secondary interactions.
-
-
Column Overload: Injecting too concentrated a sample can lead to peak tailing.
-
Solution: Dilute your sample and re-inject. If the peak shape improves, column overload was the likely issue.
-
-
Column Contamination or Voids: Accumulation of matrix components from the sample on the column frit or the formation of a void at the column inlet can distort peak shape.
-
Solution: Use a guard column to protect the analytical column from strongly retained matrix components. If a void is suspected, reversing and flushing the column (if the manufacturer's instructions permit) may help. Otherwise, the column may need to be replaced.
-
Question: I'm observing a drifting baseline during my gradient elution. What could be the cause?
Answer:
A drifting baseline in gradient elution is often related to the mobile phase or the detector.
-
Mobile Phase Absorbance: If one of the mobile phase solvents absorbs at the detection wavelength, the baseline will drift as the solvent composition changes. This compound is often analyzed at wavelengths where organic solvents like acetonitrile or methanol have some absorbance.
-
Solution: Use high-purity HPLC-grade solvents to minimize impurities. You can also perform a blank gradient run (without injecting a sample) and subtract this baseline from your sample chromatograms.
-
-
Column Equilibration: Insufficient equilibration of the column with the initial mobile phase conditions before each injection can cause a drifting baseline.
-
Solution: Ensure the column is adequately equilibrated between runs. A general rule is to flush the column with at least 10 column volumes of the initial mobile phase.
-
Question: My retention times for this compound are inconsistent between injections. What should I check?
Answer:
Retention time variability can be caused by several factors related to the HPLC system and the mobile phase.
-
Pump Performance: Inconsistent mobile phase composition due to pump malfunctions or air bubbles in the system can lead to shifting retention times.
-
Solution: Degas the mobile phase thoroughly. Purge the pump to remove any air bubbles. Check for leaks in the pump and fittings.
-
-
Mobile Phase pH: The retention of phenolic compounds can be sensitive to the pH of the mobile phase. Small variations in pH can lead to shifts in retention time.
-
Solution: Use a buffered mobile phase to maintain a constant pH, especially if working near the pKa of this compound.
-
-
Column Temperature: Fluctuations in column temperature can affect retention times.
-
Solution: Use a column oven to maintain a constant and consistent temperature throughout the analysis.
-
Frequently Asked Questions (FAQs)
Q1: What is a typical starting HPLC method for this compound analysis?
A1: A good starting point for this compound analysis is a reversed-phase HPLC method using a C18 column. A common mobile phase consists of a gradient of acetonitrile and water, with a small amount of acid (e.g., 0.1% formic acid) added to improve peak shape. Detection is typically performed using a UV detector at a wavelength where this compound has significant absorbance, such as around 370 nm or 424 nm.
Q2: How should I prepare samples of this compound from fungal extracts like Phellinus linteus?
Q3: What are the key validation parameters to consider for a quantitative HPLC method for this compound?
A3: For a quantitative method, you should validate for linearity, limit of detection (LOD), limit of quantitation (LOQ), accuracy, and precision (repeatability and intermediate precision). These parameters ensure that the method is reliable and reproducible for the intended application.
Q4: Is this compound stable in solution?
A4: this compound is a phenolic compound and can be susceptible to oxidation. It is advisable to prepare fresh standard solutions and to store both standard and sample solutions in a cool, dark place. Some studies suggest that this compound is stable at acidic pH.
Data Presentation
Table 1: Summary of HPLC Method Parameters for this compound Analysis
| Parameter | Method 1 | Method 2 | Method 3 |
| Column | Phenomenex C18 (250 x 4.6 mm, 5 µm) | Zorbax C18 | Cosmosil 5C18-AR-II (150 x 4.6 mm, 5 µm) |
| Mobile Phase | Acetonitrile and 0.1% orthophosphoric acid in water | Acetonitrile and deionized water | Acetonitrile and Water |
| Elution | 52:48 (v/v) | 1:2 (v/v) | 50:50 (v/v) |
| Flow Rate | 1.0 mL/min | 0.4 mL/min | 0.5 mL/min |
| Detection Wavelength | 424 nm[2] | 302 nm | 200-350 nm (PDA) |
| Retention Time | Not specified | ~5 min[3] | ~6.01 min[4] |
| Column Temperature | 40 °C[2] | 35 °C[3] | Not specified |
Table 2: Method Validation Data for this compound Analysis
| Parameter | Value | Reference |
| Linearity (R²) (2-100 µg/mL) | >0.999 | [2] |
| Limit of Detection (LOD) | 0.046 µg/mL | [5] |
| Limit of Quantitation (LOQ) | 0.14 µg/mL | [5] |
| Accuracy (% Recovery) | 88.6% - 110.7% | [5] |
| Precision (CV%) | 2.4% - 9.4% | [5] |
Experimental Protocols
Detailed Methodology for this compound Extraction from Phellinus linteus and HPLC Analysis
This protocol provides a step-by-step guide for the extraction and quantification of this compound from Phellinus linteus fruiting bodies.
1. Sample Preparation (Extraction)
-
Step 1: Drying and Grinding: Dry the fruiting bodies of Phellinus linteus at a controlled temperature (e.g., 40-50 °C) until a constant weight is achieved. Grind the dried material into a fine powder using a laboratory mill.
-
Step 2: Solvent Extraction: Accurately weigh a known amount of the fungal powder (e.g., 1 gram). Transfer the powder to a suitable extraction vessel. Add a measured volume of 95% ethanol (e.g., 50 mL).
-
Step 4: Filtration and Concentration: After extraction, filter the mixture to remove solid particles. The resulting filtrate can be concentrated using a rotary evaporator under reduced pressure to a smaller volume.
-
Step 5: Final Sample Preparation: Dry the concentrated extract completely, for instance, under a stream of nitrogen. Reconstitute a known weight of the dried extract in a precise volume of the initial mobile phase (e.g., 1 mg/mL) for HPLC analysis. Filter the final solution through a 0.45 µm syringe filter before injection.
2. HPLC Analysis
-
Step 1: HPLC System and Conditions:
-
HPLC System: An HPLC system equipped with a pump, autosampler, column oven, and a UV-Vis or Photodiode Array (PDA) detector.
-
Column: A reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: Prepare a mobile phase of acetonitrile and water (50:50, v/v). For improved peak shape, 0.1% formic acid can be added to the water.
-
Flow Rate: Set the flow rate to 1.0 mL/min.
-
Column Temperature: Maintain the column temperature at 30 °C.
-
Detection: Set the UV detector to monitor the absorbance at 370 nm.
-
Injection Volume: Inject 10 µL of the prepared sample.
-
-
Step 2: Standard Preparation: Prepare a stock solution of this compound standard of known concentration in the mobile phase. From the stock solution, prepare a series of calibration standards by serial dilution to cover the expected concentration range of this compound in the samples.
-
Step 3: Analysis and Quantification: Inject the standard solutions to generate a calibration curve. Then, inject the prepared sample solutions. Identify the this compound peak in the sample chromatogram by comparing the retention time with that of the standard. Quantify the amount of this compound in the sample using the calibration curve.
Mandatory Visualizations
Caption: Experimental workflow for this compound analysis from Phellinus linteus.
Caption: Troubleshooting decision tree for common HPLC issues in this compound analysis.
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. This compound-Loaded Liquid Crystalline Nanoparticles: Development, Stability, In Vitro Delivery Profile, and Assessment of Hepatoprotective Activity in Hepatocellular Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Validation of an HPLC-DAD Method for Quercetin Quantification in Nanoparticles [mdpi.com]
Technical Support Center: Optimizing Hispolon Extraction
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and detailed protocols to enhance the yield and purity of hispolon during extraction experiments.
Troubleshooting Guide & FAQs
This section addresses common issues encountered during the extraction of this compound, a bioactive polyphenol found in medicinal mushrooms like Phellinus linteus and Inonotus hispidus.[1][2][3]
Q1: Why is my this compound yield consistently low?
A: Low this compound yield can stem from several factors throughout the extraction process. Consider the following:
-
Source Material: The concentration of this compound can vary significantly between different mushroom species and even within the same species depending on cultivation conditions and the part of the mushroom used (fruiting body vs. mycelium).[1]
-
Particle Size: Inefficient grinding of the dried mushroom powder can limit solvent access to the cellular components, thereby reducing extraction efficiency. Ensure the material is ground to a fine, consistent powder.
-
Extraction Parameters: The choice of solvent, extraction temperature, and duration are critical. Suboptimal parameters are a common cause of low yield. For instance, both ethanol concentration and extraction time were identified as important variables in Soxhlet extraction.[4]
-
Degradation: this compound, as a polyphenolic compound, can be susceptible to degradation from excessive heat, light, or oxidative conditions during a lengthy extraction process.[5]
Q2: What is the optimal solvent for this compound extraction?
Q3: How do I choose between different extraction methods?
A: The best method depends on available equipment, desired scale, and efficiency.
-
Green/Modern Methods (e.g., Ultrasound-Assisted Extraction - UAE): Techniques like UAE can enhance extraction efficiency, requiring less time and solvent.[7] UAE uses acoustic cavitation to disrupt cell walls, improving solvent penetration and accelerating the release of bioactive compounds.[8] These methods are often preferred for their ability to maximize yield while minimizing degradation.[7]
Q4: My extract has a high impurity content. How can I improve the purity of this compound?
A: Crude extracts invariably contain a mixture of compounds. Post-extraction purification is essential for isolating this compound.
-
Chromatography: Column chromatography is a standard and effective method for purifying this compound from the crude extract.[2] This technique separates compounds based on their differential adsorption to a stationary phase (e.g., silica gel) and elution with a mobile phase solvent system.
-
Solvent Precipitation: Techniques involving precipitation with different solvents can help remove unwanted classes of compounds. For example, adding absolute ethanol to a concentrated aqueous solution can precipitate certain polysaccharides.[9]
Q5: Can the yield of this compound be enhanced at the cultivation stage?
A: Yes, innovative approaches during cultivation can significantly boost this compound production. A recent study demonstrated that using an epigenetic modifier, Valproic acid (VPA), during the static fermentation of Phellinus linteus increased this compound production by 120%.[10] This method enhances the transcriptional accessibility of genes related to this compound synthesis, offering a promising strategy for optimizing its production before extraction even begins.[10]
Data on this compound Extraction Parameters
The following table summarizes quantitative data from various studies, highlighting how different methods and conditions can influence the final yield of this compound and related phenolic compounds.
| Source Material | Extraction Method | Key Parameters | Yield/Result | Reference |
| Phellinus linteus | Soxhlet Extraction | Solvent: 95% Ethanol; Time: 6 hours | 0.1629 mg/g of dried powder | [2] |
| Phellinus linteus | Static Fermentation | Addition of 400 µM Valproic acid (VPA) | 120% increase in this compound production | [10] |
| Inonotus hispidus | Ultrasound-Assisted Extraction (UAE) | Solvent: 40% (v/v) Ethanol | Higher Total Phenolic Content (TPC) than methanolic extracts | [8] |
| Hyssopus officinalis (for general polyphenols) | Shaking Water Bath | Solvent: Ethanol; Temp: 80°C; Time: 150 min | 70.65 ± 2.76 mg GAE/g dry weight (Total Polyphenols) | [7] |
Experimental Protocols
Below are detailed methodologies for common this compound extraction and purification techniques.
Protocol 1: Conventional Soxhlet Extraction
-
Preparation of Material:
-
Dry the fruiting bodies or mycelia of the mushroom (e.g., Phellinus linteus) at 40-50°C until a constant weight is achieved.
-
Grind the dried material into a fine powder (e.g., using a mechanical grinder) to increase the surface area for extraction.
-
-
Soxhlet Extraction:
-
Accurately weigh 10-20 g of the dried mushroom powder and place it into a cellulose thimble.
-
Place the thimble inside the main chamber of the Soxhlet apparatus.
-
Fill a round-bottom flask with 250-300 mL of 95% ethanol and connect it to the Soxhlet extractor and a condenser.
-
Heat the solvent using a heating mantle to a temperature that maintains a steady boil.
-
Allow the extraction to proceed for approximately 6-8 hours, or until the solvent in the extractor arm runs clear.
-
-
Concentration:
-
After extraction is complete, allow the apparatus to cool.
-
Remove the round-bottom flask containing the ethanol extract.
-
Concentrate the extract by removing the ethanol using a rotary vacuum evaporator at a controlled temperature (e.g., 40°C) to yield a crude this compound-rich extract.
-
-
Storage:
-
Store the crude extract in a sealed, airtight container at -20°C, protected from light, to prevent degradation.
-
Protocol 2: Ultrasound-Assisted Extraction (UAE)
This protocol is a modern, efficient alternative for extracting phenolic compounds, including this compound.[8]
-
Preparation of Material:
-
Prepare finely ground, dried mushroom powder as described in Protocol 1.
-
-
Ultrasonic Extraction:
-
Place 5 g of the mushroom powder into a 250 mL Erlenmeyer flask.
-
Add 100 mL of the extraction solvent (e.g., 40-80% aqueous ethanol).
-
Place the flask in an ultrasonic bath.
-
Set the sonication parameters. Optimal conditions may vary, but a typical starting point is a frequency of 40 kHz, a power of 100 W, and a temperature of 50°C.
-
Sonicate for a duration of 30-60 minutes.
-
-
Sample Recovery:
-
After sonication, filter the mixture through Whatman No. 1 filter paper to separate the solid residue from the liquid extract.
-
Wash the residue with a small amount of fresh solvent to ensure maximum recovery.
-
-
Concentration and Storage:
-
Combine the filtrates and concentrate the extract using a rotary vacuum evaporator as described in Protocol 1.
-
Store the resulting crude extract at -20°C away from light.
-
Protocol 3: Purification by Column Chromatography
This is a general procedure for purifying this compound from the crude extract.[2]
-
Preparation of Stationary Phase:
-
Prepare a slurry of silica gel (e.g., 60-120 mesh) in an appropriate non-polar solvent (e.g., hexane).
-
Carefully pack a glass chromatography column with the slurry, ensuring no air bubbles are trapped.
-
Allow the silica to settle, and then drain the excess solvent until it is level with the top of the silica bed.
-
-
Sample Loading:
-
Dissolve a known amount of the crude extract in a minimal volume of the initial mobile phase solvent.
-
Alternatively, adsorb the crude extract onto a small amount of silica gel by drying them together, and then carefully load the dried powder onto the top of the column bed.
-
-
Elution:
-
Begin elution with a non-polar solvent (e.g., 100% hexane) and gradually increase the polarity by adding a more polar solvent (e.g., ethyl acetate or methanol) in a stepwise or gradient manner.
-
Collect the eluting solvent in fractions (e.g., 10-15 mL per tube).
-
-
Fraction Analysis:
-
Analyze the collected fractions for the presence of this compound using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
Combine the fractions that contain pure this compound.
-
-
Final Concentration:
-
Evaporate the solvent from the combined pure fractions under vacuum to obtain purified this compound.
-
Visualizations
Experimental Workflow Diagram
The following diagram illustrates the general workflow for the extraction and purification of this compound.
Caption: General workflow for this compound extraction and purification.
Key Factors Influencing this compound Yield
This diagram outlines the critical factors that researchers must consider to optimize the yield of this compound.
Caption: Key factors influencing the final yield of this compound extraction.
References
- 1. This compound: A natural polyphenol and emerging cancer killer by multiple cellular signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Exploring Conventional and Green Extraction Methods for Enhancing the Polyphenol Yield and Antioxidant Activity of Hyssopus officinalis Extracts - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Optimization of Phenolic Compounds Extraction and Antioxidant Activity from Inonotus hispidus Using Ultrasound-Assisted Extraction Technology - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Effect of Different Purification Techniques on the Characteristics of Heteropolysaccharide-Protein Biopolymer from Durian (Durio zibethinus) Seed - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Enhancement this compound production from Phellinus linteus via epigenetic-modified culture to inhibit human breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
Hispolon: A Comparative Analysis of its Efficacy Against Other Natural Compounds
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the biological efficacy of hispolon, a polyphenol found in medicinal mushrooms, with other well-researched natural compounds. The following sections detail its anticancer, antioxidant, and anti-inflammatory properties, supported by experimental data, and offer insights into its mechanisms of action.
Anticancer Efficacy: this compound vs. Curcumin
This compound, a structural analog of curcumin, has demonstrated potent anticancer activities. Comparative studies have shown that this compound exhibits greater anti-proliferative and, in some cases, anti-inflammatory effects than curcumin.
A study directly comparing this compound and curcumin revealed that this compound was more potent as an anti-proliferative agent. The order of anti-proliferative activity was determined to be: this compound > Bisdemethylcurcumin (BDC) > synthetic Curcumin. In terms of anti-inflammatory activity, as measured by the suppression of TNF-induced NF-κB activation, this compound was found to be as potent as BDC and more potent than synthetic curcumin.
Table 1: Comparative Anticancer Activity of this compound and Curcumin
| Compound | Anti-proliferative Activity Ranking | Anti-inflammatory Activity (NF-κB Inhibition) Ranking | Pro-oxidant Activity Ranking |
| This compound | 1 | 1 (tie) | Not explicitly ranked in the top tier |
| Curcumin (synthetic) | 4 | 3 | 2 (tie) |
| Bisdemethylcurcumin (BDC) | 2 | 1 (tie) | 1 |
Source: Ravindran, J., et al. (2010). Biochemical Pharmacology.
In Vitro Cytotoxicity of this compound
This compound has shown significant cytotoxic effects across a range of human cancer cell lines. The half-maximal inhibitory concentration (IC₅₀) values, which indicate the concentration of a drug that is required for 50% inhibition in vitro, are presented in Table 2.
Table 2: IC₅₀ Values of this compound in Various Human Cancer Cell Lines
| Cancer Type | Cell Line | IC₅₀ (µM) |
| Prostate Cancer | PC-3 | 12.9 ± 7.1 |
| DU-145 | 28.6 ± 11.1 | |
| Colon Cancer | HCT-116 | 5.2 ± 3.9 |
| S1 | 8.4 ± 3.2 | |
| Breast Cancer | MCF-7 | 7.9 ± 4.6 |
| MDA-MB-231 | 32.2 ± 14.4 |
Source: Balaji, B., et al. (2015). European Journal of Medicinal Chemistry.
Antioxidant Potential: A Comparative Overview
Direct comparative studies of this compound against other well-known natural antioxidants like quercetin using standardized assays such as the Oxygen Radical Absorbance Capacity (ORAC) assay are limited in the current literature. However, the available data on their individual antioxidant activities provide a basis for a qualitative comparison.
This compound: Studies have demonstrated that this compound possesses strong antioxidant properties by scavenging free radicals.[1]
Quercetin: Quercetin is a well-established antioxidant. Its antioxidant activity is attributed to its chemical structure, which is effective at scavenging free radicals. ORAC values for quercetin have been reported in various studies, though these can vary based on experimental conditions.
Table 3: Antioxidant Activity of this compound and Quercetin (Qualitative Comparison)
| Compound | Antioxidant Mechanism | Quantitative Data (ORAC) |
| This compound | Free radical scavenging | Data from direct comparative ORAC assays are not readily available. |
| Quercetin | Free radical scavenging, metal chelation | ORAC values are widely reported but vary depending on the specific assay conditions. |
Anti-inflammatory Effects: this compound vs. Resveratrol
This compound: this compound has been shown to significantly suppress LPS-induced NF-κB activation.[2] It inhibits the phosphorylation of IκBα, a key step in the activation of NF-κB.[2][3]
Resveratrol: Resveratrol is also a potent inhibitor of the NF-κB pathway. It has been shown to inhibit the phosphorylation and degradation of IκBα and suppress the activity of IκB kinase (IKK).
Table 4: Anti-inflammatory Mechanisms of this compound and Resveratrol
| Compound | Key Mechanism | Effect on NF-κB Pathway |
| This compound | Inhibition of IκBα phosphorylation | Suppresses NF-κB activation and nuclear translocation.[2][3] |
| Resveratrol | Inhibition of IKK and IκBα phosphorylation/degradation | Suppresses NF-κB activation and transcriptional activity. |
Experimental Protocols
MTT Assay for Cell Viability
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5x10³ to 1x10⁴ cells/well and incubate for 24 hours.
-
Compound Treatment: Treat the cells with various concentrations of the test compound and a vehicle control. Incubate for the desired time period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC₅₀ value is determined from the dose-response curve.
NF-κB Luciferase Reporter Assay
This assay measures the activity of the NF-κB transcription factor.
-
Cell Transfection: Co-transfect cells with an NF-κB-responsive firefly luciferase reporter plasmid and a control plasmid (e.g., Renilla luciferase) for normalization.
-
Compound Treatment and Stimulation: Treat the cells with the test compound for a specified duration, followed by stimulation with an NF-κB activator (e.g., TNF-α or LPS).
-
Cell Lysis: Lyse the cells using a passive lysis buffer.
-
Luciferase Activity Measurement: Measure the firefly and Renilla luciferase activities sequentially using a luminometer and a dual-luciferase assay kit.
-
Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity. The percentage of NF-κB inhibition is calculated relative to the stimulated control.
DPPH Radical Scavenging Assay
The DPPH (2,2-diphenyl-1-picrylhydrazyl) assay is used to determine the free radical scavenging activity of a compound.
-
Preparation of Solutions: Prepare a stock solution of DPPH in methanol and various concentrations of the test compound.
-
Reaction Mixture: Add the test compound solution to the DPPH solution in a 96-well plate.
-
Incubation: Incubate the plate in the dark at room temperature for 30 minutes.
-
Absorbance Measurement: Measure the absorbance at 517 nm.
-
Data Analysis: Calculate the percentage of DPPH radical scavenging activity. The IC₅₀ value (the concentration of the compound that scavenges 50% of the DPPH radicals) is determined from the dose-response curve.
Signaling Pathways and Experimental Workflow Visualizations
Below are diagrams illustrating key signaling pathways and a typical experimental workflow for evaluating the efficacy of natural compounds.
Caption: A generalized experimental workflow for assessing the biological efficacy of natural compounds.
Caption: The inhibitory effect of this compound on the NF-κB signaling pathway.
References
- 1. researchgate.net [researchgate.net]
- 2. Immunomodulatory Effect of this compound on LPS-Induced RAW264.7 Cells and Mitogen/Alloantigen-Stimulated Spleen Lymphocytes of Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound: A natural polyphenol and emerging cancer killer by multiple cellular signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]
Hispolon's Anticancer Efficacy in Xenograft Models: A Comparative Analysis
For researchers and drug development professionals, this guide provides a comprehensive comparison of the anticancer effects of hispolon in preclinical xenograft models of glioblastoma and acute myeloid leukemia (AML), benchmarked against standard-of-care therapies. The data presented is compiled from published experimental studies and includes detailed methodologies and signaling pathway visualizations to support further investigation into this compound as a potential therapeutic agent.
Executive Summary
This compound, a phenolic compound extracted from the medicinal mushroom Phellinus linteus, has demonstrated significant anticancer properties in various preclinical studies. In xenograft models of glioblastoma and acute myeloid leukemia, this compound has been shown to inhibit tumor growth and induce apoptosis. This guide synthesizes the available data on this compound's efficacy and compares it with temozolomide (the standard for glioblastoma) and cytarabine (a cornerstone of AML treatment). The evidence suggests that this compound's anticancer activity is mediated through the modulation of key signaling pathways, including PI3K/Akt, MAPK, and JAK/STAT.
Glioblastoma Xenograft Studies: this compound vs. Temozolomide
This compound has been evaluated for its in vivo efficacy against glioblastoma, primarily utilizing the DBTRG and U87MG human glioblastoma cell lines in immunodeficient mice.
Quantitative Comparison of Antitumor Activity
| Treatment Agent | Cell Line | Animal Model | Dosing Regimen | Tumor Growth Inhibition (TGI) | Reference |
| This compound | DBTRG | NOD-SCID Mice | 5 mg/kg, s.c., every two days | Significant reduction in tumor volume | [1][2] |
| This compound | DBTRG | NOD-SCID Mice | 10 mg/kg, s.c., every two days | More pronounced reduction in tumor volume than 5 mg/kg | [1][3][2] |
| Temozolomide | U87MG | Nude Mice | 10 mg/kg, p.o., 5 days/week | Strong tumor growth inhibition | [4] |
| Temozolomide + Aldoxorubicin | U87-luc | Foxn1 Mice | 0.9 mg/kg TMZ (p.o., daily) + 16 mg/kg Aldoxorubicin (i.v., weekly) for 5 weeks | 90% TVI at day 56 | [5] |
TVI: Tumor Volume Inhibition
Experimental Protocols
This compound in DBTRG Xenograft Model [1][2]
-
Cell Line: DBTRG human glioblastoma cells.
-
Animal Model: Non-obese diabetic/severe combined immunodeficiency (NOD-SCID) mice.
-
Tumor Implantation: 1 x 10^6 DBTRG cells were subcutaneously injected into the dorsal flank of the mice.
-
Treatment: When tumors reached an average volume of 150 mm³, mice were treated with this compound (5 or 10 mg/kg body weight) or vehicle control via subcutaneous injection every two days.
-
Endpoint Analysis: Tumor volumes were measured regularly. At the end of the study, tumors were excised for further analysis, including immunohistochemistry for markers of apoptosis like cleaved caspase-3.
Temozolomide in U87MG Xenograft Model [4][6]
-
Cell Line: U87MG human glioblastoma cells.
-
Animal Model: Athymic nude mice.
-
Tumor Implantation: U87MG cells are typically implanted subcutaneously or orthotopically into the brain.
-
Treatment: A common regimen involves oral administration of temozolomide at approximately 10 mg/kg body weight, five times a week.
-
Endpoint Analysis: Tumor growth is monitored, and in orthotopic models, survival is a key endpoint.
Acute Myeloid Leukemia Xenograft Studies: this compound vs. Cytarabine
In the context of AML, this compound's efficacy has been investigated in xenograft models using the HL-60 human promyelocytic leukemia cell line.
Quantitative Comparison of Antitumor Activity
| Treatment Agent | Cell Line | Animal Model | Dosing Regimen | Outcome | Reference |
| This compound | HL-60 | SCID Mice | Not explicitly detailed in abstracts, but in vivo efficacy confirmed | Significantly reduced tumor growth, decreased Ki67-positive cells, and activated caspase-3 | [7][8] |
| Cytarabine | U937 (another AML cell line) | NOD-SCID-IL2Rγnull Mice | 6.25 mg/kg, i.p., once daily for 5 days/week | Median survival of 36 days (vs. 19 days for control) | [9] |
| Cytarabine + Sorafenib | U937 | NOD-SCID-IL2Rγnull Mice | 6.25 mg/kg Cytarabine (i.p., once daily) + 60 mg/kg Sorafenib (p.o., twice daily) for 5 days/week | Median survival of 46 days | [9] |
Experimental Protocols
This compound in HL-60 Xenograft Model [7][8]
-
Cell Line: HL-60 human acute myeloid leukemia cells.
-
Animal Model: Severe combined immunodeficient (SCID) mice.
-
Tumor Implantation: HL-60 cells are typically injected subcutaneously to establish solid tumors.
-
Treatment: While specific dosing from the primary literature is not available in the initial searches, treatment with this compound was administered to tumor-bearing mice.
-
Endpoint Analysis: Tumor growth inhibition and immunohistochemical analysis of proliferation (Ki67) and apoptosis (activated caspase-3) markers in the tumors.
Cytarabine in AML Xenograft Model [9][10][11][12]
-
Cell Line: HL-60 or other human AML cell lines like U937.
-
Animal Model: Immunodeficient mice (e.g., NOD-SCID).
-
Tumor Implantation: Subcutaneous or intravenous injection of AML cells.
-
Treatment: Cytarabine is typically administered intraperitoneally at doses ranging from 6.25 mg/kg to higher doses, often in multi-day cycles.
-
Endpoint Analysis: Tumor burden is assessed by measuring tumor volume (for solid tumors) or by flow cytometry for disseminated leukemia. Survival is a primary endpoint.
Signaling Pathways Modulated by this compound
This compound exerts its anticancer effects by targeting multiple intracellular signaling pathways that are crucial for cancer cell proliferation, survival, and metastasis.[13][14][15]
PI3K/Akt Signaling Pathway
The PI3K/Akt pathway is a central regulator of cell growth and survival. This compound has been shown to inhibit this pathway, leading to decreased proliferation and increased apoptosis in cancer cells.[16][17][18][19][20]
MAPK Signaling Pathway
The Mitogen-Activated Protein Kinase (MAPK) pathway, which includes ERK, JNK, and p38, is critical for cell proliferation, differentiation, and apoptosis. This compound has been shown to modulate the activity of these kinases, often leading to the activation of apoptotic caspases.[13][14][21]
JAK/STAT Signaling Pathway
The Janus kinase (JAK)/signal transducer and activator of transcription (STAT) pathway is involved in immunity, cell proliferation, and apoptosis. Aberrant STAT3 signaling is common in many cancers. This compound has been found to inhibit the phosphorylation of STAT3, thereby downregulating its pro-survival and proliferative functions.[22][23][24][25]
Experimental Workflow for Xenograft Studies
The general workflow for assessing the anticancer effects of a compound like this compound in a xenograft model is a multi-step process.
Conclusion
The compiled data indicates that this compound exhibits promising anticancer activity in xenograft models of glioblastoma and acute myeloid leukemia. Its efficacy, while not directly compared to standard-of-care agents in the same studies, appears significant and warrants further investigation. The multitargeted nature of this compound, particularly its ability to modulate the PI3K/Akt, MAPK, and JAK/STAT signaling pathways, suggests it may have a broad therapeutic window and could potentially be used in combination with existing therapies to enhance their efficacy and overcome resistance. Further studies focusing on head-to-head comparisons with standard treatments, as well as detailed pharmacokinetic and pharmacodynamic analyses, are essential to fully elucidate the therapeutic potential of this compound.
References
- 1. This compound Induces Apoptosis, Suppresses Migration and Invasion of Glioblastoma Cells and Inhibits GBM Xenograft Tumor Growth In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Evaluation of Temozolomide and Fingolimod Treatments in Glioblastoma Preclinical Models - PMC [pmc.ncbi.nlm.nih.gov]
- 5. academic.oup.com [academic.oup.com]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. This compound induces apoptosis through JNK1/2-mediated activation of a caspase-8, -9, and -3-dependent pathway in acute myeloid leukemia (AML) cells and inhibits AML xenograft tumor growth in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. academic.oup.com [academic.oup.com]
- 10. Effect of induction cytarabine dose intensity on long-term survival in acute myelogenous leukemia: results of a randomized, controlled study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Cytarabine dose intensification improves survival in older patients with secondary/high-risk acute myeloid leukemia in matched real-world versus clinical trial data - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. This compound: A natural polyphenol and emerging cancer killer by multiple cellular signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 14. This compound from Phellinus linteus possesses mediate caspases activation and induces human nasopharyngeal carcinomas cells apoptosis through ERK1/2, JNK1/2 and p38 MAPK pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. mdpi.com [mdpi.com]
- 17. Targeting the PI3K-AKT-mTOR signaling network in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 18. mdpi.com [mdpi.com]
- 19. The Pathogenic Role of PI3K/AKT Pathway in Cancer Onset and Drug Resistance: An Updated Review - PMC [pmc.ncbi.nlm.nih.gov]
- 20. mdpi.com [mdpi.com]
- 21. researchgate.net [researchgate.net]
- 22. This compound induces apoptosis against prostate DU145 cancer cells via modulation of mitochondrial and STAT3 pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. researchgate.net [researchgate.net]
- 24. d-nb.info [d-nb.info]
- 25. mdpi.com [mdpi.com]
A Comparative Analysis of Hispolon and Its Synthetic Analogs in Therapeutic Research
For Immediate Release
[City, State] – Hispolon, a naturally occurring polyphenol found in medicinal mushrooms like Phellinus linteus, has garnered significant attention in the scientific community for its diverse pharmacological properties. Extensive research has demonstrated its potent anti-cancer, anti-inflammatory, and antioxidant activities.[1][2][3] This has spurred the development of synthetic analogs aimed at enhancing its therapeutic efficacy and overcoming potential limitations. This guide provides a comparative overview of this compound and its synthetic derivatives, supported by experimental data, to aid researchers, scientists, and drug development professionals in their ongoing investigations.
This compound's therapeutic potential stems from its ability to modulate multiple cellular signaling pathways, including the PI3K/Akt, MAPK, and NF-κB pathways, which are critical in the progression of cancer and inflammatory diseases.[1][2][4] Synthetic modifications of the this compound structure have been explored to improve its bioactivity, stability, and target specificity. These modifications often involve alterations to the phenyl ring and the β-diketone functional group.[5]
Comparative Cytotoxicity of this compound and Synthetic Analogs
The anti-proliferative activity of this compound and its analogs has been extensively evaluated across a range of human cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key metric for comparing the cytotoxicity of these compounds.
| Compound | Cell Line | Cancer Type | IC50 (µM) | Reference |
| This compound (VA-1) | HCT-116 | Colon Cancer | <10 | [5] |
| S1 | Colon Cancer | <10 | [5] | |
| MCF-7 | Breast Cancer | <10 | [5] | |
| PC-3 | Prostate Cancer | >10 | [5] | |
| Analog VA-2 | HCT-116 | Colon Cancer | 1.4 ± 1.3 | [5] |
| S1 | Colon Cancer | 1.8 ± 0.9 | [5] | |
| PC-3 | Prostate Cancer | <10 | [5] | |
| DU-145 | Prostate Cancer | <10 | [5] | |
| Analog VA-4 | Prostate Cancer Lines | Prostate Cancer | <10 | [5] |
| Colon Cancer Lines | Colon Cancer | <10 | [5] | |
| This compound Isoxazole (VA-7) | Various Cancer Cell Lines | - | 3.3 - 10.7 | [5] |
| This compound Pyrazole (VA-15) | Various Cancer Cell Lines | - | 3.3 - 10.7 | [5] |
| This compound | KBM-5 | Human Myeloid Leukemia | 0.8 | [6] |
| Bisdemethylcurcumin (BDC) | KBM-5 | Human Myeloid Leukemia | > this compound | [6] |
| Methoxy this compound Methyl Ether (MHME) | KBM-5 | Human Myeloid Leukemia | > this compound | [6] |
| This compound Monomethyl Ether (HME) | MCF7 | Breast Cancer | 35 | [7] |
| A549 | Lung Cancer | 25 | [7] | |
| This compound Pyrazole (HP) | MCF7, A549 | Breast, Lung Cancer | >100 | [7] |
| This compound Monomethyl Ether Pyrazole (HMEP) | MCF7 | Breast Cancer | 42 | [7] |
Note: The table summarizes data from multiple sources. Direct comparison of IC50 values should be made with caution due to variations in experimental conditions.
Structure-activity relationship (SAR) studies have revealed that the presence of electron-donating groups like -OH and -OCH3 on the phenyl ring can influence cytotoxicity.[1] Furthermore, the hydrogenation of the side chain double bond in some analogs leads to a complete loss of anticancer activity, highlighting its crucial role.[5] Interestingly, pyrazole derivatives of this compound have shown reduced toxicity in normal cells compared to their parent compound, suggesting a potential for improved safety profiles.[7]
Modulation of Key Signaling Pathways
This compound and its analogs exert their biological effects by interfering with complex intracellular signaling networks. Understanding these mechanisms is crucial for targeted drug development.
Anti-Cancer Signaling Pathways
In cancer cells, this compound has been shown to induce apoptosis (programmed cell death) and cell cycle arrest.[1][2] This is achieved by targeting key regulatory proteins and signaling cascades.
Caption: this compound's anti-cancer mechanism of action.
Anti-Inflammatory Signaling Pathways
Chronic inflammation is a key driver of many diseases. This compound exhibits potent anti-inflammatory effects by suppressing the production of pro-inflammatory mediators.[3][8][9]
Caption: this compound's anti-inflammatory mechanism of action.
Experimental Protocols
Detailed and reproducible methodologies are paramount in scientific research. The following outlines the general protocols for key experiments used to evaluate this compound and its analogs.
MTT Assay for Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.
Caption: General workflow for an MTT cytotoxicity assay.
-
Cell Seeding: Cancer cells are seeded in a 96-well plate at a specific density and allowed to attach overnight.
-
Compound Treatment: The cells are then treated with a range of concentrations of this compound or its synthetic analogs.
-
Incubation: The plates are incubated for a defined period, typically 24 to 72 hours.
-
MTT Addition: MTT solution is added to each well, and the plate is incubated to allow for the formation of formazan crystals by metabolically active cells.
-
Solubilization: A solubilizing agent, such as DMSO, is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is read at a specific wavelength (usually 570 nm) using a microplate reader.
-
Data Analysis: Cell viability is calculated as a percentage of the control (untreated cells), and the IC50 value is determined.[6]
Flow Cytometry for Apoptosis and Cell Cycle Analysis
Flow cytometry is a powerful technique used to analyze the physical and chemical characteristics of single cells.
For Apoptosis (Annexin V/PI Staining):
-
Cell Treatment and Harvesting: Cells are treated with the test compounds, harvested, and washed.
-
Staining: Cells are resuspended in Annexin V binding buffer and stained with Annexin V-FITC and Propidium Iodide (PI).
-
Analysis: The stained cells are analyzed by flow cytometry. Annexin V positive cells are undergoing apoptosis, while PI staining indicates loss of membrane integrity (late apoptosis/necrosis).[5]
For Cell Cycle Analysis:
-
Cell Treatment and Fixation: Treated cells are harvested and fixed in cold ethanol.
-
Staining: The fixed cells are treated with RNase and stained with a fluorescent DNA-binding dye like Propidium Iodide (PI).
-
Analysis: The DNA content of the cells is measured by flow cytometry, allowing for the quantification of cells in different phases of the cell cycle (G0/G1, S, G2/M).[1]
Conclusion
This compound continues to be a promising lead compound in the development of novel therapeutics. The synthesis and evaluation of its analogs have provided valuable insights into the structure-activity relationships governing its biological effects. While some analogs have demonstrated enhanced potency and selectivity, further research is necessary to fully elucidate their mechanisms of action, pharmacokinetic profiles, and in vivo efficacy. The data and protocols presented in this guide aim to facilitate these ongoing efforts and accelerate the translation of this compound-based compounds from the laboratory to the clinic.
References
- 1. This compound: A natural polyphenol and emerging cancer killer by multiple cellular signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. Design, Synthesis and In Vitro Cell-based Evaluation of the Anti-cancer Activities of this compound Analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Bisdemethylcurcumin and Structurally Related this compound Analogues of Curcumin Exhibit Enhanced Prooxidant, Anti-Proliferative and Anti-inflammatory Activities in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Analgesic Effects and the Mechanisms of Anti-Inflammation of this compound in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Analgesic effects and the mechanisms of anti-inflammation of this compound in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of the Antioxidant Activities of Hispolon and Curcumin
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the antioxidant properties of two potent polyphenolic compounds: hispolon, derived from the medicinal mushroom Phellinus linteus, and curcumin, the principal curcuminoid of turmeric (Curcuma longa). This analysis is supported by experimental data from peer-reviewed studies, detailing the methodologies employed and the signaling pathways implicated in their antioxidant mechanisms.
Quantitative Comparison of Antioxidant Activities
The antioxidant capacities of this compound and curcumin have been evaluated using various in vitro assays. The half-maximal inhibitory concentration (IC50) is a common metric used to express the concentration of a compound required to scavenge 50% of the free radicals in a given assay. A lower IC50 value indicates a higher antioxidant potency. The following tables summarize the reported IC50 values for this compound and curcumin in several key antioxidant assays.
| This compound: In Vitro Antioxidant Activity | ||
| Assay | IC50 (µM) | Reference |
| DPPH Radical Scavenging | 32.31 | [1] |
| Cellular Antioxidant Activity (in MCF7 cells) | 42 | [2] |
| Cellular Antioxidant Activity (in A549 cells) | 68 | [2] |
| Curcumin: In Vitro Antioxidant Activity | ||
| Assay | IC50 (µg/mL) | IC50 (µM) |
| DPPH Radical Scavenging | 1.08 | ~2.93 |
| DPPH Radical Scavenging | 3.20 | ~8.69 |
| ABTS Radical Scavenging | 18.54 | ~50.33 |
| Nitric Oxide Scavenging | 37.50 | ~101.80 |
| Hydrogen Peroxide Scavenging | 10.08 | ~27.36 |
| Hydrogen Peroxide Scavenging | 38.40 | ~104.24 |
| Superoxide Anion Scavenging | 29.63 | ~80.43 |
| Inhibition of AAPH-induced Hemolysis | 282.7 | ~767.43 |
| Inhibition of Lipid Peroxidation | 12.02 | ~32.63 |
Note: IC50 values for curcumin were converted from µg/mL to µM for comparison, using a molar mass of 368.38 g/mol .
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are outlines of the standard protocols for the key antioxidant assays cited in this guide.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
This assay measures the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH radical, thus neutralizing it. The reduction of DPPH is accompanied by a color change from deep violet to pale yellow, which is measured spectrophotometrically.
Procedure:
-
A working solution of DPPH in methanol or ethanol is prepared to a specific absorbance at 517 nm.
-
Various concentrations of the test compound (this compound or curcumin) are added to the DPPH solution.
-
The reaction mixture is incubated in the dark for a specified period (e.g., 30 minutes).
-
The absorbance of the solution is measured at 517 nm.
-
A control containing the solvent instead of the test compound is also measured.
-
The percentage of radical scavenging activity is calculated using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100
-
The IC50 value is determined by plotting the percentage of inhibition against the concentration of the test compound.[3][4][5][6]
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Scavenging Assay
This assay is based on the ability of antioxidants to scavenge the pre-formed ABTS radical cation (ABTS•+). The reduction of the blue-green ABTS•+ to its colorless neutral form is monitored spectrophotometrically.
Procedure:
-
The ABTS radical cation is generated by reacting a 7 mM ABTS stock solution with 2.45 mM potassium persulfate and allowing the mixture to stand in the dark at room temperature for 12-16 hours before use.
-
The ABTS•+ solution is diluted with a suitable solvent (e.g., ethanol or methanol) to an absorbance of 0.700 ± 0.02 at 734 nm.
-
A small aliquot of the test compound at various concentrations is added to the diluted ABTS•+ solution.
-
The absorbance is read at 734 nm after a specific incubation time (e.g., 6 minutes).
-
The percentage of inhibition is calculated, and the IC50 value is determined similarly to the DPPH assay.[1][7][8][9]
Ferric Reducing Antioxidant Power (FRAP) Assay
The FRAP assay measures the ability of an antioxidant to reduce the ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to the intensely blue-colored ferrous (Fe²⁺) form in an acidic medium. The change in absorbance is directly proportional to the reducing power of the antioxidants.
Procedure:
-
The FRAP reagent is prepared fresh by mixing acetate buffer (300 mM, pH 3.6), a solution of 10 mM TPTZ in 40 mM HCl, and a 20 mM FeCl₃·6H₂O solution in a 10:1:1 ratio.
-
The reagent is warmed to 37°C before use.
-
A small volume of the test sample is added to the FRAP reagent.
-
The absorbance of the reaction mixture is measured at 593 nm after a specified incubation period (e.g., 4-30 minutes).
-
A standard curve is prepared using a known antioxidant, such as FeSO₄ or Trolox, and the results are expressed as equivalents of the standard.[10][11][12][13]
Oxygen Radical Absorbance Capacity (ORAC) Assay
The ORAC assay measures the ability of an antioxidant to protect a fluorescent probe from damage by peroxyl radicals generated by a free radical initiator, such as AAPH (2,2'-azobis(2-amidinopropane) dihydrochloride). The antioxidant capacity is quantified by the degree of fluorescence decay inhibition.
Procedure:
-
A fluorescent probe (commonly fluorescein) is mixed with the test compound in a multi-well plate.
-
The plate is incubated to allow for temperature equilibration.
-
The reaction is initiated by the addition of AAPH.
-
The fluorescence decay is monitored kinetically over time using a fluorescence microplate reader.
-
The area under the fluorescence decay curve (AUC) is calculated.
-
The antioxidant capacity is determined by comparing the AUC of the sample to that of a standard antioxidant, typically Trolox.[2][14][15][16][17]
Cellular Antioxidant Activity (CAA) Assay
The CAA assay is a cell-based method that measures the ability of antioxidants to prevent the oxidation of a fluorescent probe within cultured cells. This assay provides a more biologically relevant measure of antioxidant activity as it accounts for cellular uptake and metabolism.
Procedure:
-
Adherent cells (e.g., HepG2) are seeded in a multi-well plate and cultured until confluent.
-
The cells are pre-incubated with a cell-permeable probe, 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA), and the test compound.
-
Inside the cells, DCFH-DA is deacetylated to the non-fluorescent DCFH.
-
A peroxyl radical initiator (AAPH) is added, which oxidizes DCFH to the highly fluorescent 2',7'-dichlorofluorescein (DCF).
-
The fluorescence is measured over time.
-
The antioxidant activity is quantified by the ability of the test compound to suppress the AAPH-induced fluorescence.[18][19][20][21][22]
Signaling Pathways in Antioxidant Mechanisms
Both this compound and curcumin exert their antioxidant effects not only through direct radical scavenging but also by modulating key cellular signaling pathways involved in the endogenous antioxidant response.
Nrf2/ARE Signaling Pathway
The Nuclear factor erythroid 2-related factor 2 (Nrf2) is a master transcriptional regulator of the antioxidant response. Under basal conditions, Nrf2 is kept in the cytoplasm by Kelch-like ECH-associated protein 1 (Keap1), which facilitates its degradation. Upon exposure to oxidative stress or electrophilic compounds like this compound and curcumin, Nrf2 is released from Keap1, translocates to the nucleus, and binds to the Antioxidant Response Element (ARE) in the promoter region of various antioxidant genes, leading to their transcription. This results in the increased synthesis of protective enzymes such as heme oxygenase-1 (HO-1), NAD(P)H:quinone oxidoreductase 1 (NQO1), and glutamate-cysteine ligase (GCL).
NF-κB Signaling Pathway
Nuclear Factor-kappa B (NF-κB) is a transcription factor that plays a central role in inflammation. In its inactive state, NF-κB is sequestered in the cytoplasm by an inhibitory protein called IκB. Pro-inflammatory stimuli lead to the phosphorylation and subsequent degradation of IκB, allowing NF-κB to translocate to the nucleus and activate the transcription of pro-inflammatory genes, which can contribute to oxidative stress. Both this compound and curcumin have been shown to inhibit the NF-κB pathway, thereby exerting anti-inflammatory and indirect antioxidant effects.[23][24] They can achieve this by preventing the degradation of IκBα and inhibiting the nuclear translocation of the p65 subunit of NF-κB.[23][24]
Conclusion
The ability of both compounds to activate the protective Nrf2 pathway and inhibit the pro-inflammatory NF-κB pathway underscores their potential as therapeutic agents for conditions associated with oxidative stress and inflammation. Further research, including in vivo studies, is warranted to fully elucidate their comparative bioavailability, metabolism, and therapeutic potential. This guide serves as a foundational resource for researchers and professionals in the field of drug discovery and development, providing a structured overview of the current experimental evidence.
References
- 1. ijpsonline.com [ijpsonline.com]
- 2. agilent.com [agilent.com]
- 3. acmeresearchlabs.in [acmeresearchlabs.in]
- 4. marinebiology.pt [marinebiology.pt]
- 5. mdpi.com [mdpi.com]
- 6. iomcworld.com [iomcworld.com]
- 7. pubcompare.ai [pubcompare.ai]
- 8. researchgate.net [researchgate.net]
- 9. Radical scavenging and antioxidant activities of methanolic extracts from Hypericum species growing in Bulgaria - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. assaygenie.com [assaygenie.com]
- 12. Approach to Optimization of FRAP Methodology for Studies Based on Selected Monoterpenes - PMC [pmc.ncbi.nlm.nih.gov]
- 13. zen-bio.com [zen-bio.com]
- 14. mdpi.com [mdpi.com]
- 15. kamiyabiomedical.com [kamiyabiomedical.com]
- 16. cellbiolabs.com [cellbiolabs.com]
- 17. activeconceptsllc.com [activeconceptsllc.com]
- 18. bmglabtech.com [bmglabtech.com]
- 19. kamiyabiomedical.com [kamiyabiomedical.com]
- 20. pubs.acs.org [pubs.acs.org]
- 21. zen-bio.com [zen-bio.com]
- 22. mdpi.com [mdpi.com]
- 23. Immunomodulatory Effect of this compound on LPS-Induced RAW264.7 Cells and Mitogen/Alloantigen-Stimulated Spleen Lymphocytes of Mice [mdpi.com]
- 24. This compound: A natural polyphenol and emerging cancer killer by multiple cellular signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]
Hispolon's Anti-Inflammatory Mechanism: A Comparative Analysis
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the anti-inflammatory properties of hispolon against alternative compounds, supported by experimental data. This compound, a phenolic compound isolated from the medicinal mushroom Phellinus linteus, has demonstrated significant anti-inflammatory, antioxidant, and anticancer activities.[1][2] Its mechanism of action involves the modulation of key signaling pathways implicated in the inflammatory response. This guide will delve into these mechanisms, presenting a comparative analysis with bisdemethoxycurcumin (BDC), a structurally related curcuminoid, and indomethacin, a conventional non-steroidal anti-inflammatory drug (NSAID).
Comparative Analysis of Anti-Inflammatory Activity
This compound exerts its anti-inflammatory effects by targeting multiple cellular processes, including the production of inflammatory mediators and the activation of critical signaling cascades. The following tables summarize the quantitative data comparing this compound's efficacy with that of BDC and indomethacin.
Table 1: Inhibition of Inflammatory Mediators
| Compound | Assay | Model | Key Findings | Reference |
| This compound | Nitric Oxide (NO) Production | Carrageenan-induced paw edema (mice) | Significantly decreased NO levels in paw and serum at 10 and 20 mg/kg. | [3][4] |
| TNF-α Production | Carrageenan-induced paw edema (mice) | Diminished serum TNF-α levels at 10 and 20 mg/kg. | [3][4] | |
| Paw Edema | Carrageenan-induced paw edema (mice) | 20 mg/kg significantly inhibited edema at 4th and 5th hour. | [3][4] | |
| Indomethacin | Paw Edema | Carrageenan-induced paw edema (mice) | 10 mg/kg significantly inhibited edema. | [3] |
| TNF-α Production | Carrageenan-induced paw edema (mice) | 10 mg/kg decreased serum TNF-α levels. | [3] | |
| Bisdemethoxycurcumin (BDC) | NF-κB Activation | TNF-induced KBM-5 cells | More potent inhibitor of TNF-induced NF-κB activation than curcumin. | |
| ROS Production | KBM-5 cells | More potent inducer of Reactive Oxygen Species (ROS) than curcumin. |
Table 2: Effects on Cell Proliferation
| Compound | Cell Line | IC₅₀ (µM) | Reference |
| This compound | KBM-5 (human leukemia) | 0.8 | |
| Bisdemethoxycurcumin (BDC) | KBM-5 (human leukemia) | ~1.0 | |
| Curcumin (Synthetic) | KBM-5 (human leukemia) | ~2.5 |
Elucidation of Signaling Pathways
This compound's anti-inflammatory action is primarily attributed to its ability to interfere with major inflammatory signaling cascades.
-
NF-κB Pathway: this compound effectively suppresses the NF-κB pathway by preventing the phosphorylation of IκBα. This action inhibits the release and subsequent nuclear translocation of the NF-κB p65 subunit, a critical step in the transcription of pro-inflammatory genes.[1] Co-immunoprecipitation analyses have confirmed that this compound disrupts the interaction between NF-κB p65 and phosphorylated IκBα.[1][5]
-
JAK/STAT Pathway: The compound has been shown to inhibit the Janus kinase/signal transducer and activator of transcription (JAK/STAT) pathway. It achieves this by suppressing the phosphorylation of JAK1 and STAT3 and preventing their interaction.[1][5] This is particularly significant as the JAK/STAT pathway is a key signaling route for many pro-inflammatory cytokines, including IL-6.[5]
-
MAPK Pathway: this compound also modulates the mitogen-activated protein kinase (MAPK) pathway. Specifically, it has been observed to inhibit the phosphorylation of c-Jun N-terminal kinase (JNK), another crucial regulator of inflammatory responses.[2][6]
In contrast, Indomethacin primarily acts as a non-selective inhibitor of cyclooxygenase (COX) enzymes, COX-1 and COX-2. By blocking these enzymes, it prevents the synthesis of prostaglandins from arachidonic acid, thereby reducing pain, fever, and inflammation.[1] Bisdemethoxycurcumin (BDC) also demonstrates anti-inflammatory effects, notably through the potent suppression of TNF-induced NF-κB activation.
Detailed Experimental Protocols
To ensure the reproducibility and validation of the findings cited, this section provides detailed methodologies for key experiments used to assess anti-inflammatory activity.
Nitric Oxide (NO) Production Assay (Griess Assay)
This assay quantifies nitrite, a stable and soluble breakdown product of NO, in cell culture supernatant.
Protocol:
-
Cell Seeding: Seed RAW 264.7 macrophage cells in a 96-well plate at a density of 1.5 x 10⁵ cells/well and incubate for 24 hours.
-
Treatment: Pre-treat the cells with various concentrations of this compound or a comparator drug for 1-2 hours.
-
Stimulation: Induce an inflammatory response by adding lipopolysaccharide (LPS) (1 µg/mL) to the wells and incubate for an additional 18-24 hours.
-
Sample Collection: After incubation, carefully collect 50-100 µL of the cell culture supernatant from each well.
-
Griess Reaction:
-
Add an equal volume of Griess Reagent (a mixture of 1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride) to the supernatant in a new 96-well plate.
-
Incubate the mixture at room temperature for 10-15 minutes, protected from light.
-
-
Measurement: Measure the absorbance at 540 nm using a microplate reader.
-
Quantification: Determine the nitrite concentration by comparing the absorbance values against a standard curve generated with known concentrations of sodium nitrite.
Intracellular Reactive Oxygen Species (ROS) Detection
This protocol uses 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA), a cell-permeable probe that fluoresces upon oxidation by ROS.
Protocol:
-
Cell Seeding: Seed cells (e.g., HCT116 or RAW 264.7) in a 24-well or 96-well plate and allow them to adhere overnight.
-
Treatment: Treat cells with the test compound (this compound or alternatives) for the desired duration.
-
Probe Preparation: Prepare a fresh working solution of DCFH-DA (e.g., 10 µM) in pre-warmed serum-free medium immediately before use. Protect the solution from light.
-
Staining:
-
Remove the treatment medium and wash the cells once with serum-free medium or Phosphate Buffered Saline (PBS).
-
Add the DCFH-DA working solution to each well and incubate at 37°C for 30 minutes in the dark.
-
-
Washing: Remove the DCFH-DA solution and wash the cells twice with PBS to remove any excess probe.
-
Measurement:
-
Add PBS to each well.
-
Immediately measure the fluorescence intensity using a fluorescence microplate reader (Excitation/Emission ~485/530 nm) or visualize using a fluorescence microscope.
-
Western Blot Analysis for Signaling Proteins
This technique is used to detect and quantify specific proteins (e.g., p-JNK, p-IκBα, β-actin) in cell lysates.
Protocol:
-
Sample Preparation:
-
Culture and treat cells with this compound/comparators and/or inflammatory stimuli (e.g., LPS) for the specified times.
-
Wash cells with ice-cold PBS and lyse them using a lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.
-
Centrifuge the lysates to pellet cell debris and collect the supernatant.
-
-
Protein Quantification: Determine the protein concentration of each lysate using a standard method (e.g., BCA assay).
-
SDS-PAGE:
-
Denature equal amounts of protein from each sample by boiling in SDS sample buffer.
-
Load the samples onto a polyacrylamide gel and separate the proteins by size via electrophoresis.
-
-
Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).
-
Blocking: Block the membrane with a blocking solution (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature to prevent non-specific antibody binding.
-
Antibody Incubation:
-
Incubate the membrane with a primary antibody specific to the target protein (e.g., anti-p-JNK) overnight at 4°C with gentle agitation.
-
Wash the membrane multiple times with TBST.
-
Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection:
-
Wash the membrane again with TBST.
-
Add an enhanced chemiluminescence (ECL) substrate and capture the signal using an imaging system.
-
-
Analysis: Quantify the band intensity using densitometry software and normalize to a loading control like β-actin.
References
- 1. Indometacin - Wikipedia [en.wikipedia.org]
- 2. youtube.com [youtube.com]
- 3. curcumin-demethoxycurcumin-bisdemethoxycurcumin-tetrahydrocurcumin-and-turmerones-differentially-regulate-anti-inflammatory-and-anti-proliferative-responses-through-a-ros-independent-mechanism - Ask this paper | Bohrium [bohrium.com]
- 4. broadpharm.com [broadpharm.com]
- 5. go.drugbank.com [go.drugbank.com]
- 6. drugs.com [drugs.com]
Hispolon's Dichotomy: A Comparative Analysis of its Impact on Normal vs. Cancer Cells
For Immediate Release
A comprehensive examination of the polyphenol hispolon reveals a significant therapeutic window, showcasing potent anti-cancer activity while exhibiting minimal toxicity to normal cells. This guide provides researchers, scientists, and drug development professionals with a comparative analysis of this compound's effects, supported by experimental data and detailed methodologies.
This compound, a naturally occurring phenolic compound, has emerged as a promising candidate in cancer therapy. Extensive research demonstrates its ability to selectively induce apoptosis, halt cell cycle progression, and inhibit metastasis in various cancer cell lines. This selectivity is primarily attributed to its differential impact on key cellular signaling pathways that are often dysregulated in cancerous cells compared to their normal counterparts.
Quantitative Analysis: Cytotoxicity Profile
The selective cytotoxicity of this compound is evident from the half-maximal inhibitory concentration (IC50) values across a range of cell lines. As summarized in the table below, this compound consistently demonstrates significantly lower IC50 values in cancer cells, indicating higher potency, while normal cells require much higher concentrations to elicit a toxic effect.
| Cell Line | Cell Type | This compound IC50 (µM) | Reference |
| Cancer Cell Lines | |||
| PC-3 | Prostate Cancer | 12.9 ± 7.1 | [1] |
| DU-145 | Prostate Cancer | 28.6 ± 11.1 | [1] |
| HCT-116 | Colon Cancer | 5.2 ± 3.9 | [1] |
| MCF-7 | Breast Cancer | 42 | [2] |
| A549 | Lung Cancer | 68 | [2] |
| C6 | Glioblastoma | 68.1 (24h), 51.7 (48h) | [3] |
| DBTRG | Glioblastoma | 55.7 (24h), 46.6 (48h) | [3] |
| B16-F10 | Melanoma | 41.5 ± 1.3 | [4] |
| SCC-9 | Oral Squamous Cell Carcinoma | ~55 | [5] |
| HSC-3 | Oral Squamous Cell Carcinoma | ~55 | [5] |
| Normal Cell Lines | |||
| MDCK | Canine Kidney Epithelial | 36.2 ± 12.4 | [1] |
| NIH/3T3 | Mouse Embryonic Fibroblast | 51.2 ± 16.4 | [1] |
| HEK293/pcDNA3.1 | Human Embryonic Kidney | 7.3 ± 3.3 | [1] |
| CHO | Chinese Hamster Ovary | >100 | [2] |
| Lymphocytes | Human Blood | >100 | [2] |
| Detroit 551 | Normal Human Fibroblast | >50 (viability >80%) | [4] |
| SG | Normal Gingival Epithelial | >100 (little cytotoxicity) | [5] |
Differential Impact on Cellular Signaling Pathways
The selective action of this compound stems from its ability to modulate signaling pathways that are constitutively active in cancer cells, leading to uncontrolled proliferation and survival. In contrast, in normal cells, this compound's effects are more nuanced, often manifesting as protective anti-inflammatory and antioxidant responses.
In Cancer Cells:
This compound's anti-cancer effects are multi-pronged, targeting several critical signaling cascades:
-
PI3K/Akt Pathway: This pathway is crucial for cell survival and proliferation and is often hyperactivated in cancer. This compound has been shown to inhibit the PI3K/Akt pathway, leading to decreased cell growth and survival.[6][7][8]
-
MAPK Pathway: The Mitogen-Activated Protein Kinase (MAPK) pathway, which includes ERK, JNK, and p38, regulates various cellular processes, including proliferation, differentiation, and apoptosis. This compound can modulate this pathway to induce apoptosis in cancer cells.[6][8]
-
NF-κB Pathway: Nuclear Factor-kappa B (NF-κB) is a transcription factor that promotes inflammation, cell survival, and proliferation. In many cancers, NF-κB is constitutively active. This compound inhibits NF-κB activation, thereby reducing inflammation and promoting apoptosis.[6][8]
-
STAT3 Pathway: Signal Transducer and Activator of Transcription 3 (STAT3) is another transcription factor often hyperactivated in cancer, promoting cell survival and proliferation. This compound has been shown to suppress STAT3 activation.
The culmination of these actions in cancer cells is the induction of apoptosis (programmed cell death) and cell cycle arrest.[6]
This compound's inhibitory effects on key signaling pathways in cancer cells.
In Normal Cells:
In non-cancerous cells, this compound primarily exhibits anti-inflammatory and antioxidant properties. This is particularly evident in studies involving macrophages, a type of immune cell. In response to inflammatory stimuli like lipopolysaccharide (LPS), this compound has been shown to:
-
Inhibit NF-κB and STAT3 Activation: Similar to its effect in cancer cells, this compound can suppress the activation of NF-κB and STAT3 in normal cells. However, in this context, the outcome is a reduction in the production of pro-inflammatory cytokines, rather than apoptosis.
-
Antioxidant Effects: this compound demonstrates potent antioxidant activity by scavenging free radicals and reducing oxidative stress. This protective mechanism is beneficial for normal cell function and survival.
This differential response suggests that this compound's effects are context-dependent, targeting dysregulated pathways in cancer cells while promoting homeostasis in normal cells.
This compound's anti-inflammatory and antioxidant effects in normal cells.
Experimental Protocols
The following are detailed methodologies for key experiments cited in the analysis of this compound's effects.
MTT Assay for Cell Viability
This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.
Workflow for the MTT Cell Viability Assay.
Protocol:
-
Seed cells at a density of 5 x 10³ to 1 x 10⁴ cells/well in a 96-well plate and incubate overnight.
-
Treat the cells with various concentrations of this compound and a vehicle control (e.g., DMSO).
-
Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator.
-
Add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 2-4 hours.
-
Carefully remove the medium and add 100-150 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
Annexin V-FITC Apoptosis Assay
This flow cytometry-based assay is used to detect apoptosis by identifying the externalization of phosphatidylserine (PS) on the cell membrane.
Protocol:
-
Induce apoptosis in cells by treating with this compound for the desired time.
-
Harvest the cells (including any floating cells) and wash them with cold PBS.
-
Resuspend the cells in 1X Annexin V binding buffer.
-
Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension.
-
Incubate the cells in the dark at room temperature for 15 minutes.
-
Analyze the cells by flow cytometry. Live cells will be negative for both Annexin V and PI, early apoptotic cells will be Annexin V positive and PI negative, and late apoptotic/necrotic cells will be positive for both.
Western Blotting for Protein Expression
This technique is used to detect and quantify the expression levels of specific proteins involved in signaling pathways.
Protocol:
-
Lyse this compound-treated and control cells in RIPA buffer to extract total protein.
-
Determine the protein concentration of each sample using a BCA or Bradford assay.
-
Denature the protein samples by boiling in SDS-PAGE sample buffer.
-
Separate the proteins by size using SDS-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.
-
Incubate the membrane with a primary antibody specific to the target protein (e.g., Akt, p-Akt, NF-κB, β-actin).
-
Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and imaging system.
Conclusion
The available evidence strongly suggests that this compound possesses a favorable therapeutic profile, demonstrating significant cytotoxicity against a broad range of cancer cells while sparing their normal counterparts. This selectivity is rooted in its ability to differentially modulate key signaling pathways, inhibiting pro-survival and proliferative signals in cancer cells and promoting anti-inflammatory and antioxidant responses in normal cells. Further preclinical and clinical investigations are warranted to fully elucidate the therapeutic potential of this compound as a novel anti-cancer agent.
References
- 1. This compound: A natural polyphenol and emerging cancer killer by multiple cellular signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound from Phellinus linteus possesses mediate caspases activation and induces human nasopharyngeal carcinomas cells apoptosis through ERK1/2, JNK1/2 and p38 MAPK pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound suppresses migration and invasion of human nasopharyngeal carcinoma cells by inhibiting the urokinase-plasminogen activator through modulation of the Akt signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Immunomodulatory Effect of this compound on LPS-Induced RAW264.7 Cells and Mitogen/Alloantigen-Stimulated Spleen Lymphocytes of Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. caribjscitech.com [caribjscitech.com]
Safety Operating Guide
Essential Safety and Logistical Information for Handling Hispolon
For researchers, scientists, and drug development professionals, ensuring safe handling and disposal of investigational compounds like Hispolon is paramount. This guide provides essential, immediate safety and logistical information, including operational and disposal plans, to foster a secure laboratory environment and ensure the integrity of your research.
This compound is a polyphenol with potential anticancer properties.[1][2] Due to its bioactive nature, it requires careful handling to minimize exposure and prevent contamination. The following procedures are based on best practices for handling potent chemical compounds in a laboratory setting.
Personal Protective Equipment (PPE)
The selection of appropriate Personal Protective Equipment (PPE) is the first line of defense against chemical exposure. For handling this compound, the following PPE is mandatory.
| PPE Category | Item Specifics | Material/Standard Recommendation |
| Hand Protection | Double gloving is required. Change gloves immediately if contaminated. | Inner Glove: NitrileOuter Glove: Neoprene or Butyl rubber for extended contact.[3][4] |
| Eye Protection | Safety glasses with side shields are the minimum requirement. A face shield should be worn when there is a risk of splashing. | ANSI Z87.1 certified. |
| Body Protection | A fully buttoned lab coat is required. For procedures with a higher risk of splashes, a chemically resistant apron over the lab coat is recommended. | Lab Coat: 100% cotton or flame-resistant material.Apron: Neoprene or Butyl rubber.[5] |
| Respiratory Protection | A NIOSH-approved respirator is necessary when handling the powder form outside of a certified chemical fume hood or biological safety cabinet to prevent inhalation. | N95 or higher particulate respirator. |
| Foot Protection | Closed-toe shoes are mandatory in the laboratory at all times. | Leather or other chemically resistant material. |
Experimental Protocols: Safe Handling Procedures
Adherence to strict procedural guidelines is critical for minimizing risk during the handling of this compound.
1. Preparation and Engineering Controls:
-
Always handle solid this compound powder within a certified chemical fume hood or a Class II Biological Safety Cabinet to avoid inhalation of airborne particles.[3]
-
Prepare a designated workspace for handling this compound. This area should be clearly marked and decontaminated after each use.
-
Ensure that an eyewash station and safety shower are readily accessible and have been recently tested.[3]
2. Weighing and Reconstitution:
-
When weighing solid this compound, use a balance inside a fume hood or other ventilated enclosure.
-
Use disposable weighing boats and spatulas to avoid cross-contamination.
-
For reconstitution, slowly add the solvent to the this compound powder to avoid splashing. Common solvents include DMSO, ethanol, or other appropriate buffered solutions.[2]
3. Solution Handling:
-
Clearly label all solutions containing this compound with the compound name, concentration, solvent, date, and your initials.
-
Use positive displacement pipettes for transferring solutions to minimize aerosol generation.
-
Keep all containers with this compound solutions tightly sealed when not in use.
4. Spill Management:
-
In the event of a small spill, absorb the material with an inert absorbent (e.g., vermiculite, sand).
-
For larger spills, evacuate the area and follow your institution's emergency procedures.
-
Contaminated absorbent material must be disposed of as hazardous chemical waste.[6]
Disposal Plan
Proper disposal of this compound and associated waste is crucial to prevent environmental contamination and ensure regulatory compliance.
Waste Segregation:
-
Solid Waste: Unused this compound powder, contaminated gloves, weigh boats, and other disposable materials should be collected in a dedicated, clearly labeled hazardous waste container.[6]
-
Liquid Waste: Aqueous solutions containing this compound should be collected in a labeled hazardous waste container. Organic solvent solutions should be collected in a separate, compatible hazardous waste container.[6]
-
Sharps Waste: Needles and syringes used for administering this compound solutions must be disposed of in a designated sharps container for hazardous chemical waste.[7]
Decontamination:
-
Glassware and equipment that have come into contact with this compound should be decontaminated. A common procedure is to rinse with a suitable solvent (e.g., ethanol) to remove the compound, followed by a thorough wash with soap and water. The initial solvent rinse should be collected as hazardous waste.[6]
Final Disposal:
-
All hazardous waste must be disposed of through your institution's Environmental Health and Safety (EHS) office. Do not pour any this compound-containing solutions down the drain.[6]
Workflow and Safety Relationships
The following diagrams illustrate the key workflows for safely handling this compound and the logical relationships of the safety protocols.
Caption: Workflow for the safe handling of this compound from preparation to disposal.
Caption: Interrelated safety protocols for handling this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound | TargetMol [targetmol.com]
- 3. ehs.berkeley.edu [ehs.berkeley.edu]
- 4. ehs.umich.edu [ehs.umich.edu]
- 5. apps.worcsacute.nhs.uk [apps.worcsacute.nhs.uk]
- 6. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 7. web.uri.edu [web.uri.edu]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
